(1-Piperidin-1-ylcyclopentyl)methylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-piperidin-1-ylcyclopentyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDRZSDDGPZNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640948 | |
| Record name | 1-[1-(Piperidin-1-yl)cyclopentyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933701-05-4 | |
| Record name | 1-[1-(Piperidin-1-yl)cyclopentyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (1-Piperidin-1-ylcyclopentyl)methylamine
Abstract
(1-Piperidin-1-ylcyclopentyl)methylamine is a saturated heterocyclic amine with a molecular structure that suggests potential applications in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, leveraging available data and predictive insights based on its structural motifs. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, and outline a robust analytical workflow for its characterization. Furthermore, this document will explore the potential pharmacological relevance of this compound by examining the broader class of piperidine-containing molecules. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of novel piperidine derivatives.
Introduction
The piperidine moiety is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] Its saturated, six-membered heterocyclic structure can influence a molecule's lipophilicity, basicity, and conformational rigidity, all of which are critical parameters in drug design.[1][3] (1-Piperidin-1-ylcyclopentyl)methylamine, a molecule combining a piperidine ring with a cyclopentyl scaffold and a methylamine substituent, represents an interesting, yet underexplored, chemical entity. While specific literature on this compound is sparse, its structural components suggest its potential as a valuable intermediate in the synthesis of more complex molecules and as a candidate for biological screening. This guide aims to consolidate the known information and provide a scientifically grounded framework for its further investigation.
Physicochemical Properties
The fundamental physical and chemical properties of a compound are critical for its handling, formulation, and biological activity. For (1-Piperidin-1-ylcyclopentyl)methylamine, a combination of data from chemical suppliers and predictive models provides a preliminary understanding of its characteristics.
| Property | Value | Source |
| CAS Number | 933701-05-4 | [4][5][6] |
| Molecular Formula | C₁₁H₂₂N₂ | [4][5][6] |
| Molecular Weight | 182.31 g/mol | [6] |
| Appearance | White to light yellow crystal powder | Inferred from supplier data |
| Density | 0.995 g/cm³ (Predicted) | [4] |
| Boiling Point | 235.1 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 92.7 °C (Predicted) | [4] |
| Refractive Index | 1.522 (Predicted) | [4] |
| LogP | 2.382 (Predicted) | [4] |
Note: Much of the available data is predicted and should be confirmed through experimental analysis.
The predicted LogP value of 2.382 suggests that (1-Piperidin-1-ylcyclopentyl)methylamine has moderate lipophilicity. This is a key parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The basicity of the molecule will be influenced by the two nitrogen atoms. The piperidine nitrogen is a tertiary amine, while the methylamine nitrogen is a primary amine. The pKa of these functional groups would need to be determined experimentally to fully understand the compound's ionization state at physiological pH.
Synthesis and Purification
While no specific literature detailing the synthesis of (1-Piperidin-1-ylcyclopentyl)methylamine has been identified, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles, particularly the Strecker synthesis of α-amino nitriles. This multi-step process offers a logical pathway from commercially available starting materials.
Proposed Synthetic Workflow
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(1-Piperidin-1-ylcyclopentyl)methylamine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (1-Piperidin-1-ylcyclopentyl)methylamine
Introduction
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. (1-Piperidin-1-ylcyclopentyl)methylamine, a molecule with the chemical formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol , presents an interesting case for structure elucidation due to its combination of alicyclic and heterocyclic moieties, including a quaternary carbon center and two distinct amine functionalities.[1][2] This guide provides a comprehensive, methodology-driven approach to confirming its structure, synthesizing data from multiple analytical techniques. We will explore not just the "how" but the "why" behind each experimental choice, offering a self-validating workflow for researchers, scientists, and drug development professionals.
The core challenge lies in definitively assigning the connectivity of the piperidine ring, the cyclopentane ring, and the methylamine group around the central quaternary carbon. This requires a multi-pronged analytical strategy, where each technique provides a unique piece of the structural puzzle, culminating in a single, coherent solution.
Strategic Analytical Workflow
A robust structure elucidation campaign follows a logical progression from foundational data to fine structural details. The initial goal is to confirm the molecular formula and identify key functional groups, which then provides the framework for piecing together the molecular skeleton using high-resolution spectroscopic methods.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Blueprint
Expertise & Rationale: Mass spectrometry (MS) is the initial and most critical step.[3] It provides the exact molecular weight and, through high-resolution analysis, the molecular formula. For a compound containing nitrogen, MS immediately validates its presence through the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[4] The fragmentation pattern further provides preliminary structural clues by revealing stable ions formed through predictable cleavage pathways, particularly alpha-cleavage in amines.[5][6][7]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet for volatile compounds.
-
Ionization: Bombard the gaseous sample with electrons at a standard energy of 70 eV.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Record the relative abundance of each ion to generate the mass spectrum.
Data Interpretation & Expected Results
-
Molecular Ion (M⁺•): A peak at m/z = 182 is expected, corresponding to the molecular formula C₁₁H₂₂N₂. This even-numbered mass is consistent with the presence of two nitrogen atoms. The peak may be weak in acyclic aliphatic amines but is typically discernible in cyclic amines.[5][7]
-
Key Fragmentation: The primary fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom, which results in a resonance-stabilized iminium cation.
Caption: Predicted EI-MS fragmentation pathways.
Table 1: Predicted Major Ions in Mass Spectrum
| m/z Value | Proposed Fragment | Rationale |
| 182 | [C₁₁H₂₂N₂]⁺• | Molecular Ion (M⁺•) |
| 152 | [C₁₀H₁₈N]⁺ | Loss of the •CH₂NH₂ radical via alpha-cleavage. |
| 98 | [C₆H₁₂N]⁺ | Iminium ion from cleavage of the C-C bond between the quaternary carbon and the cyclopentyl ring. |
| 84 | [C₅H₁₀N]⁺ | Piperidine-derived fragment, often a base peak in similar structures. |
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For (1-Piperidin-1-ylcyclopentyl)methylamine, IR is invaluable for confirming the presence of the primary amine (-NH₂) and the saturated aliphatic C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is automatically subtracted from the sample spectrum.
Data Interpretation & Expected Results
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300 - 3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | A pair of medium-intensity peaks confirms the -NH₂ group.[8] |
| 2850 - 2960 | C-H Aliphatic Stretch | Piperidine & Cyclopentane | Strong, sharp peaks indicative of sp³ C-H bonds. |
| ~1600 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | A medium-intensity peak confirming the primary amine. |
| 1030 - 1230 | C-N Stretch | Aliphatic Amines | Medium peaks in the fingerprint region.[8] |
The presence of the dual N-H stretching peaks is a definitive marker for the primary amine, distinguishing it from the tertiary piperidine nitrogen, which has no N-H bonds and is therefore IR-inactive in this region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the carbon-hydrogen framework.[3][9] ¹H NMR reveals the different proton environments and their neighboring protons, while ¹³C NMR identifies all unique carbon atoms. Finally, 2D NMR techniques like COSY and HSQC correlate these signals to piece together the final connectivity map.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Note the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to identify exchangeable protons (e.g., -NH₂).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe single lines for each unique carbon. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135.
-
2D NMR Acquisition: Perform standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments to establish connectivity.
Data Interpretation & Predicted Spectra
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.8 - 3.0 | Multiplet | 4H | Piperidine Hα | Protons alpha to the electron-withdrawing nitrogen are deshielded. |
| ~2.7 | Singlet | 2H | -CH₂-NH₂ | Methylene protons adjacent to a primary amine. |
| ~1.7 - 1.9 | Multiplet | 8H | Cyclopentane H | Complex, overlapping signals for the four CH₂ groups of the cyclopentane ring. |
| ~1.5 - 1.6 | Multiplet | 6H | Piperidine Hβ, Hγ | Protons further from the nitrogen are more shielded. |
| ~1.2 | Broad Singlet | 2H | -NH₂ | Chemical shift is variable; signal disappears upon D₂O exchange.[10] |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~70 - 75 | Absent | Cq | The quaternary carbon is highly deshielded due to attachment to two nitrogen atoms. |
| ~50 - 55 | Negative | -CH₂-NH₂ | Methylene carbon attached to a primary amine. |
| ~47 | Negative | Piperidine Cα | Carbons alpha to the tertiary nitrogen.[11][12] |
| ~35 - 40 | Negative | Cyclopentane CH₂ | Cyclopentane carbons. |
| ~27 | Negative | Piperidine Cβ | Piperidine beta carbons.[11][12] |
| ~25 | Negative | Piperidine Cγ | Piperidine gamma carbon.[11][12] |
-
COSY Analysis: Would show correlations between the Hα, Hβ, and Hγ protons of the piperidine ring, confirming the six-membered ring system. It would also show correlations among the cyclopentane protons.
-
HSQC Analysis: Would definitively link each proton signal in Table 3 to its corresponding carbon signal in Table 4, confirming assignments. For example, the multiplet at ~2.8-3.0 ppm would correlate to the carbon signal at ~47 ppm.
Conclusion
The structural elucidation of (1-Piperidin-1-ylcyclopentyl)methylamine is achieved through a synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular formula C₁₁H₂₂N₂ and provides initial fragmentation data consistent with the proposed structure. Infrared spectroscopy offers rapid verification of the primary amine and aliphatic C-H functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the molecule's connectivity, confirming the arrangement of the piperidine and cyclopentane rings around the central quaternary carbon and the attachment of the methylamine group. This integrated, self-validating workflow ensures the highest degree of confidence in the final structural assignment, a critical requirement in all stages of chemical and pharmaceutical development.
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An In-Depth Technical Guide to (1-Piperidin-1-ylcyclopentyl)methylamine (CAS 933701-05-4): Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the novel research chemical, (1-Piperidin-1-ylcyclopentyl)methylamine, CAS 933701-05-4. While public domain data on this specific molecule is limited, this paper, drawing upon extensive expertise in medicinal chemistry and pharmacology, will deliver a detailed exploration of its chemical properties, a proposed synthetic route, and a discussion of its potential as a modulator of central nervous system (CNS) targets. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Introduction: The Piperidine Scaffold in CNS Drug Discovery
The piperidine moiety is a cornerstone in the design of therapeutics targeting the central nervous system.[1][2][3][4] Its prevalence in a wide array of clinically successful drugs stems from its ability to confer favorable pharmacokinetic properties, including metabolic stability and enhanced blood-brain barrier permeability.[1] The rigid, saturated heterocyclic structure of piperidine allows for precise spatial orientation of substituent groups, which is critical for selective interaction with biological targets.[1][4] Compounds incorporating the piperidine scaffold have shown activity against a range of CNS disorders, including cancer and infectious diseases.[1]
(1-Piperidin-1-ylcyclopentyl)methylamine represents an intriguing structural motif within this privileged class of compounds. The molecule features a tertiary amine embedded within the piperidine ring and a primary amine tethered to a cyclopentyl group. This unique arrangement of basic centers suggests the potential for complex interactions with multiple biological targets, including G-protein coupled receptors (GPCRs) and ion channels, which are frequently implicated in neurological and psychiatric conditions.
Physicochemical Properties and Structural Features
A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for the design of effective analytical methods.
| Property | Value | Source |
| CAS Number | 933701-05-4 | ChemWhat[5] |
| Molecular Formula | C11H22N2 | PubChem[6] |
| Molecular Weight | 182.31 g/mol | ChemWhat[5] |
| Appearance | White to light yellow crystal powder | BOC Sciences[1] |
| Predicted XlogP | 1.3 | PubChem[6] |
| SMILES | C1CCN(CC1)C2(CCCC2)CN | PubChem[6] |
| InChI | InChI=1S/C11H22N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-10,12H2 | PubChem[6] |
The predicted XlogP value of 1.3 suggests a moderate degree of lipophilicity, which is often correlated with good oral bioavailability and CNS penetration. The presence of two basic nitrogen atoms will significantly influence the compound's ionization state at physiological pH, a key determinant of its solubility and interaction with biological membranes and protein targets.
Proposed Synthesis and Characterization
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards two key starting materials: cyclopentanone and piperidine. The carbon-nitrogen bond between the piperidine and the cyclopentyl ring can be formed via a nucleophilic addition, and the aminomethyl group can be introduced through a Strecker or similar reaction.
Caption: Retrosynthetic analysis of (1-Piperidin-1-ylcyclopentyl)methylamine.
Proposed Synthetic Protocol
This proposed two-step synthesis is designed for efficiency and scalability, utilizing readily available starting materials.
Step 1: Synthesis of 1-(Piperidin-1-yl)cyclopentanecarbonitrile
-
To a stirred solution of cyclopentanone (1.0 eq) and piperidine (1.0 eq) in a suitable solvent such as ethanol or methanol at 0 °C, add a solution of potassium cyanide (1.1 eq) in water dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(piperidin-1-yl)cyclopentanecarbonitrile.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a protic solvent facilitates the formation of the intermediate iminium ion, which is then attacked by the cyanide nucleophile. The reaction is typically carried out at room temperature to ensure a reasonable reaction rate without promoting side reactions.
Step 2: Reduction of 1-(Piperidin-1-yl)cyclopentanecarbonitrile to (1-Piperidin-1-ylcyclopentyl)methylamine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-(piperidin-1-yl)cyclopentanecarbonitrile (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in portions.
-
After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (1-Piperidin-1-ylcyclopentyl)methylamine.
-
Purify the final product by distillation under reduced pressure or by column chromatography.
Causality Behind Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is performed under anhydrous conditions as LiAlH4 reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH4 reactions and precipitating the aluminum salts for easy removal.
Caption: Proposed two-step synthesis workflow for (1-Piperidin-1-ylcyclopentyl)methylamine.
Analytical Characterization
The identity and purity of the synthesized (1-Piperidin-1-ylcyclopentyl)methylamine should be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the molecular structure by identifying the chemical shifts, coupling constants, and integration of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.
Putative Mechanism of Action and Pharmacological Profile
Based on its structural similarity to known CNS-active agents, (1-Piperidin-1-ylcyclopentyl)methylamine is hypothesized to interact with monoamine transporters or receptors. The piperidine moiety is a common feature in compounds that target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7] Furthermore, the primary amine could interact with trace amine-associated receptors (TAARs) or exhibit activity at various aminergic GPCRs.
A plausible, yet unproven, mechanism of action involves the modulation of dopaminergic and/or serotonergic signaling. For instance, the compound could act as a releasing agent or a reuptake inhibitor at monoamine transporters.
Caption: Hypothesized mechanism of action at a dopaminergic synapse.
The pharmacological profile of this compound would need to be elucidated through a battery of in vitro and in vivo assays. Initial screening should include binding and functional assays for DAT, NET, and SERT, as well as a panel of relevant GPCRs.
Potential Applications and Research Directions
Given the potential for CNS activity, (1-Piperidin-1-ylcyclopentyl)methylamine could be a valuable tool for research in several areas:
-
Neuropharmacology: As a novel chemical probe to investigate the structure-activity relationships of piperidine-based monoamine transporter ligands.
-
Drug Discovery: As a lead compound for the development of novel therapeutics for conditions such as depression, ADHD, or substance use disorders.
-
In Vitro and In Vivo Models: To study the role of specific neurotransmitter systems in various animal models of neurological and psychiatric diseases.
Further research should focus on a comprehensive pharmacological characterization, including determination of its potency, selectivity, and efficacy at various molecular targets. In vivo studies will be necessary to assess its pharmacokinetic profile, behavioral effects, and potential therapeutic efficacy.
Safety and Handling
As with any research chemical with unknown toxicological properties, (1-Piperidin-1-ylcyclopentyl)methylamine should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat at all times when handling the compound.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(1-Piperidin-1-ylcyclopentyl)methylamine is a novel research compound with a chemical structure that suggests potential for significant activity within the central nervous system. This technical guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic route, and a hypothesized mechanism of action based on established principles of medicinal chemistry and pharmacology. While further experimental validation is required, this document serves as a critical starting point for researchers and drug development professionals interested in exploring the scientific and therapeutic potential of this intriguing molecule. The insights and protocols provided herein are intended to accelerate the investigation of (1-Piperidin-1-ylcyclopentyl)methylamine and contribute to the broader understanding of piperidine-based CNS agents.
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An In-depth Technical Guide to (1-Piperidin-1-ylcyclopentyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Piperidin-1-ylcyclopentyl)methylamine, with the molecular formula C11H22N2, is a unique diamine featuring a spirocyclic junction between a piperidine and a cyclopentane ring, appended with a primary aminomethyl group. While specific research on this exact molecule is not extensively published, its structural motifs are prevalent in a wide array of pharmacologically active agents. This guide provides a comprehensive overview of its chemical characteristics, a plausible synthetic pathway, and an exploration of its potential biological activities based on the established pharmacology of its constituent chemical groups. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related novel chemical entities.
Introduction and Molecular Overview
(1-Piperidin-1-ylcyclopentyl)methylamine is a saturated heterocyclic compound with a molecular weight of 182.31 g/mol .[1] Its structure is characterized by a tertiary amine integrated into the piperidine ring and a primary amine at the terminus of a methyl group attached to the cyclopentane ring. The spirocyclic nature of the piperidine and cyclopentane rings introduces conformational rigidity, which can be a desirable feature in drug design for enhancing selectivity and affinity for biological targets.[2]
The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS) and other biological systems.[3] Similarly, cyclopentylamine derivatives have been investigated for a range of therapeutic applications, including as neurokinin receptor antagonists and CCR2 antagonists.[4][5] The combination of these two pharmacologically significant rings in a single molecule suggests a rich potential for biological activity.
Table 1: Physicochemical Properties of (1-Piperidin-1-ylcyclopentyl)methylamine
| Property | Value | Source |
| Molecular Formula | C11H22N2 | [1] |
| Molecular Weight | 182.31 g/mol | [1] |
| CAS Number | 933701-05-4 | [1] |
| Predicted XlogP | 1.3 | [6] |
| Canonical SMILES | C1CCN(CC1)C2(CCCC2)CN | [6] |
| InChI Key | KEDRZSDDGPZNTE-UHFFFAOYSA-N | [6] |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of (1-Piperidin-1-ylcyclopentyl)methylamine.
Step 1: Synthesis of 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile
The initial step involves the formation of the spirocyclic core via a reductive amination of one of the nitrile groups of 1-cyanocyclopentanecarbonitrile with piperidine.
Protocol:
-
Reaction Setup: To a solution of 1-cyanocyclopentanecarbonitrile in a suitable solvent such as methanol or ethanol, add an equimolar amount of piperidine.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon.
-
Hydrogenation: The reaction mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product, 1-(piperidin-1-yl)cyclopentane-1-carbonitrile, can be purified by column chromatography or distillation.
Causality: The use of a heterogeneous catalyst like Raney Nickel allows for the selective reduction of the imine intermediate formed in situ from the reaction of the nitrile and piperidine, without significantly reducing the second nitrile group under controlled conditions.
Step 2: Reduction of the Nitrile to the Primary Amine
The second step involves the reduction of the remaining nitrile group to the primary aminomethyl group.
Protocol:
-
Reaction Setup: The purified 1-(piperidin-1-yl)cyclopentane-1-carbonitrile from the previous step is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent Addition: A strong reducing agent, such as lithium aluminum hydride (LiAlH4), is carefully added portion-wise to the solution at a reduced temperature (e.g., 0 °C).
-
Reaction and Quenching: The reaction is allowed to proceed to completion, monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Work-up and Purification: The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with the organic solvent, and the combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4). The solvent is then removed under reduced pressure to yield the crude (1-Piperidin-1-ylcyclopentyl)methylamine. Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.
Causality: A powerful hydride-donating agent like LiAlH4 is necessary for the complete reduction of the sterically hindered nitrile group to the primary amine.
Potential Pharmacological Profile and Mechanism of Action
Given the absence of specific pharmacological data for (1-Piperidin-1-ylcyclopentyl)methylamine, its potential biological activities can be inferred from the known pharmacology of its structural components.
Sigma (σ) Receptor Ligand Activity
The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands.[7][8] Sigma receptors are implicated in a variety of CNS functions and are targets for the development of novel antipsychotics and analgesics.[7] The specific substitution pattern on the piperidine and the overall three-dimensional structure of (1-Piperidin-1-ylcyclopentyl)methylamine may confer affinity for either σ1 or σ2 receptors.
Hypothesized Mechanism: If the compound acts as a sigma receptor ligand, it could modulate intracellular calcium signaling and the activity of various ion channels and neurotransmitter systems.
Caption: Hypothesized modulation of cellular pathways via sigma receptor binding.
Neurokinin (NK) Receptor Antagonism
Cyclopentane and piperidine moieties are also found in antagonists of neurokinin receptors, such as the NK1 and NK2 receptors.[4][9] These receptors are involved in pain, inflammation, and mood disorders.
Hypothesized Mechanism: By acting as an antagonist at NK receptors, the compound could block the pro-inflammatory and nociceptive effects of tachykinins like Substance P.
Analytical Characterization
A comprehensive analytical approach is essential for the structural confirmation and purity assessment of (1-Piperidin-1-ylcyclopentyl)methylamine.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Characteristic signals for the piperidine and cyclopentane rings, as well as the aminomethyl group. The number and splitting patterns of signals would confirm the connectivity.[10][11] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would provide further structural information. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | A single major peak indicating the purity of the compound. Due to the lack of a strong chromophore, a derivatization agent or a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be necessary for sensitive detection.[12][13] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aliphatic rings, and C-N stretching. |
HPLC Method Development for Purity Analysis
Protocol:
-
Column Selection: A reversed-phase C18 column is a suitable starting point. For better retention of this polar compound, a mixed-mode column with both reversed-phase and cation-exchange characteristics could be employed.[14]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water, containing an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: As the molecule lacks a significant UV chromophore, detection can be achieved using an ELSD, CAD, or by pre-column derivatization with a UV-active labeling agent.[13]
-
Method Validation: The method should be validated for linearity, accuracy, precision, and robustness according to standard guidelines.
Conclusion and Future Directions
(1-Piperidin-1-ylcyclopentyl)methylamine represents an intriguing, yet underexplored, chemical entity with significant potential for drug discovery. Its unique spirocyclic structure, combining two pharmacologically relevant motifs, makes it a compelling candidate for screening in various biological assays, particularly those related to CNS disorders. The synthetic route proposed herein offers a practical approach for its preparation, enabling further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its pharmacological profile to unlock its therapeutic potential.
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An In-depth Technical Guide to (1-Piperidin-1-ylcyclopentyl)methylamine
Abstract: This technical guide provides a comprehensive overview of the basic characteristics of (1-Piperidin-1-ylcyclopentyl)methylamine, a novel diamine with potential applications in pharmaceutical and chemical research. While specific data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer a detailed perspective on its synthesis, physicochemical properties, potential pharmacological activities, and analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities.
Introduction
(1-Piperidin-1-ylcyclopentyl)methylamine is a saturated heterocyclic compound featuring a piperidine ring and a primary aminomethyl group attached to a cyclopentyl scaffold. The piperidine moiety is a well-established pharmacophore found in a wide array of approved drugs, contributing to favorable pharmacokinetic properties and potent biological activities.[1] The geminal diamine arrangement, where two amino groups are attached to the same carbon atom (or in this case, a quaternary carbon), is a structural motif of increasing interest in medicinal chemistry. This guide aims to provide a foundational understanding of this molecule to stimulate further research and development.
Physicochemical Properties
Based on its chemical structure, a number of physicochemical properties for (1-Piperidin-1-ylcyclopentyl)methylamine can be predicted. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Predicted Value/Information | Source |
| CAS Number | 933701-05-4 | |
| Molecular Formula | C₁₁H₂₂N₂ | methylamine) |
| Molecular Weight | 182.31 g/mol | methylamine) |
| Appearance | White to light yellow crystalline powder | |
| SMILES | C1CCN(CC1)C2(CCCC2)CN | methylamine) |
| InChI | InChI=1S/C11H22N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-10,12H2 | methylamine) |
| Predicted XlogP | 1.3 | methylamine) |
| Predicted pKa | Basic (due to two amine groups) |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of (1-Piperidin-1-ylcyclopentyl)methylamine.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of (1-Piperidin-1-yl)cyclopentanecarbonitrile
This step is an adaptation of the Strecker synthesis of α-aminonitriles.
-
To a stirred solution of piperidine (1.0 eq) and potassium cyanide (1.0 eq) in a suitable solvent system (e.g., a mixture of water and ethanol), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add cyclopentanone (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (1-Piperidin-1-yl)cyclopentanecarbonitrile.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction of (1-Piperidin-1-yl)cyclopentanecarbonitrile to (1-Piperidin-1-ylcyclopentyl)methylamine
This step involves the reduction of the nitrile group to a primary amine.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and slowly add a solution of (1-Piperidin-1-yl)cyclopentanecarbonitrile (1.0 eq) in the same anhydrous solvent.
-
After the addition, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Filter the resulting precipitate and wash it with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (1-Piperidin-1-ylcyclopentyl)methylamine.
-
Further purification can be achieved by vacuum distillation or by formation of a hydrochloride salt followed by recrystallization.
Potential Pharmacological Activity
The pharmacological profile of (1-Piperidin-1-ylcyclopentyl)methylamine has not been reported. However, the presence of the piperidine ring, a privileged scaffold in medicinal chemistry, suggests a wide range of potential biological activities.[2][3] Derivatives of 4-aminomethyl piperidine have been investigated for their analgesic properties, targeting the µ-opioid receptor.[2][4]
Furthermore, the aminomethyl group provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for screening against various biological targets. The overall lipophilicity and basicity of the molecule will play a significant role in its pharmacokinetic and pharmacodynamic properties.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Discovery of Novel Piperidine Derivatives
Foreword: The Piperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is arguably one of the most impactful structural motifs in the history of drug discovery.[1][2] Its prevalence is not a matter of chance but a direct consequence of its inherent physicochemical and stereochemical properties. Found in numerous natural alkaloids and synthetic pharmaceuticals across more than twenty drug classes, the piperidine moiety is a quintessential "privileged scaffold."[1][3][4][5]
The utility of this scaffold is rooted in its stable chair conformation, which allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1] The nitrogen atom acts as a versatile modulator of drug-like properties; it can serve as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, enabling chemists to fine-tune solubility and lipophilicity.[1][6] This inherent versatility enhances a molecule's "druggability," often improving metabolic stability and pharmacokinetic (ADME) profiles while reducing toxicity.[6] This guide provides a technical overview of the modern strategies employed in the discovery of novel piperidine derivatives, from rational design and synthesis to characterization and lead optimization, aimed at researchers and professionals dedicated to advancing therapeutic innovation.
Modern Synthetic Strategies: From Achiral Precursors to Enantioenriched Scaffolds
The development of efficient, stereoselective synthetic routes to access diverse piperidine derivatives is a central task in medicinal chemistry.[7] Traditional methods are continually being supplanted by more sophisticated strategies that offer greater control over stereochemistry and functional group tolerance. Below, we explore two powerful and contemporary approaches.
Strategy 1: Chemo-Enzymatic Asymmetric Dearomatization of Pyridines
This strategy merges the power of chemical synthesis with the exquisite selectivity of biocatalysis to transform readily available pyridine precursors into highly valuable chiral piperidines.[8] The rationale behind this approach is to leverage enzymes for the critical stereochemistry-defining step, which is often challenging to achieve with traditional chemical catalysts.
Conceptual Workflow
The process involves an initial chemical activation of the pyridine ring, followed by a stereoselective enzymatic reduction cascade. A key advantage is the ability to generate stereo-defined 3- and 3,4-substituted piperidines under benign, environmentally friendly conditions.[8]
Caption: Chemo-enzymatic dearomatization workflow.
Experimental Protocol: One-Pot Amine Oxidase/Ene Imine Reductase Cascade
This protocol is adapted from a general chemo-enzymatic approach for preparing stereo-defined substituted piperidines.[8]
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5) containing glucose (100 mM) and NADP+ (1 mM).
-
Enzyme Addition: Add glucose dehydrogenase (for cofactor recycling), a suitable amine oxidase (e.g., 6-HDNO), and the desired ene-imine reductase (EneIRED) to the buffer solution.
-
Substrate Addition: Add the N-substituted tetrahydropyridine (THP) substrate (typically 10-50 mM) to initiate the reaction.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. The reaction is aerobic, so ensure adequate headspace or gentle bubbling of air.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS to track the consumption of the THP substrate and the formation of the piperidine product.
-
Workup and Purification: Once the reaction reaches completion (typically 12-24 hours), quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the enantiomerically pure piperidine derivative.
Strategy 2: Asymmetric Reductive Heck Reaction
For the synthesis of chiral 3-substituted piperidines, the rhodium-catalyzed asymmetric reductive Heck reaction represents a significant advancement.[9] This method is powerful because it constructs the key C-C bond and sets the stereocenter in a single, highly controlled step. The causality behind this choice lies in its ability to couple readily available starting materials with high enantioselectivity, driven by a chiral ligand.
Experimental Protocol: Rh-Catalyzed Synthesis of a Chiral 3-Aryl Piperidine
-
Inert Atmosphere: Assemble a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen). Add the rhodium precursor (e.g., [Rh(cod)₂]BF₄, 2 mol %) and the chiral phosphine ligand (e.g., (R)-BINAP, 2.2 mol %) to the flask.
-
Solvent and Substrate: Add a suitable anhydrous solvent (e.g., THF). Add the unsaturated N-protected piperidine precursor (e.g., an N-Boc-1,2,3,6-tetrahydropyridine derivative, 1.0 equiv) and the aryl halide (e.g., an aryl iodide, 1.2 equiv).
-
Reagent Addition: Add a proton source (e.g., a hindered alcohol like t-amyl alcohol, 2.0 equiv) and a stoichiometric reductant (e.g., diethylzinc, 2.0 equiv) dropwise at a controlled temperature (e.g., 0 °C).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring and Quenching: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the chiral 3-substituted piperidine.
Structural Elucidation and Characterization: A Self-Validating System
Synthesizing a novel compound is only half the battle; rigorous characterization is essential to confirm its identity, purity, and stereochemistry. This process serves as a self-validating system for the synthetic protocol.[10]
Core Analytical Techniques
| Technique | Purpose | Key Observables for a Novel Piperidine Derivative |
| ¹H & ¹³C NMR Spectroscopy | Confirms the chemical structure and connectivity of atoms. | ¹H NMR: Signals for piperidine ring protons typically appear in the δ 1.0-4.0 ppm range. The coupling patterns and chemical shifts confirm substituent positions.[10] ¹³C NMR: The number of signals confirms the number of unique carbon atoms. Chemical shifts indicate the electronic environment (e.g., C=O, aromatic C, aliphatic C).[10] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides fragmentation data. | The molecular ion peak ([M+H]⁺ or [M]⁺) must match the calculated molecular weight of the target compound. Fragmentation patterns can help confirm the structure.[10] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used to separate enantiomers. | A pure compound should ideally show a single peak. Chiral HPLC, using a chiral stationary phase, is used to determine the enantiomeric excess (ee) of an asymmetric synthesis product. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands confirm the presence of key groups (e.g., C=O stretch for amides/ketones, N-H stretch for secondary amines). |
Protocol: Purity and Identity Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.[10] Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile for MS and HPLC analysis.
-
NMR Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra. A successful synthesis is validated by the disappearance of starting material signals and the appearance of new signals corresponding to the product structure with the correct integrations and coupling constants.
-
MS Analysis: Infuse the sample into an ESI-MS instrument. The observation of a molecular ion peak that matches the theoretical mass (within ±5 ppm for high-resolution MS) provides strong evidence of the target compound's formation.
-
HPLC Purity Check: Inject the sample onto a reverse-phase C18 column. Purity is typically assessed by the area percentage of the main peak at a relevant UV wavelength. For a compound to be considered for biological screening, purity should generally be >95%.
Lead Optimization via Structure-Activity Relationship (SAR) Studies
Once a "hit" compound with initial biological activity is identified, the next phase is lead optimization. This iterative process involves synthesizing analogs to understand the Structure-Activity Relationship (SAR)—how specific structural changes affect biological potency, selectivity, and pharmacokinetic properties.
The Role of Bioisosteric Replacement
A key strategy in lead optimization is bioisosteric replacement . Bioisosteres are functional groups or substituents that possess similar physicochemical or steric properties, resulting in similar biological activity.[11] Swapping parts of a molecule with bioisosteres can address liabilities like poor metabolic stability or low solubility without sacrificing potency.[12] For instance, a metabolically vulnerable phenyl ring might be replaced with a pyridine or thiophene ring to block metabolism and improve properties.[13] Similarly, a piperidine ring itself can be replaced by a morpholine to increase polarity or by a spirocyclic system to explore different vectors.[14]
Caption: Iterative cycle of lead optimization.
Case Study: SAR of a Hypothetical Piperidine-Based Kinase Inhibitor
Imagine an initial hit (Compound 1) is discovered as an inhibitor of a therapeutic kinase target. The goal is to improve its potency and cell permeability.
| Compound | R¹ Group | R² Group (Bioisostere for Phenyl) | Kinase IC₅₀ (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Rationale for Change |
| 1 (Hit) | H | Phenyl | 520 | 1.5 | Initial screening hit. |
| 2 | F | Phenyl | 250 | 1.6 | Fluorine addition to block potential metabolism on the piperidine ring. |
| 3 | H | Pyridin-4-yl | 110 | 8.2 | Phenyl replaced with pyridine to improve solubility and add a potential H-bond acceptor.[13] |
| 4 | H | Thiophen-2-yl | 450 | 2.1 | Thiophene as another phenyl bioisostere; less effective in this case. |
| 5 (Lead) | F | Pyridin-4-yl | 45 | 9.5 | Combined the beneficial modifications from compounds 2 and 3, leading to a synergistic improvement. |
This tabular data clearly demonstrates a logical, data-driven optimization process. The introduction of a nitrogen atom into the aromatic ring (Compound 3) significantly improved permeability, a common strategy to enhance physicochemical properties.[15] Combining this with the fluorine substitution (Compound 5) led to a potent, permeable lead candidate.
Conclusion and Future Directions
The discovery of novel piperidine derivatives remains a vibrant and essential field within medicinal chemistry. Modern synthetic methodologies, particularly those leveraging asymmetric catalysis and biocatalysis, have revolutionized the ability to create complex, chirally pure piperidine scaffolds with high efficiency.[8][9] A rigorous, multi-technique approach to characterization is non-negotiable for validating these synthetic outcomes. The true art of drug discovery, however, lies in the iterative cycle of design, synthesis, and testing, where strategies like bioisosteric replacement are employed to meticulously sculpt a hit molecule into a viable drug candidate. As our understanding of disease biology deepens, the demand for novel, structurally diverse piperidines will only grow, ensuring this privileged scaffold remains at the forefront of pharmaceutical innovation.
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An In-depth Technical Guide to the Spectroscopic Characterization of (1-Piperidin-1-ylcyclopentyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Piperidin-1-ylcyclopentyl)methylamine is a novel amine derivative with potential applications in pharmaceutical development. As with any new chemical entity, a thorough understanding of its structural and electronic properties is paramount for its advancement as a therapeutic candidate. Spectroscopic analysis provides the foundational data for this characterization. This guide presents a comprehensive overview of the expected spectroscopic data for (1-Piperidin-1-yl)methylamine, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of published experimental spectra for this specific molecule, this document leverages a predictive and comparative approach, utilizing data from structurally related compounds to forecast the key spectral features. Furthermore, this guide provides detailed, field-proven methodologies for the acquisition of high-quality spectroscopic data for this and similar compounds, ensuring scientific integrity and reproducibility.
Introduction: The Imperative of Spectroscopic Characterization
The journey of a novel molecule from discovery to a potential therapeutic agent is paved with rigorous analytical characterization. Spectroscopic techniques are the cornerstone of this process, providing an unambiguous fingerprint of a molecule's identity, purity, and structure. For (1-Piperidin-1-ylcyclopentyl)methylamine, a molecule possessing a unique combination of a piperidine ring, a cyclopentyl core, and a methylamine sidechain, a multi-faceted spectroscopic approach is essential.
This guide is structured to provide not just the "what" – the predicted spectroscopic data – but also the "why" and "how." We will delve into the rationale behind the predicted spectral features and provide robust, step-by-step protocols for their experimental verification. This approach is designed to empower researchers to confidently characterize this molecule and its analogues.
Molecular Structure and Predicted Spectroscopic Overview
A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic output.
Caption: Molecular structure of (1-Piperidin-1-ylcyclopentyl)methylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by neighboring atoms and functional groups.
Table 1: Predicted ¹H NMR Data for (1-Piperidin-1-ylcyclopentyl)methylamine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.8 - 2.6 | m | 4H | Piperidine α-CH₂ | Protons adjacent to the nitrogen atom are deshielded. |
| ~ 2.5 | s | 2H | -CH₂-NH₂ | Methylene protons adjacent to the primary amine. |
| ~ 1.8 - 1.6 | m | 8H | Cyclopentyl CH₂ | Overlapping signals from the cyclopentyl ring protons. |
| ~ 1.6 - 1.4 | m | 6H | Piperidine β,γ-CH₂ | Protons on the piperidine ring further from the nitrogen. |
| ~ 1.3 | s (broad) | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to exchange. |
Rationale is based on comparative analysis of known spectra for N-substituted piperidines and aminomethyl-substituted cycloalkanes.[1][2]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data for (1-Piperidin-1-ylcyclopentyl)methylamine
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 70 | Quaternary C (Cyclopentyl) | The carbon atom at the junction of the piperidine and methylamine groups is significantly deshielded. |
| ~ 55 | -CH₂-NH₂ | Carbon of the methylamine side chain. |
| ~ 50 | Piperidine α-CH₂ | Carbons adjacent to the nitrogen in the piperidine ring. |
| ~ 35 | Cyclopentyl CH₂ | Carbons in the cyclopentyl ring. |
| ~ 26 | Piperidine β-CH₂ | Beta carbons of the piperidine ring. |
| ~ 24 | Piperidine γ-CH₂ | Gamma carbon of the piperidine ring. |
Rationale is based on established chemical shift values for substituted cycloalkanes and piperidine derivatives.[3]
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[4] For compounds with different solubility profiles, other deuterated solvents like DMSO-d₆ or MeOD-d₄ may be considered, though these can lead to the exchange of labile protons (like those on the amine group).[5][6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (1-Piperidin-1-ylcyclopentyl)methylamine.
-
Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Perform phase and baseline correction to ensure accurate signal representation.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
The molecular formula of (1-Piperidin-1-ylcyclopentyl)methylamine is C₁₁H₂₂N₂. The predicted monoisotopic mass is approximately 182.18 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 182.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of (1-Piperidin-1-ylcyclopentyl)methylamine
| m/z | Proposed Fragment | Rationale |
| 182 | [C₁₁H₂₂N₂]⁺ | Molecular ion (M⁺) |
| 152 | [M - CH₂NH₂]⁺ | Loss of the methylamine radical. |
| 98 | [C₅H₁₀N]⁺ | α-cleavage leading to the piperidinomethyl cation. |
| 84 | [C₅H₁₀]⁺ | Cleavage of the bond between the cyclopentyl ring and the piperidine nitrogen. |
Rationale is based on established fragmentation patterns of amines and cyclic compounds.[7][8]
Caption: Predicted major fragmentation pathways for (1-Piperidin-1-ylcyclopentyl)methylamine.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Proper sample preparation is crucial for obtaining high-quality mass spectra.[9]
-
Dissolve a small amount of the sample (typically to a concentration of about 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[10]
-
Further dilute the sample to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.
-
Ensure the sample is free of non-volatile salts and buffers, as these can interfere with ionization.[9]
-
-
Instrumentation and Ionization:
-
For molecular weight determination, electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amines and typically produces a protonated molecule [M+H]⁺.[11]
-
For fragmentation analysis, electron ionization (EI) is a higher-energy technique that will induce characteristic fragmentation patterns.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For ESI, this is often done via direct infusion or coupled with liquid chromatography (LC-MS). For EI, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
Table 4: Predicted Characteristic IR Absorption Bands for (1-Piperidin-1-ylcyclopentyl)methylamine
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3250 | N-H stretch | Primary amine (-NH₂) |
| 2950 - 2850 | C-H stretch | Aliphatic (cyclopentyl, piperidine, methylene) |
| 1650 - 1580 | N-H bend | Primary amine (-NH₂) |
| 1470 - 1440 | C-H bend | Aliphatic (CH₂) |
| 1200 - 1020 | C-N stretch | Amine |
Rationale is based on known IR absorption frequencies for primary amines, and aliphatic C-H and C-N bonds.[12][13]
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
For a liquid sample, the neat liquid can be analyzed directly.[14] Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.[15] A small drop of the liquid is placed on the ATR crystal.
-
Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).[16]
-
-
Data Acquisition:
-
Place the prepared sample in the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum will show absorption bands as a function of wavenumber.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Conclusion
The spectroscopic characterization of (1-Piperidin-1-ylcyclopentyl)methylamine is a critical step in its development. This guide provides a comprehensive predicted spectroscopic profile based on sound chemical principles and comparative data from related structures. The detailed experimental protocols offer a robust framework for obtaining high-quality, reproducible data. By combining the predicted data with the practical methodologies outlined herein, researchers will be well-equipped to confirm the structure and purity of this novel compound, paving the way for its further investigation and potential application in drug discovery and development.
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National Institute of Standards and Technology. Piperidine, 1-methyl- in NIST Chemistry WebBook. [Link]
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T. Gáti, et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
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Organomation. Mass Spectrometry Sample Preparation Guide. [Link]
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Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
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Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542). [Link]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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National Center for Biotechnology Information. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]
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Physical and chemical parameters of (1-Piperidin-1-ylcyclopentyl)methylamine
An In-Depth Technical Guide to the Physical and Chemical Parameters of (1-Piperidin-1-ylcyclopentyl)methylamine
Introduction
(1-Piperidin-1-ylcyclopentyl)methylamine, registered under CAS Number 933701-05-4, is a diamine compound featuring a unique structural scaffold that combines a piperidine ring, a cyclopentane ring, and a primary aminomethyl group.[1][2] Its molecular formula is C11H22N2, with a corresponding molecular weight of approximately 182.31 g/mol .[1][3] This structure, possessing both a tertiary and a primary amine, imparts distinct physicochemical properties that are critical for its application in research and development, particularly as a versatile intermediate in organic synthesis.
This guide provides a comprehensive overview of the key physical and chemical parameters of (1-Piperidin-1-ylcyclopentyl)methylamine. It is designed for researchers, scientists, and drug development professionals, offering not only the fundamental data but also detailed, field-proven experimental protocols for their determination. The causality behind each experimental choice is explained to provide a self-validating framework for analysis, ensuring scientific integrity and reproducibility.
Physicochemical Properties: A Consolidated Overview
A summary of the core physicochemical data for (1-Piperidin-1-ylcyclopentyl)methylamine is presented below. While some data is available from chemical suppliers and databases, many parameters must be determined empirically. The subsequent sections will detail the protocols for these determinations.
| Parameter | Value / Expected Characteristics | Source / Method |
| IUPAC Name | (1-piperidin-1-ylcyclopentyl)methanamine | N/A |
| CAS Number | 933701-05-4 | [1][4] |
| Molecular Formula | C11H22N2 | [1][2][3] |
| Molecular Weight | 182.31 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | To be determined experimentally | Section 2.1 |
| Boiling Point | To be determined experimentally | Section 2.2 |
| Solubility | Expected to be soluble in dilute aqueous acid and various organic solvents. Low solubility in neutral water is anticipated for molecules with more than four carbon atoms.[6] | Section 2.3 |
| pKa | Two pKa values are expected due to the presence of a primary and a tertiary amine. | Section 2.4 |
| Predicted XlogP | 1.3 | [3] |
Experimental Protocols for Parameter Determination
The following sections provide robust, step-by-step methodologies for the empirical determination of the compound's key parameters.
Melting Point Determination
The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broader melting range. The capillary method using a digital melting point apparatus is the standard for accuracy and reproducibility.
Methodology: Digital Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: Ensure the (1-Piperidin-1-ylcyclopentyl)methylamine sample is completely dry. If necessary, dry it under a vacuum. Gently crush the crystalline powder using a mortar and pestle to create a fine, uniform powder.[7]
-
Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[7]
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to compact the solid. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop. Repeat until a packed column of 2-3 mm in height is achieved.[7] An improperly packed sample can lead to inaccurate readings.
-
Initial Rapid Determination: Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20 °C/min) to find an approximate melting range. This saves time and establishes the general range.[8]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a slow, controlled rate (1-2 °C/min).[8]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Boiling Point Determination
For non-volatile liquids or solids that can be melted, the boiling point is another key identifying characteristic. For small sample quantities, the Thiele tube method is highly effective.
Methodology: Thiele Tube
-
Sample Preparation: Place approximately 0.5 mL of the sample into a small test tube (e.g., 75x12 mm).
-
Capillary Insertion: Take a standard melting point capillary tube and place it into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing high-boiling mineral oil, ensuring the heat-circulating arm of the tube is heated gently with a microburner.[9]
-
Observation: As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.[9]
-
Data Recording: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[9] Record the ambient barometric pressure, as boiling point is pressure-dependent.
Solubility Assessment
Understanding a compound's solubility profile is essential for designing reaction conditions, purification schemes, and formulation strategies. A qualitative assessment across a range of solvents provides a practical foundation. Amines with more than a few carbon atoms tend to be insoluble in water but will dissolve in acidic solutions due to the formation of water-soluble ammonium salts.[6][10]
Methodology: Qualitative Solubility Testing
-
Setup: Label a series of small test tubes for each solvent: Water (deionized), 5% HCl (aq), 5% NaOH (aq), and an organic solvent such as Diethyl Ether or Dichloromethane.
-
Procedure:
-
Add approximately 10-20 mg of (1-Piperidin-1-ylcyclopentyl)methylamine to each test tube.
-
Add 1 mL of the respective solvent to each tube.
-
Vigorously agitate each tube for 30-60 seconds.
-
Observe and record whether the compound is soluble, partially soluble, or insoluble.[6]
-
-
Causality:
-
Water: The compound's 11 carbons suggest low water solubility.[6]
-
5% HCl: Both the primary and tertiary amine groups are basic and will be protonated by the acid to form ammonium chloride salts, which are ionic and expected to be highly water-soluble.
-
5% NaOH: The compound is a base and is not expected to react with or show enhanced solubility in a basic solution.
-
Organic Solvents: The significant hydrocarbon character of the molecule suggests good solubility in common organic solvents.[6]
-
Caption: A logical workflow for determining pKa values via potentiometric titration.
Spectroscopic Analysis and Data Interpretation
Spectroscopic techniques are indispensable for confirming the molecular structure and identifying functional groups.
Diagram 3: Key Structural Features for Spectroscopy
Caption: Functional groups and structural motifs relevant to spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For (1-Piperidin-1-ylcyclopentyl)methylamine, the key is to differentiate the primary and tertiary amines.
-
Primary Amine (-NH2): Expect a pair of medium-intensity, sharp peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. [11][12]A broad N-H bending (scissoring) vibration should also be visible in the 1640-1560 cm⁻¹ range. [12][13]* Tertiary Amine (>N-): This group has no N-H bonds and therefore will not produce any signals in the N-H stretching region. [11][14]* C-N Stretching: Both amine types will contribute to C-N stretching absorptions in the 1350-1000 cm⁻¹ region. [12]* Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) will be present due to the numerous C-H bonds in the piperidine and cyclopentyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
-NH₂ Protons: The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift can vary (often between 0.5-5.0 ppm) depending on concentration and solvent. [15][16]To confirm this signal, a D₂O shake can be performed; the -NH₂ peak will disappear as the protons are exchanged for deuterium. [17][18] * -CH₂-N Protons: The two protons of the aminomethyl group (-CH₂NH₂) will be deshielded by the adjacent nitrogen and are expected to appear around 2.3-3.0 ppm. [16] * Ring Protons (C-H): The protons on the carbons of the piperidine and cyclopentyl rings adjacent to the nitrogen atoms will also be deshielded. The remaining ring protons will produce a complex set of overlapping signals in the typical aliphatic region (~1.2-2.0 ppm).
-
-
¹³C NMR:
-
Carbons bonded to Nitrogen: The carbons directly attached to the nitrogen atoms are deshielded and will appear downfield compared to other aliphatic carbons, typically in the 10-65 ppm range. [16]The quaternary carbon of the cyclopentyl ring, bonded to both nitrogens (indirectly via the CH2 group for the primary amine), will be a key signal to identify.
-
Mass Spectrometry (MS)
MS provides the molecular weight and structural information based on the fragmentation of the molecule.
-
Molecular Ion (M⁺): In an electron ionization (EI) experiment, the molecular ion peak should be observed at a mass-to-charge ratio (m/z) of 182. The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for this molecule.
-
Fragmentation Pattern: Amines characteristically undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This is a dominant fragmentation pathway. Expected fragments would result from the loss of radicals from the piperidine or cyclopentyl rings, leading to stable iminium ions. PubChem predicts a prominent [M+H]⁺ adduct at m/z 183.18558 in techniques like electrospray ionization (ESI). [3]
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Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines | The Journal of Organic Chemistry - ACS Publications. [Link]
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SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC. [Link]
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Preliminary Biological Screening of (1-Piperidin-1-ylcyclopentyl)methylamine: A Strategic Guide for Early-Phase Drug Discovery
Abstract
The escalating need for novel therapeutic agents necessitates the systematic evaluation of new chemical entities (NCEs). This guide outlines a comprehensive, tiered strategy for the preliminary biological screening of (1-Piperidin-1-ylcyclopentyl)methylamine, a synthetic compound featuring a piperidine moiety—a privileged scaffold in medicinal chemistry.[1] Lacking extensive published data, this document serves as a robust framework for researchers and drug development professionals to conduct an initial exploration of the compound's bioactivity. The proposed cascade encompasses foundational cytotoxicity assessments, broad-spectrum antimicrobial screening, and targeted receptor binding assays, underpinned by the rationale that structural motifs can often predict biological function. Each experimental protocol is detailed with the intent of ensuring scientific rigor and reproducibility, providing a self-validating system for data generation and interpretation.
Introduction: The Rationale for Screening (1-Piperidin-1-ylcyclopentyl)methylamine
(1-Piperidin-1-ylcyclopentyl)methylamine (Figure 1) is a synthetic molecule with the chemical formula C11H22N2.[2] Its structure is characterized by a cyclopentane ring bridged to a piperidine nucleus, with a methylamine functional group. The piperidine ring is a highly significant heterocyclic scaffold found in a wide array of clinically approved drugs, demonstrating activity against cancer, central nervous system (CNS) disorders, and infectious diseases.[1] The presence of this "privileged structure" suggests that (1-Piperidin-1-ylcyclopentyl)methylamine may possess valuable pharmacological properties.
This guide proposes a logical and efficient screening cascade designed to broadly assess the biological potential of this compound. The strategy begins with establishing a baseline of cellular toxicity, a critical step to identify a therapeutic window for subsequent, more specific assays. This is followed by an evaluation of its antimicrobial potential, a common starting point for screening novel compounds.[3] Finally, we propose preliminary receptor binding assays, guided by the prevalence of piperidine-containing drugs in neuropharmacology.
Figure 1: Chemical Structure of (1-Piperidin-1-ylcyclopentyl)methylamine (Note: A 2D structure image would be placed here in a formal whitepaper. Basic chemical information is available on PubChem.[2])
A Tiered Approach to Preliminary Biological Screening
A hierarchical screening strategy is essential for the cost-effective and logical evaluation of an NCE. This approach ensures that foundational data on safety and broad activity are established before committing resources to more complex and targeted investigations.
Caption: A proposed tiered workflow for the preliminary biological screening of (1-Piperidin-1-ylcyclopentyl)methylamine.
Tier 1: In Vitro Cytotoxicity Assessment
Rationale: The initial and most critical step in evaluating any NCE is to determine its potential for cytotoxicity. This establishes a concentration range where the compound does not induce significant cell death, which is essential for interpreting the results of subsequent bioactivity assays. The MTT assay is a widely accepted, reliable, and cost-effective colorimetric method for assessing cell viability and proliferation.[4][5][6][7] It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[5]
Experimental Protocol: MTT Assay
This protocol is adapted for adherent cell lines, such as human dermal fibroblasts (HDFs) or a standard cancer cell line like HeLa.
Materials:
-
(1-Piperidin-1-ylcyclopentyl)methylamine (stock solution in DMSO)
-
Adherent cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (1-Piperidin-1-ylcyclopentyl)methylamine in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[8]
-
Formazan Formation: Incubate the plate for another 2-4 hours until a purple precipitate is visible in the cells.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Gently agitate the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Data Presentation and Interpretation
The results should be expressed as a percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, should be calculated using non-linear regression analysis.
Table 1: Hypothetical Cytotoxicity Data for (1-Piperidin-1-ylcyclopentyl)methylamine
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Control) | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.210 | 96.8% |
| 10 | 1.050 | 84.0% |
| 25 | 0.850 | 68.0% |
| 50 | 0.615 | 49.2% |
| 100 | 0.320 | 25.6% |
| Calculated IC50 | ~51 µM |
Interpretation: An IC50 value greater than 30-50 µM is often considered a good starting point, indicating low general cytotoxicity. This allows for subsequent bioactivity assays to be conducted at concentrations up to this limit without confounding effects from cell death.
Tier 2: Broad-Spectrum Antimicrobial Screening
Rationale: The global challenge of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[9][10] Preliminary screening against a panel of representative Gram-positive and Gram-negative bacteria, as well as a common fungal species, is a resource-efficient way to identify potential antimicrobial leads.[11][12] Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]
Experimental Protocol: Broth Microdilution Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
(1-Piperidin-1-ylcyclopentyl)methylamine (stock solution in DMSO)
-
Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Fungal strain: Candida albicans
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well plates
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial/fungal inoculums standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth (CAMHB or RPMI). The concentration range should be selected based on the cytotoxicity data (e.g., 0.25 to 128 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a sterility control (broth only), a growth control (broth + inoculum), a vehicle control (broth + inoculum + DMSO), and a positive control (broth + inoculum + standard antibiotic).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for Candida albicans.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density (OD) at 600 nm.[13]
Data Presentation and Interpretation
The MIC values are recorded for each tested microorganism.
Table 2: Hypothetical Antimicrobial Screening Results (MIC in µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| (1-Piperidin-1-yl)methylamine | >128 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
Interpretation: In this hypothetical scenario, the compound shows weak activity against C. albicans and no significant activity against the tested bacteria at the concentrations screened. While not a potent antimicrobial, the selective (though weak) antifungal activity might warrant further investigation against a broader panel of fungal pathogens.
Tier 3: Target-Oriented Screening - CNS Receptor Binding
Rationale: Given that the piperidine scaffold is prevalent in many CNS-active drugs, exploring the interaction of (1-Piperidin-1-ylcyclopentyl)methylamine with relevant neurological targets is a logical next step.[1] Sigma receptors, for instance, are implicated in various CNS disorders, and many synthetic ligands for these receptors contain cyclic amine structures.[14] A competitive radioligand binding assay is a classic and robust method to determine if a compound binds to a specific receptor and to quantify its binding affinity (Ki).[15][16][17]
Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay
Materials:
-
(1-Piperidin-1-ylcyclopentyl)methylamine
-
Membrane preparation from cells expressing human Sigma-1 receptor (S1R)
-
Radioligand: [³H]-(+)-pentazocine (a known S1R ligand)[14]
-
Non-specific binding control: Haloperidol (a high-affinity sigma ligand)[14]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine the membrane preparation, the radioligand [³H]-(+)-pentazocine at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound ((1-Piperidin-1-ylcyclopentyl)methylamine).
-
Controls:
-
Total Binding: Membrane + radioligand + buffer (no competitor).
-
Non-specific Binding (NSB): Membrane + radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).
-
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
Data Analysis and Visualization
The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Logical relationship for determining specific binding in a competitive receptor assay.
Table 3: Hypothetical Sigma-1 Receptor Binding Data
| Compound Concentration (nM) | % Specific Binding |
| 1 | 98% |
| 10 | 95% |
| 100 | 82% |
| 1000 (1 µM) | 55% |
| 10000 (10 µM) | 20% |
| Calculated IC50 | ~1.5 µM |
Interpretation: An IC50 in the low micromolar range suggests that (1-Piperidin-1-ylcyclopentyl)methylamine has a moderate affinity for the Sigma-1 receptor. This finding would justify further investigation into its functional activity at this receptor (i.e., whether it acts as an agonist or antagonist) and screening against other related CNS targets.
Conclusion and Future Directions
This guide presents a structured and scientifically grounded strategy for the initial biological evaluation of (1-Piperidin-1-ylcyclopentyl)methylamine. By progressing through a logical cascade of cytotoxicity, broad antimicrobial, and targeted receptor binding assays, researchers can efficiently generate a preliminary profile of this novel chemical entity. The hypothetical data presented herein illustrate how such a screening campaign can reveal potential therapeutic avenues—in this case, a moderate affinity for a CNS target and weak antifungal activity.
Positive "hits" from this preliminary screen would necessitate progression to more advanced studies, including:
-
Secondary Screening: Broadening the panel of cell lines, microbial strains, or receptor targets.
-
Functional Assays: Determining the mechanism of action (e.g., agonist vs. antagonist activity, bactericidal vs. bacteriostatic effects).
-
In Vivo Studies: Evaluating efficacy and safety in animal models.
This systematic approach ensures that resources are directed toward the most promising leads, accelerating the path from a novel molecule to a potential therapeutic candidate.
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Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (n.d.). MDPI. Retrieved from [Link]
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Lucietto, F. R., Milne, P. J., Kilian, G., Frost, C. L., & Van De Venter, M. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Peptides, 27(11), 2706–2714. Retrieved from [Link]
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(2025-10-21) Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. Retrieved from [Link]
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Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Future Medicinal Chemistry, 9(9), 839-843. Retrieved from [Link]
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Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. Retrieved from [Link]
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Assay Development Guidelines for Receptor Binding Assays. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Rojas-Bautista, D., et al. (2024). Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. Molecules, 29(11), 2586. Retrieved from [Link]
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Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. African Journal of Traditional, Complementary, and Alternative Medicines, 8(1), 1-10. Retrieved from [Link]
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Receptor–ligand binding assays: Technologies and Applications. (n.d.). ResearchGate. Retrieved from [Link]
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Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 633–650. Retrieved from [Link]
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Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (2023). ACS Infectious Diseases, 9(5), 1045-1055. Retrieved from [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]
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Oyedemi, S. O., & Afolayan, A. J. (2016). Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa. International Journal of Pharmacology, 12(7), 734-743. Retrieved from [Link]
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Butler, M. S., & Cooper, M. A. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 13(3), 373-387. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). Molecules, 28(9), 3896. Retrieved from [Link]
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An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). Journal of Visualized Experiments, (101), e52946. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for (1-Piperidin-1-ylcyclopentyl)methylamine in Medicinal Chemistry
Introduction: The Strategic Combination of Piperidine and Cyclopentane Scaffolds in Drug Design
In the landscape of medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to the structure of a vast number of approved drugs targeting a wide array of diseases, including cancer and central nervous system (CNS) disorders.[1][2][3] The versatility of the piperidine motif stems from its ability to modulate physicochemical properties such as lipophilicity and basicity, its conformational flexibility allowing for optimal interactions with biological targets, and its general metabolic stability.[1] These features enhance the "druggability" of molecules by improving their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and often reducing toxicity.[1]
Similarly, the cyclopentane ring, while historically less utilized than its six-membered counterpart, is an increasingly appreciated scaffold in drug discovery.[4] Its inclusion in a molecule can introduce a specific three-dimensional geometry that can be crucial for binding to a biological target. Modern synthetic methodologies have made the stereocontrolled synthesis of complex cyclopentane derivatives more accessible, encouraging their exploration in novel drug candidates.[4]
The molecule (1-Piperidin-1-ylcyclopentyl)methylamine represents a deliberate convergence of these two valuable structural motifs. It features a geminal-disubstituted cyclopentane core, a substitution pattern that can lock in specific conformations and has been explored to modulate physicochemical properties in drug candidates.[5] The primary amine provides a key site for further functionalization or for direct interaction with biological targets. This application note will provide a detailed, albeit theoretical, guide to the synthesis of this compound, propose potential therapeutic applications based on its structural components, and outline detailed protocols for its initial biological evaluation.
Proposed Synthesis of (1-Piperidin-1-ylcyclopentyl)methylamine
The synthesis of (1-Piperidin-1-ylcyclopentyl)methylamine can be envisioned through a multi-step sequence starting from readily available cyclopentanone. The proposed pathway leverages well-established organic reactions to construct the target molecule.
Synthetic Workflow Diagram
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The Piperidine Scaffold: A Comprehensive Guide to its Pharmacological Applications and Experimental Protocols
Introduction: The Enduring Prominence of the Piperidine Ring in Modern Drug Discovery
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of FDA-approved drugs and natural alkaloids underscores its status as a "privileged scaffold".[1][3][4] This guide provides an in-depth exploration of the pharmacological applications of piperidine-containing compounds, offering detailed application notes and experimental protocols for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties that confer its versatility, explore its role in various therapeutic areas, and provide practical, field-proven methodologies for its investigation.
The utility of the piperidine scaffold is rooted in its unique stereochemical and physicochemical properties. As a saturated heterocycle, it predominantly adopts a stable chair conformation, which allows for the precise three-dimensional orientation of substituents, a critical factor for optimizing interactions with biological targets.[2][5] The nitrogen atom within the ring is basic, typically with a pKa of the conjugate acid around 11, meaning it is predominantly protonated at physiological pH.[2] This positive charge enables strong ionic interactions with acidic residues in target proteins, significantly contributing to binding affinity.[2]
Pharmacological Applications Across Diverse Therapeutic Areas
Piperidine derivatives have demonstrated remarkable therapeutic efficacy across a wide spectrum of diseases, a testament to their ability to interact with a multitude of biological targets.[6][7][8] Their applications span from the central nervous system to oncology and infectious diseases.
Central Nervous System (CNS) Disorders
The piperidine moiety is a common feature in drugs targeting the CNS, including antipsychotics, analgesics, and treatments for neurodegenerative diseases.[4][9]
a) Antipsychotics:
Many typical and atypical antipsychotics incorporate a piperidine ring. For instance, haloperidol and risperidone are potent dopamine D2 receptor antagonists, a key mechanism in managing psychosis. The piperidine ring in these molecules plays a crucial role in their interaction with the receptor.
b) Opioid Analgesics:
The piperidine scaffold is central to the structure of potent opioid analgesics like fentanyl and meperidine.[10] These compounds mimic the action of endogenous opioid peptides by binding to opioid receptors, primarily the µ-opioid receptor, leading to analgesia.[11]
c) Alzheimer's Disease:
In the realm of neurodegenerative disorders, piperidine-containing compounds have shown promise. Donepezil, a piperidine derivative, is a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[6][7] By inhibiting the breakdown of acetylcholine, it helps to improve cognitive function.
Signaling Pathway: Dopamine D2 Receptor Antagonism by Piperidine-Containing Antipsychotics
Caption: Dopamine D2 receptor antagonism by piperidine-based antipsychotics.
Oncology
The piperidine scaffold is increasingly being incorporated into the design of novel anticancer agents, targeting various aspects of cancer cell biology.[8][12]
a) Kinase Inhibitors:
Several kinase inhibitors utilize the piperidine moiety to achieve high affinity and selectivity. For example, some anaplastic lymphoma kinase (ALK) inhibitors incorporate a piperidine ring to interact with the ATP-binding pocket of the enzyme, thereby inhibiting its activity and suppressing tumor growth.[7]
b) Apoptosis Inducers:
Certain piperidine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and the disruption of mitochondrial function.[7][12]
c) NF-κB Pathway Inhibitors:
The transcription factor NF-κB plays a crucial role in inflammation and cancer progression. Piperine, a naturally occurring piperidine alkaloid found in black pepper, has been shown to inhibit the NF-κB signaling pathway, contributing to its anticancer effects.[12]
Experimental Workflow: In Vitro Evaluation of Anticancer Activity
Caption: A typical workflow for assessing the in vitro anticancer activity of piperidine compounds.
Infectious and Parasitic Diseases
Piperidine-containing compounds have also been investigated for their potential as antimicrobial and antiparasitic agents.[7][10]
a) Antibacterial Agents:
The piperidine nucleus has been incorporated into various synthetic compounds with antibacterial activity.[3] These compounds can act through different mechanisms, such as inhibiting bacterial cell wall synthesis or DNA gyrase.
b) Antimalarial and Leishmanicidal Agents:
Some piperidine derivatives have shown promising activity against parasites like Plasmodium falciparum (malaria) and Leishmania species.[13]
Application Notes and Protocols
This section provides detailed, step-by-step methodologies for the biological evaluation of piperidine-containing compounds. These protocols are designed to be self-validating and include explanations for key experimental choices.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This in vitro assay determines the binding affinity of a test compound to the dopamine D2 receptor, a crucial parameter for potential antipsychotic drugs.[14]
Objective: To determine the inhibitory constant (Ki) of a piperidine compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (a high-affinity D2 receptor antagonist radioligand).
-
Test piperidine compound.
-
Haloperidol (a reference competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-D2R cells. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM haloperidol) for non-specific binding.
-
50 µL of serially diluted test piperidine compound or reference compound.
-
-
Radioligand Addition: Add 50 µL of [³H]-Spiperone (at a concentration near its Kd, typically 0.1-0.5 nM) to all wells.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Causality Behind Experimental Choices:
-
HEK293 cells expressing the D2 receptor: This provides a clean system to study the interaction of the compound with the specific target without interference from other receptors.
-
[³H]-Spiperone: This is a well-characterized, high-affinity radioligand for the D2 receptor, ensuring a robust and reproducible assay.
-
Non-specific binding determination: This is crucial to differentiate between the compound binding to the receptor of interest and its non-specific binding to other components of the assay system.
Protocol 2: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a standard method to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a piperidine compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).[15]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Piperidine derivative stock solution (dissolved in DMSO).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[15]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[15]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15] Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Choice of cell line: The cell line should be relevant to the type of cancer being targeted.
-
MTT reagent: This reagent is a reliable indicator of metabolic activity, which correlates with cell viability.
-
Solubilization step: This is necessary to dissolve the formazan crystals for accurate absorbance measurement.
Quantitative Data Summary
The following table summarizes representative in vitro activity data for some piperidine-containing compounds from the literature.
| Compound Class | Target/Assay | Cell Line | IC50 / Ki (nM) | Reference |
| Antipsychotic Analog | Dopamine D2 Receptor Binding | - | 11.3 | [14] |
| Anticancer Agent | Cytotoxicity (MTT Assay) | PC3 (Prostate) | 810 | [15] |
| Sigma-1 Receptor Ligand | S1R Binding Assay | - | 3.2 | [16] |
| Antitubercular Agent | M. tuberculosis H37Rv | - | MIC < 520 µg/mL | [17] |
Conclusion and Future Perspectives
The piperidine scaffold continues to be an invaluable tool in the arsenal of medicinal chemists. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, ensure its continued prominence in drug discovery.[1][4] The diverse pharmacological activities exhibited by piperidine-containing compounds highlight the immense potential that still lies within this "privileged" structure. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives, as well as the exploration of new biological targets for these versatile molecules. The application of computational methods, such as in silico screening and molecular modeling, will further accelerate the identification and optimization of new piperidine-based drug candidates.[18]
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Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
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Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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MDPI. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. [Link]
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Application Notes & Protocols for High-Throughput Screening of (1-Piperidin-1-ylcyclopentyl)methylamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the novel compound (1-Piperidin-1-ylcyclopentyl)methylamine. Structural similarity to phencyclidine (PCP) suggests that its primary biological targets are likely the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 (σ1) receptor. Consequently, this guide details two robust, HTS-compatible protocols: a Homogeneous Time-Resolved Fluorescence (HTRF) assay for functional antagonism of the NMDA receptor and a Fluorescence Polarization (FP) competitive binding assay for the σ1 receptor. Each protocol is presented with detailed step-by-step instructions, rationale for experimental choices, data analysis guidelines, and quality control measures to ensure scientific rigor and trustworthiness.
Introduction and Scientific Background
(1-Piperidin-1-ylcyclopentyl)methylamine is a synthetic compound featuring a piperidine ring, a common motif in centrally active pharmaceuticals that can enhance metabolic stability and modulate pharmacokinetics.[1] Its core structure is analogous to that of phencyclidine (PCP), a well-characterized dissociative anesthetic that acts primarily as a non-competitive antagonist of the NMDA receptor ion channel.[2] Additionally, PCP and its analogs are known to bind with high affinity to the sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in a wide range of cellular functions and pathological conditions.[3][4][5]
Given these likely targets, identifying and characterizing the activity of (1-Piperidin-1-ylcyclopentyl)methylamine requires robust and scalable screening methods. High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large numbers of compounds to identify "hits" that modulate a specific biological target.[6][7][8][9] This guide focuses on two powerful, homogeneous (no-wash) assay technologies well-suited for HTS: HTRF for functional cell-based screening and FP for biochemical binding assays.[10][11]
Assay 1: NMDA Receptor Functional Antagonism via HTRF
Principle of the Assay
This assay quantifies the ability of (1-Piperidin-1-ylcyclopentyl)methylamine to functionally antagonize the NMDA receptor, a ligand-gated ion channel.[2][12] The assay is performed on living cells expressing the NMDA receptor. A key advantage of the Homogeneous Time-Resolved Fluorescence (HTRF) technology is its combination of time-resolved measurement and FRET, which minimizes background fluorescence and enhances sensitivity.[10][13]
The assay will indirectly measure NMDA receptor activation by quantifying the downstream accumulation of a second messenger, such as cyclic AMP (cAMP) or inositol monophosphate (IP1), upon receptor stimulation. For this protocol, we will assume a hypothetical GPCR-coupled NMDA receptor system or a downstream pathway that modulates cAMP levels. A fluorescently labeled cAMP analog (tracer) competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate). When cellular cAMP levels are low, the tracer binds the antibody, bringing the donor and acceptor into proximity and generating a high HTRF signal. When the NMDA receptor is activated, cellular cAMP levels rise, displacing the tracer and causing a decrease in the HTRF signal. An antagonist like (1-Piperidin-1-ylcyclopentyl)methylamine will prevent this activation, thus preserving the high HTRF signal.
HTRF Workflow Diagram
Caption: Workflow for the NMDA Receptor HTRF Antagonist Assay.
Detailed Protocol: NMDA Receptor HTRF Assay
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Assay Buffer: HBSS supplemented with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
NMDA Receptor Agonist Solution: Glutamate and Glycine in Assay Buffer.
-
Test Compound: (1-Piperidin-1-ylcyclopentyl)methylamine, serially diluted in Assay Buffer with 1% DMSO.
-
Positive Control: Known NMDA antagonist (e.g., MK-801).
-
HTRF cAMP Detection Kit (e.g., from Revvity/PerkinElmer).
-
White, low-volume 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed HEK293-NMDA cells into 384-well plates at a density of 5,000-10,000 cells/well in 10 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition:
-
Add 5 µL of serially diluted (1-Piperidin-1-ylcyclopentyl)methylamine to the appropriate wells.
-
Add 5 µL of Positive Control (MK-801) to control wells.
-
Add 5 µL of Assay Buffer with 1% DMSO to "Maximum Signal" (agonist-only) and "Minimum Signal" (no agonist) wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add 5 µL of the NMDA/Glycine agonist solution at a pre-determined EC80 concentration to all wells except the "Minimum Signal" wells.
-
Add 5 µL of Assay Buffer to the "Minimum Signal" wells.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the HTRF detection reagents (pre-mixed anti-cAMP-Europium Cryptate and d2-labeled cAMP tracer, prepared according to the manufacturer's protocol) to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after a 50-150 µs delay.[13]
Data Analysis and Quality Control
-
Calculate HTRF Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate Percent Inhibition: % Inhibition = 100 * (Ratio_TestCompound - Ratio_MaxSignal) / (Ratio_MinSignal - Ratio_MaxSignal)
-
Dose-Response Curve: Plot Percent Inhibition against the logarithm of the test compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality (Z'-Factor): The robustness of the assay must be validated by calculating the Z'-factor.[14] This parameter measures the statistical separation between the positive and negative controls.[15]
| Parameter | Description | Acceptance Criterion |
| Z'-Factor | Measures assay window and data variability. | ≥ 0.5[16][18] |
| Signal-to-Background | Ratio of Mean_MinSignal / Mean_MaxSignal. | ≥ 5 |
| CV% of Controls | Coefficient of variation for control wells. | < 15% |
Assay 2: Sigma-1 (σ1) Receptor Binding via Fluorescence Polarization (FP)
Principle of the Assay
This assay measures the binding of (1-Piperidin-1-ylcyclopentyl)methylamine to the σ1 receptor using a competitive fluorescence polarization (FP) format.[19] The principle is based on the rotational speed of a fluorescent molecule (a "tracer").[20][21] A small, fluorescently labeled ligand for the σ1 receptor, when unbound in solution, tumbles rapidly and emits depolarized light when excited with polarized light. When this tracer binds to the much larger σ1 receptor protein, its rotation slows dramatically, and the emitted light remains highly polarized.
In this competitive assay, the test compound, (1-Piperidin-1-ylcyclopentyl)methylamine, competes with the fluorescent tracer for the same binding site on the σ1 receptor.[21] A high concentration of the test compound will displace the tracer, leading to a decrease in the measured fluorescence polarization.
FP Competitive Binding Diagram
Caption: Principle of the Fluorescence Polarization Competitive Binding Assay.
Detailed Protocol: σ1 Receptor FP Assay
Materials:
-
Purified, recombinant human σ1 receptor protein.
-
FP Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Fluorescent Tracer: A known σ1 ligand conjugated to a fluorophore (e.g., TAMRA-labeled haloperidol).
-
Test Compound: (1-Piperidin-1-ylcyclopentyl)methylamine, serially diluted in FP Assay Buffer with 1% DMSO.
-
Positive Control: Known high-affinity σ1 ligand (e.g., Haloperidol, (+)-Pentazocine).[5]
-
Black, low-volume, non-binding surface 384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Add 10 µL of FP Assay Buffer to all wells.
-
Add 5 µL of serially diluted (1-Piperidin-1-ylcyclopentyl)methylamine or control compounds to the appropriate wells.
-
Add 5 µL of FP Assay Buffer with 1% DMSO to "Maximum Polarization" (no competitor) and "Minimum Polarization" (tracer only) wells.
-
-
Protein-Tracer Addition:
-
Prepare a 2X master mix of σ1 receptor and fluorescent tracer in FP Assay Buffer.
-
Add 10 µL of this master mix to all wells except the "Minimum Polarization" wells.
-
Add 10 µL of a 2X tracer-only solution (no receptor) to the "Minimum Polarization" wells.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[22]
-
Data Acquisition: Read the plate on an FP-capable reader. The instrument will measure the intensity of emitted light parallel (I_parallel) and perpendicular (I_perpendicular) to the plane of excitation light.
Data Analysis and Quality Control
-
Calculate Millipolarization (mP): The reader's software typically calculates the mP value for each well:
-
Polarization (P) = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)
-
mP = P * 1000
-
(G is the instrument-specific G-factor)
-
-
Calculate Percent Displacement: % Displacement = 100 * (mP_Max - mP_TestCompound) / (mP_Max - mP_Min)
-
Dose-Response Curve: Plot Percent Displacement against the logarithm of the test compound concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Assay Quality (Z'-Factor):
| Parameter | Description | Acceptance Criterion |
| Z'-Factor | Measures assay window and data variability. | ≥ 0.5[16][18] |
| Assay Window (ΔmP) | Difference between Mean_Max and Mean_Min mP. | ≥ 100 mP[20] |
| CV% of Controls | Coefficient of variation for control wells. | < 10% |
Conclusion and Further Steps
The HTRF and FP assays detailed in this guide provide robust, validated, and high-throughput methods for characterizing the pharmacological profile of (1-Piperidin-1-ylcyclopentyl)methylamine. Positive "hits" identified through these primary screens should be subjected to secondary validation. This includes confirming the dose-response relationship, assessing selectivity against other relevant targets, and ultimately, utilizing more complex functional assays like electrophysiology to confirm the mechanism of action on NMDA receptors.[2] These protocols serve as a foundational framework for the efficient and accurate screening of this and other novel psychoactive compounds.
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Knowledgebase. [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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Greenfield, D. A., Schmidt, H. R., Sliz, P., & Kruse, A. C. (2020). Virtual Screening for Ligand Discovery at the σ1 Receptor. ACS Medicinal Chemistry Letters. [Link]
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Hallas-Potts, A., et al. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres Technical Library. [Link]
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Wikipedia. (n.d.). Z-factor. Wikipedia, The Free Encyclopedia. [Link]
-
Fair, J., et al. (2020). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Current Protocols in Chemical Biology. [Link]
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Charrier-Savournin, F., et al. (2015). Design and validation of a homogeneous time-resolved fluorescence cell-based assay targeting the ligand-gated ion channel 5-HT3A. Analytical Biochemistry. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Technical Note. [Link]
-
Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology. [Link]
-
BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Application Note. [Link]
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Charrier-Savournin, F., et al. (2015). Design and validation of a homogeneous time-resolved fluorescence cell-based assay targeting the ligand-gated ion channel 5-HT3A. PubMed. [Link]
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Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. [Link]
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Application Note: Validated Analytical Methods for the Quantification of (1-Piperidin-1-ylcyclopentyl)methylamine
Abstract
This document provides a comprehensive guide to the development, validation, and implementation of robust analytical methods for the quantitative analysis of (1-Piperidin-1-ylcyclopentyl)methylamine. Due to its polar, basic nature and lack of a strong native chromophore, this analyte presents unique challenges for conventional chromatographic techniques. We present a primary method based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers superior sensitivity and selectivity. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method involving pre-analysis derivatization is also detailed for specific applications. All protocols are framed within the context of international regulatory standards, ensuring that the methodologies are not only scientifically sound but also suitable for quality control, stability testing, and pharmacokinetic studies in a drug development setting.
Introduction and Analytical Challenges
(1-Piperidin-1-ylcyclopentyl)methylamine is a chemical entity characterized by a primary amine and a tertiary amine within a piperidine ring, rendering it highly polar and basic. Accurate and precise quantification of such compounds is a critical requirement in pharmaceutical development, from early-stage discovery to final product quality control. The primary challenges in its analysis include:
-
Poor Retention in Reversed-Phase Chromatography: The high polarity of the analyte leads to minimal interaction with traditional C18 stationary phases, resulting in early elution and poor separation from other polar matrix components.
-
Lack of UV Chromophore: The molecule does not possess a significant chromophore, making detection by UV-Vis spectrophotometry insensitive and impractical for trace-level quantification.[1][2]
-
Peak Tailing: The basic amine groups can interact with residual acidic silanols on silica-based columns, leading to asymmetric peak shapes and compromising quantification accuracy.
-
Volatility and Thermal Stability: While amenable to gas chromatography, its polarity and potential for thermal degradation necessitate careful method development, often requiring derivatization to enhance volatility and stability.[3]
This guide addresses these challenges by providing detailed protocols for highly selective mass spectrometry-based methods, ensuring reliable quantification that meets rigorous scientific and regulatory standards.
Recommended Primary Method: HPLC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the quantification of (1-Piperidin-1-ylcyclopentyl)methylamine.[4][5] It combines the separation power of HPLC with the unparalleled sensitivity and selectivity of mass spectrometry, circumventing the need for a chromophore and providing unambiguous identification.[4][5]
Method Development Strategy
The development of a robust HPLC-MS/MS method follows a logical progression designed to optimize the separation and detection of the analyte.
Caption: Workflow for HPLC-MS/MS Method Development.
Detailed HPLC-MS/MS Protocol
This protocol is designed for the quantification of (1-Piperidin-1-ylcyclopentyl)methylamine in a drug substance or formulation matrix.
Step 1: Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of (1-Piperidin-1-ylcyclopentyl)methylamine reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Perform serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample (e.g., drug product) in a suitable diluent (e.g., methanol or water) to achieve a theoretical concentration within the calibration range. Vortex and centrifuge if necessary to remove excipients. Further dilute with 50:50 (v/v) acetonitrile:water.
Step 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | UPLC/UHPLC System | Provides high resolution and speed. |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm) | Hydrophilic Interaction Chromatography (HILIC) is ideal for retaining and separating highly polar compounds.[1] |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid) | Volatile buffer compatible with MS. Acidic pH protonates the amines, aiding in ionization and improving peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for elution in HILIC mode. |
| Gradient | 95% B -> 60% B over 5 minutes | A typical starting point for HILIC; must be optimized for resolution and run time. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | Small volume to minimize peak distortion. |
| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer | Enables highly selective and sensitive Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amine groups are readily protonated to form positive ions. |
| MRM Transitions | To be determined empirically by infusing a standard solution.Example: Q1 (Precursor Ion [M+H]⁺) -> Q3 (Product Ion) | The precursor ion is the protonated molecule. The product ion is a stable fragment generated by collision-induced dissociation, ensuring specificity.[6] |
| Source Parameters | Capillary Voltage: 3.0 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C | Must be optimized for the specific instrument to maximize signal intensity. |
Step 3: Data Acquisition and Analysis
-
System Suitability: Inject a mid-level standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2% and <1%, respectively.
-
Calibration Curve: Inject the calibration standards and construct a linear regression curve (Peak Area vs. Concentration) with a weighting of 1/x or 1/x². The correlation coefficient (r²) should be ≥0.995.
-
Sample Quantification: Inject the prepared samples. Quantify the concentration using the generated calibration curve.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an effective alternative, particularly for assessing volatile impurities or when LC-MS is unavailable.[3][7] Due to the polarity of (1-Piperidin-1-ylcyclopentyl)methylamine, pre-column derivatization is mandatory to increase its volatility and thermal stability, and to improve chromatographic peak shape.[8]
Derivatization Protocol
Silylation is a common and effective derivatization technique for primary amines.[8]
-
Sample Preparation: Prepare a solution of the analyte in a dry, aprotic solvent (e.g., pyridine or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Reagent Addition: To 100 µL of the sample solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: Allow the sample to cool to room temperature before injection into the GC-MS system.
Detailed GC-MS Protocol
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with Autosampler | Standard for reproducible injections. |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A general-purpose, low-polarity column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless (for trace analysis) | The split ratio should be optimized based on analyte concentration to avoid detector saturation. |
| Inlet Temperature | 280 °C | Ensures rapid vaporization of the derivatized analyte without thermal degradation. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | Must be optimized to ensure separation from derivatizing agent artifacts and other matrix components. |
| Mass Spectrometer | Single Quadrupole or Ion Trap | Provides mass information for identification and quantification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, producing reproducible fragmentation patterns.[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions of the derivatized analyte. A full scan can be used for initial identification.[9] |
| Transfer Line Temp | 290 °C | Prevents condensation of the analyte between the GC and MS. |
Method Validation (ICH Q2(R2) Framework)
Any analytical method intended for regulatory submission must be validated to demonstrate its fitness for purpose.[10][11] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14]
Caption: Key Parameters for Analytical Method Validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for a quantitative impurity or assay method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix, impurities, or degradants. | No interfering peaks at the retention time of the analyte in blank/placebo samples. Peak purity analysis (if applicable) should pass. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels. |
| Accuracy | To demonstrate the closeness of the measured value to the true value. | % Recovery of 98.0% - 102.0% for assay; 80.0% - 120.0% for impurities at low levels. Determined by spike recovery at a minimum of 3 levels, 3 replicates each. |
| Precision | Repeatability (Intra-assay): Precision over a short time interval.Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment. | % RSD ≤ 2.0% for assay; % RSD may be higher for trace-level impurities (e.g., ≤ 10%). |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) and accuracy (%Recovery) at this concentration must meet pre-defined criteria. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected, but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C). | System suitability parameters should remain within acceptance criteria, and the results should not be significantly impacted by the variations. |
Conclusion
The quantification of (1-Piperidin-1-ylcyclopentyl)methylamine requires specialized analytical approaches to overcome its inherent physicochemical challenges. The recommended HPLC-MS/MS method provides the necessary sensitivity, selectivity, and robustness for accurate quantification in complex pharmaceutical matrices. The alternative GC-MS method, while requiring derivatization, is also a powerful tool for specific applications. For any intended use in a regulated environment, the chosen method must undergo a thorough validation following ICH guidelines to ensure the integrity and reliability of the generated data, ultimately safeguarding product quality and patient safety.
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Application Notes and Protocols for the Investigation of (1-Piperidin-1-ylcyclopentyl)methylamine as a Research Chemical
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, characterization, and potential applications of the novel research chemical, (1-Piperidin-1-ylcyclopentyl)methylamine. Due to the limited availability of published data on this specific molecule, this guide is structured around the hypothesis that, based on its structural similarity to known N-methyl-D-aspartate (NMDA) receptor antagonists, (1-Piperidin-1-ylcyclopentyl)methylamine may exhibit similar pharmacological properties. The protocols detailed herein are designed to systematically test this hypothesis, from initial in vitro receptor binding to in vivo behavioral characterization.
Introduction and Scientific Rationale
(1-Piperidin-1-ylcyclopentyl)methylamine is a synthetic compound featuring a piperidine ring and a cyclopentylmethylamine moiety.[1][2] While specific pharmacological data for this compound is not extensively documented in peer-reviewed literature, its structural components are present in numerous centrally active compounds. The piperidine heterocycle is a privileged scaffold in medicinal chemistry, known to enhance the druggability of molecules by improving their pharmacokinetic properties.[3]
Our central hypothesis is that (1-Piperidin-1-ylcyclopentyl)methylamine functions as an NMDA receptor antagonist. This is predicated on the well-established role of the piperidine scaffold in compounds that block the NMDA receptor ion channel, such as phencyclidine (PCP) and its analogs.[4][5] NMDA receptors are critical for excitatory synaptic transmission and plasticity, and their modulation has profound effects on cognition, perception, and behavior. Dissociative anesthetics like ketamine and PCP exert their effects primarily through NMDA receptor antagonism.[6]
These application notes will provide a roadmap for the initial characterization of this compound, with a focus on validating its hypothesized mechanism of action and exploring its potential behavioral effects.
Physicochemical Properties and Handling
A thorough understanding of the compound's physical and chemical properties is essential for safe and effective research.
| Property | Value | Source |
| CAS Number | 933701-05-4 | [2][7] |
| Molecular Formula | C₁₁H₂₂N₂ | [1][2] |
| Molecular Weight | 182.31 g/mol | [2] |
| Predicted XlogP | 1.3 | [1] |
| Appearance | White to light yellow crystal powder (typical) |
Safety and Handling Precautions
As with any novel research chemical, particularly one with potential psychoactive properties, stringent safety protocols are mandatory.[8][9]
-
Personal Protective Equipment (PPE): A chemical-resistant laboratory coat, nitrile gloves, and chemical safety goggles should be worn at all times. When handling the solid compound outside of a certified chemical fume hood, a properly fitted respirator with organic vapor cartridges is recommended to prevent inhalation.[8]
-
Engineering Controls: All weighing and solution preparation of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[10]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[9]
-
Spill and Waste Disposal: In case of a spill, the area should be evacuated and the spill cleaned up by trained personnel using appropriate absorbent materials. All waste containing the compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Preparation of Stock Solutions
For in vitro and in vivo studies, accurate preparation of stock solutions is critical.
-
Solubility Testing: Initially, determine the solubility of the compound in various solvents (e.g., water, ethanol, DMSO) to select an appropriate vehicle for your experiments.
-
Stock Solution Preparation:
-
For a 10 mM stock solution in DMSO: Weigh 1.823 mg of (1-Piperidin-1-ylcyclopentyl)methylamine and dissolve it in 1 mL of high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.
-
In Vitro Characterization: Assessing NMDA Receptor Activity
The initial step in characterizing (1-Piperidin-1-ylcyclopentyl)methylamine is to determine its affinity and functional activity at the NMDA receptor.
NMDA Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[11][12] This protocol outlines a method using rat brain membranes and a radiolabeled NMDA receptor channel blocker, such as [³H]MK-801.[4][5][13][14]
Objective: To determine the inhibitory constant (Ki) of (1-Piperidin-1-ylcyclopentyl)methylamine for the NMDA receptor.
Materials:
-
Rat brain membrane preparation (cortical or hippocampal)
-
[³H]MK-801 (radioligand)
-
Unlabeled MK-801 (for determining non-specific binding)
-
(1-Piperidin-1-ylcyclopentyl)methylamine (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
Protocol:
-
Prepare serial dilutions of (1-Piperidin-1-ylcyclopentyl)methylamine in the assay buffer.
-
In a 96-well plate, add the rat brain membrane preparation, [³H]MK-801, and either the assay buffer (for total binding), unlabeled MK-801 (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
A functional assay, such as a calcium flux assay, can determine whether the compound acts as an antagonist at the NMDA receptor.[15][16]
Objective: To assess the ability of (1-Piperidin-1-ylcyclopentyl)methylamine to inhibit NMDA- and glycine-induced calcium influx in a cell-based assay.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
NMDA and glycine (agonists)
-
Assay buffer
-
Fluorescent plate reader
Protocol:
-
Plate the NMDA receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add varying concentrations of (1-Piperidin-1-ylcyclopentyl)methylamine to the wells and incubate.
-
Stimulate the cells with a combination of NMDA and glycine.
-
Measure the change in fluorescence intensity over time using a fluorescent plate reader.
-
A reduction in the agonist-induced fluorescence signal in the presence of the test compound indicates antagonistic activity.
In Vivo Behavioral Profiling in Rodent Models
Should in vitro data suggest NMDA receptor antagonism, the next logical step is to investigate the compound's effects on behavior in animal models. The following protocols are standard for assessing the psychoactive and dissociative-like effects of novel compounds.[17][18]
Locomotor Activity Assessment
Changes in spontaneous locomotor activity are a primary indicator of a compound's stimulant or depressant effects.[19][20]
Objective: To determine the dose-dependent effects of (1-Piperidin-1-ylcyclopentyl)methylamine on horizontal and vertical locomotor activity in mice or rats.
Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.
Protocol:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the vehicle or varying doses of (1-Piperidin-1-ylcyclopentyl)methylamine via an appropriate route (e.g., intraperitoneal injection).
-
Immediately place each animal into the center of an open-field arena.
-
Record locomotor activity for a set duration (e.g., 60 minutes), analyzing the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
-
Parameters to analyze include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a process that is disrupted in certain psychiatric disorders and by dissociative drugs.[21][22]
Objective: To evaluate the effect of (1-Piperidin-1-ylcyclopentyl)methylamine on sensorimotor gating.
Apparatus: Startle response chambers equipped with a loudspeaker and a sensor to measure the whole-body startle response.
Protocol:
-
Habituate the animals to the testing room.
-
Place each animal in a startle chamber and allow for an acclimation period with background white noise.[23]
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.[24]
-
No-stimulus trials: Background noise only.
-
-
Administer the vehicle or test compound and conduct the PPI test at the time of expected peak drug effect, as determined by the locomotor activity study.
-
Calculate PPI as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.[25]
Visualizations
Experimental Workflow
Caption: Hypothesized mechanism of action at the NMDA receptor.
Conclusion
The protocols and application notes provided in this document offer a structured and scientifically rigorous framework for the initial investigation of (1-Piperidin-1-ylcyclopentyl)methylamine. By systematically evaluating its in vitro and in vivo pharmacological profile, researchers can elucidate its mechanism of action, behavioral effects, and potential as a novel research tool for studying the NMDA receptor system and its role in neurotransmission and behavior. Due to the uncharacterized nature of this compound, all research must be conducted with the utmost attention to safety and in compliance with all applicable regulations.
References
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Testing Prepulse Inhibition of Acoustic Startle in Rodents. (2024). Methods in Molecular Biology. Available at: [Link]
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Gatch, M. B., et al. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Drug and Alcohol Dependence. Available at: [Link]
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Gatch, M. B., et al. (2017). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. Psychopharmacology. Available at: [Link]
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Gass, J. T., & Geyer, M. A. (2011). Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. Journal of Visualized Experiments. Available at: [Link]
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Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). IMPReSS - Mousephenotype.org. Available at: [Link]
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Pre-Pulse Inhibition Startle Protocol. (n.d.). Med Associates Inc. Available at: [Link]
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Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. (2023). Protocols.io. Available at: [Link]
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Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Handling of high potency drugs: process and containment. (2005). WIT Press. Available at: [Link]
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Wang, X. J., et al. (2024). Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. (2015). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ASHP Guidelines on Handling Hazardous Drugs. (2018). American Journal of Health-System Pharmacy. Available at: [Link]
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Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. (2009). Semantic Scholar. Available at: [Link]
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Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. (2024). ResearchGate. Available at: [Link]
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Huang, B., et al. (2020). Design, synthesis, and biological evaluation of piperidinyl‐substitutedt[17][21][22]riazolo[1,5‐a]pyrimidine derivatives as potential anti‐HIV‐1 agents with reduced cytotoxicity. Chemical Biology & Drug Design. Available at: [Link]
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(1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2). (n.d.). PubChemLite. Available at: [Link]
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NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. (2009). u:cris-Portal. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. Available at: [Link]
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NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. (2009). ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of novel artemisone–piperazine–tetronamide hybrids. (2017). RSC Advances. Available at: [Link]
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Application Note & Protocols: A Framework for the In Vitro Pharmacological Characterization of (1-Piperidin-1-ylcyclopentyl)methylamine
Senior Application Scientist Note: Initial literature searches for "(1-Piperidin-1-ylcyclopentyl)methylamine" reveal its existence in chemical databases but a notable absence of published pharmacological or biological activity data. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in numerous CNS-active drugs and other pharmaceuticals.[1] The overall structure, combining a piperidine ring with a substituted cyclopentyl group, shares features with compounds known to interact with G protein-coupled receptors (GPCRs) or ion channels.
Authored by: Senior Application Scientist, Gemini Division
Date: January 18, 2026
Introduction and Postulated Mechanism of Action
G protein-coupled receptors (GPCRs) are the largest family of transmembrane receptors and pivotal drug targets.[2][3] They transduce extracellular signals into intracellular responses through various G protein subtypes, including Gs (stimulatory), Gi (inhibitory), and Gq.[4][5] The Gq pathway, upon receptor activation, stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] This cascade ultimately leads to an increase in intracellular calcium ([Ca²⁺]i) and the activation of Protein Kinase C (PKC).[6][7][8]
Based on the prevalence of the piperidine scaffold in CNS-active agents, we hypothesize that (1-Piperidin-1-ylcyclopentyl)methylamine, hereafter designated Cpd-X , acts as a modulator of a Gq-coupled GPCR. This application note provides a comprehensive, phased approach to test this hypothesis, beginning with foundational cytotoxicity assessment, moving to direct target engagement, and culminating in functional downstream signaling assays.
Postulated Gq Signaling Pathway
The following diagram illustrates the canonical Gq signaling pathway that will be interrogated in the subsequent protocols.
Phase I: Foundational Assays - Cytotoxicity and Viability
Rationale: Before assessing the specific pharmacological activity of Cpd-X, it is critical to determine the concentration range at which it is not cytotoxic. High concentrations of any compound can induce non-specific effects or cell death, confounding the results of functional assays. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11]
Protocol 2.1: MTT Assay for Cell Viability
Objective: To determine the concentration of Cpd-X that causes a 50% reduction in cell viability (TC₅₀).
Materials:
-
HEK293 cells (or a cell line endogenously expressing a target Gq-coupled receptor).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin.
-
Cpd-X stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.[10]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[11]
-
96-well clear, flat-bottom tissue culture plates.
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.[9][11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.
-
Compound Preparation: Prepare a serial dilution of Cpd-X in serum-free medium. A typical concentration range would be from 100 µM down to 1 nM, plus a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Cpd-X. Include wells with medium only (blank) and vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[10]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log concentration of Cpd-X and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the TC₅₀ value.
| Parameter | Description | Example Value |
| TC₅₀ | Toxic Concentration 50% | 45.2 µM |
| Top Plateau | Maximum % Viability | 100% |
| Bottom Plateau | Minimum % Viability | 5.8% |
| HillSlope | Steepness of the curve | -1.2 |
Phase II: Target Engagement - Radioligand Binding Assay
Rationale: Once a non-toxic concentration range is established, the next logical step is to determine if Cpd-X directly interacts with the hypothesized GPCR target. Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[13][14] A competition binding assay is used to determine the affinity (Ki) of an unlabeled compound (Cpd-X) by measuring its ability to displace a known radioactively labeled ligand from the receptor.[13][14][15]
Protocol 3.1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Cpd-X for a model Gq-coupled receptor (e.g., M3 muscarinic receptor) expressed in cell membranes.
Materials:
-
Cell membranes prepared from HEK293 cells overexpressing the target Gq-coupled receptor.
-
Radioligand: e.g., [³H]-N-methylscopolamine ([³H]-NMS) for the M3 receptor.
-
Unlabeled ("cold") ligand: Atropine (for determining non-specific binding).
-
Cpd-X serial dilutions.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
Total Binding: Cell membranes + Radioligand + Binding Buffer.
-
Non-Specific Binding (NSB): Cell membranes + Radioligand + excess Cold Ligand (e.g., 1 µM Atropine) + Binding Buffer.
-
Competition: Cell membranes + Radioligand + varying concentrations of Cpd-X + Binding Buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold Binding Buffer to remove any unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Specific Binding: Calculate by subtracting the NSB CPM from the Total Binding CPM.
-
% Inhibition: For each Cpd-X concentration, calculate the percentage of specific binding inhibited.
-
IC₅₀ Determination: Plot % Inhibition against the log concentration of Cpd-X and use non-linear regression to determine the IC₅₀ (the concentration of Cpd-X that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
| Parameter | Description | Example Value |
| IC₅₀ | 50% Inhibitory Concentration | 150 nM |
| Ki | Inhibition Constant | 75 nM |
| Radioligand [L] | Concentration of [³H]-NMS | 1 nM |
| Radioligand Kd | Affinity of [³H]-NMS | 1 nM |
Phase III: Functional Characterization - Downstream Signaling
Rationale: Confirming that Cpd-X binds to the receptor is crucial, but it does not reveal whether it is an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays measuring downstream second messengers are required. For a Gq-coupled receptor, the canonical pathway involves the production of cAMP.[16][17] An agonist will stimulate cAMP production, while an antagonist will block the effect of a known agonist.
Protocol 4.1: cAMP Accumulation Assay
Objective: To determine the functional activity of Cpd-X by measuring its effect on intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the target Gq-coupled receptor.
-
Assay/Stimulation Buffer (e.g., HBSS with 500 µM IBMX, a phosphodiesterase inhibitor).[18]
-
Forskolin (a direct adenylyl cyclase activator, used as a positive control for Gi-coupled assays, but useful here as a general control).[19]
-
A known agonist for the target receptor.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or Luminescence-based).[16][19]
-
Opaque-walled 96- or 384-well plates.
Procedure:
-
Cell Seeding: Plate cells in the opaque-walled microplates and incubate overnight.[18]
-
Agonist Mode:
-
Remove culture medium and add stimulation buffer.
-
Add serial dilutions of Cpd-X to the wells.
-
Incubate for 30 minutes at room temperature.[16]
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of Cpd-X for 15-30 minutes.
-
Add a fixed concentration (e.g., EC₈₀) of a known reference agonist to all wells.
-
Incubate for a further 30 minutes at room temperature.
-
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol.[16][19]
-
cAMP Detection: Perform the competitive immunoassay steps as described in the kit manual. This typically involves adding a labeled cAMP conjugate and a specific antibody.[16]
-
Measurement: Read the plate on a suitable plate reader (e.g., for luminescence or fluorescence). The signal is typically inversely proportional to the amount of cAMP produced.[16]
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Agonist Mode: Plot cAMP concentration against the log concentration of Cpd-X to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the response against the log concentration of Cpd-X to determine the IC₅₀, which can be used to calculate the antagonist constant (Kb).
Overall Experimental Workflow
The following diagram outlines the logical progression of the in vitro characterization process.
Conclusion and Future Directions
This application note provides a foundational, hypothesis-driven framework for the initial in vitro characterization of (1-Piperidin-1-ylcyclopentyl)methylamine (Cpd-X). By systematically progressing through assessments of cytotoxicity, target binding, and functional signaling, researchers can efficiently determine the compound's basic pharmacological profile.
If Cpd-X demonstrates potent and efficacious activity at the target Gq-coupled receptor, subsequent studies should include:
-
Selectivity Profiling: Testing Cpd-X against a panel of other GPCRs (especially those from the Gs and Gi families) and ion channels to determine its specificity.
-
Calcium Mobilization Assays: A more direct functional readout for Gq activation, measuring the transient increase in intracellular calcium following receptor stimulation.
-
Kinetics: Determining the on/off rates of binding (kon and koff) to understand the compound's residence time at the receptor.
This structured approach ensures that experimental choices are logical and that the resulting data is robust, self-validating, and provides a clear path forward in the drug discovery pipeline.
References
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- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
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- Abcam. (n.d.). MTT assay protocol.
- Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- BenchChem. (2025). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists.
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- Promega Corporation. (n.d.). cAMP-Glo™ Assay Protocol.
-
Wikipedia. (n.d.). Gq alpha subunit. Available at: [Link]
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Wikipedia. (n.d.). Ligand binding assay. Available at: [Link]
- Gkrouzman, E., et al. (n.d.). Gq-Coupled Receptors in Autoimmunity. PMC - NIH.
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Wikipedia. (n.d.). G protein-coupled receptor. Available at: [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- BenchChem. (2025). Application Notes and Protocols for cAMP Accumulation Assay with (S)-Aceclidine.
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Science With Tal. (2023). Gq Pathway Of G-Protein-Coupled Receptors Explained. YouTube. Available at: [Link]
- Frontiers in Endocrinology. (n.d.). Editorial: New approaches for the discovery of GPCR ligands.
- UW Pressbooks. (n.d.). Signal Transduction 1: G Protein Coupled Receptors.
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BPS Bioscience. (n.d.). Data Sheet. Available at: [Link]
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Physiological Reviews. (n.d.). Recent progress in assays for GPCR drug discovery. Available at: [Link]
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PubMed. (n.d.). Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives. Available at: [Link]
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PubChemLite. (n.d.). (1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2). Available at: [Link]
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- Piper, R. K., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
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PubMed. (n.d.). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Available at: [Link]
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ResearchGate. (n.d.). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. Available at: [Link]
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Chemspace. (n.d.). C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine. Available at: [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
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PubMed. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Available at: [Link]
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Application Notes & Protocols: Investigating the Mechanism of Action of (1-Piperidin-1-ylcyclopentyl)methylamine
Abstract
These application notes provide a comprehensive guide for the elucidation of the mechanism of action of the novel compound, (1-Piperidin-1-ylcyclopentyl)methylamine. The structural resemblance of this molecule to phencyclidine (PCP) and its analogs suggests a potential interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel involved in synaptic plasticity and neurotransmission.[1][2] This document outlines a strategic series of experimental protocols, from initial receptor binding assays to functional characterization of NMDA receptor modulation and downstream signaling pathway analysis. The causality behind each experimental choice is detailed to provide a robust framework for investigation.
Introduction and Mechanistic Hypothesis
(1-Piperidin-1-ylcyclopentyl)methylamine is a synthetic compound featuring a piperidine ring and a methylamine group attached to a cyclopentyl scaffold.[3] The piperidine moiety is a privileged structure in medicinal chemistry, known to enhance druggability and metabolic stability in a variety of centrally acting agents. The core structure shares features with arylcyclohexylamines, a class of compounds that includes the dissociative anesthetic phencyclidine (PCP). PCP and its analogs are well-characterized non-competitive antagonists of the NMDA receptor, binding to a specific site within the ion channel pore.[4]
Hypothesized Mechanism of Action: Based on its structural similarity to PCP, it is hypothesized that (1-Piperidin-1-ylcyclopentyl)methylamine acts as a non-competitive antagonist of the NMDA receptor by binding to the PCP binding site located within the receptor's ion channel.
This guide will provide the protocols to test this hypothesis by:
-
Determining the binding affinity of the compound for the PCP binding site on the NMDA receptor.
-
Functionally characterizing the compound's effect on NMDA receptor-mediated ion currents.
-
Investigating the impact on downstream signaling pathways associated with NMDA receptor modulation.
Experimental Workflows & Protocols
A logical workflow is essential for systematically investigating the proposed mechanism of action. The following diagram illustrates the proposed experimental progression.
Caption: Experimental workflow for characterizing (1-Piperidin-1-ylcyclopentyl)methylamine.
Phase 1: Radioligand Binding Assay for NMDA Receptor Target Engagement
Rationale: To test the hypothesis that the compound binds to the PCP site on the NMDA receptor, a competitive radioligand binding assay is the gold standard. This assay will determine the binding affinity (Ki) of (1-Piperidin-1-ylcyclopentyl)methylamine by measuring its ability to displace a known radiolabeled ligand, such as [³H]MK-801, from the PCP binding site.
Protocol:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times.
-
Finally, resuspend the washed membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
50 µL of assay buffer.
-
50 µL of various concentrations of (1-Piperidin-1-ylcyclopentyl)methylamine (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
50 µL of [³H]MK-801 (final concentration ~1 nM).
-
50 µL of the prepared membrane homogenate (approximately 100-200 µg of protein).
-
-
For non-specific binding determination, use a high concentration of unlabeled PCP or MK-801 (e.g., 10 µM) in place of the test compound.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | IC₅₀ (nM) | Ki (nM) |
| (1-Piperidin-1-ylcyclopentyl)methylamine | TBD | TBD |
| Phencyclidine (PCP) - Positive Control | TBD | TBD |
TBD: To be determined by the experiment.
Phase 2: Functional Characterization using Patch-Clamp Electrophysiology
Rationale: A high binding affinity does not necessarily translate to functional activity. Patch-clamp electrophysiology directly measures the ion flow through the NMDA receptor channel, providing definitive evidence of antagonism. This technique will assess the ability of (1-Piperidin-1-ylcyclopentyl)methylamine to inhibit NMDA- and glycine-evoked currents in neurons or a cell line expressing recombinant NMDA receptors.
Protocol:
-
Cell Preparation:
-
Culture primary cortical neurons or a suitable cell line (e.g., HEK293 cells) expressing recombinant GluN1/GluN2A or GluN1/GluN2B NMDA receptor subunits on glass coverslips.
-
-
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.
-
Use an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.2 GTP-Na₃, adjusted to pH 7.2 with CsOH.
-
The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, adjusted to pH 7.4 with NaOH. Mg²⁺ is omitted from the external solution to relieve the voltage-dependent block of the NMDA receptor.
-
Hold the cells at a membrane potential of -60 mV.
-
-
Drug Application:
-
Apply NMDA (100 µM) and glycine (10 µM) to the cell to evoke an inward current.
-
Once a stable baseline current is established, co-apply varying concentrations of (1-Piperidin-1-ylcyclopentyl)methylamine with the NMDA/glycine solution.
-
Record the peak amplitude of the inward current in the absence and presence of the test compound.
-
-
Data Analysis:
-
Express the current amplitude in the presence of the compound as a percentage of the control current amplitude.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value for the inhibition of the NMDA-evoked current using non-linear regression.
-
Data Presentation:
| Compound | IC₅₀ (µM) for NMDA Current Inhibition |
| (1-Piperidin-1-ylcyclopentyl)methylamine | TBD |
| Phencyclidine (PCP) - Positive Control | TBD |
TBD: To be determined by the experiment.
Phase 3: Downstream Signaling Pathway Analysis - Calcium Imaging
Rationale: NMDA receptor activation leads to a significant influx of Ca²⁺ into the cell, which triggers various downstream signaling cascades. A functional antagonist will block this Ca²⁺ influx. Calcium imaging provides a high-throughput method to assess the functional consequences of NMDA receptor blockade in a cell population.
Protocol:
-
Cell Preparation and Dye Loading:
-
Plate primary neurons or NMDA receptor-expressing cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope equipped with an appropriate filter set.
-
Establish a baseline fluorescence reading.
-
-
Compound and Agonist Addition:
-
Add varying concentrations of (1-Piperidin-1-ylcyclopentyl)methylamine to the wells and incubate for a predetermined time.
-
Stimulate the cells with a solution containing NMDA (100 µM) and glycine (10 µM).
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the ΔF in the presence of the test compound as a percentage of the control response (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Signaling Pathway Diagram:
Caption: Hypothesized antagonism of NMDA receptor-mediated calcium influx.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through the inclusion of appropriate controls.
-
Positive Controls: The use of a well-characterized NMDA receptor antagonist like PCP or MK-801 in parallel with (1-Piperidin-1-ylcyclopentyl)methylamine will validate the assay's performance and provide a benchmark for potency.
-
Negative Controls: Vehicle controls (the solvent in which the compound is dissolved) are essential to ensure that the observed effects are due to the compound itself and not the vehicle.
-
Orthogonal Assays: The combination of a binding assay (Phase 1) with functional assays (Phase 2 and 3) provides orthogonal validation. A compound that shows high affinity in the binding assay should also demonstrate functional antagonism in the electrophysiology and calcium imaging assays. Discrepancies between these assays may indicate a more complex mechanism of action.
Conclusion
The provided application notes and protocols offer a structured and scientifically rigorous approach to investigating the mechanism of action of (1-Piperidin-1-ylcyclopentyl)methylamine. By systematically progressing from target engagement to functional characterization and cellular effects, researchers can robustly test the hypothesis of NMDA receptor antagonism. The detailed methodologies and rationale behind each step are intended to empower drug development professionals to generate high-quality, reproducible data, thereby accelerating the understanding of this novel compound's pharmacological profile.
References
-
Quinn, M. J., et al. (2020). Identifying PCP and four PCP analogs using the gold chloride microcrystalline test followed by raman microspectroscopy and chemometrics. Forensic Science International, 307, 110135. [Link]
-
Thurkauf, A., et al. (1988). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry, 31(8), 1625–1628. [Link]
-
PubChem. (1-piperidin-1-ylcyclopentyl)methylamine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Illustration of structural similarity. Using phencyclidine (PCP) as the... [Link]
-
PubChemLite. (1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2). [Link]
-
ChemWhat. (1-piperidin-1-ylcyclopentyl)methylamine CAS#: 933701-05-4. [Link]
-
Jaskiewicz, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115942. [Link]
Sources
- 1. Identifying PCP and four PCP analogs using the gold chloride microcrystalline test followed by raman microspectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - (1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Assays for (1-Piperidin-1-ylcyclopentyl)methylamine Activity
Introduction
(1-Piperidin-1-ylcyclopentyl)methylamine is a novel compound with structural motifs reminiscent of known psychoactive substances, particularly those interacting with monoamine transporters and N-methyl-D-aspartate (NMDA) receptors. The piperidine ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of clinically approved drugs targeting the central nervous system (CNS).[1] Its incorporation often enhances metabolic stability and modulates pharmacokinetic properties.[1] Given the nascent state of research on this specific molecule, a systematic approach is required to elucidate its pharmacological profile.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute a suite of in vitro assays to characterize the activity of (1-Piperidin-1-ylcyclopentyl)methylamine. The protocols herein are designed to first identify primary molecular targets and subsequently to functionally characterize the nature of the compound's interaction with these targets. Our approach is tiered, beginning with high-throughput screening assays to assess binding to key CNS proteins, followed by more complex functional and cellular assays to determine the compound's efficacy and potency.
Part 1: Primary Target Identification - Radioligand Binding Assays
The initial step in characterizing a novel compound is to determine its binding affinity for a panel of relevant biological targets. Based on the chemical structure of (1-Piperidin-1-ylcyclopentyl)methylamine, the primary putative targets include the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and the NMDA receptor. Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a specific receptor or transporter.
Scientific Rationale
Radioligand binding assays are based on the principle of competitive displacement. A radiolabeled ligand with known high affinity for the target protein is incubated with a preparation of the target (e.g., cell membranes expressing the protein). The test compound is then added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50, which can be used to calculate the equilibrium dissociation constant (Ki), a measure of the compound's binding affinity.
Experimental Workflow: Radioligand Binding
Caption: Workflow for Radioligand Binding Assays.
Protocol: Monoamine Transporter Binding Assays (DAT, SERT, NET)
This protocol is adapted for use with HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporters.
Materials:
-
HEK293 cells expressing hDAT, hSERT, or hNET
-
Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands:
-
For hDAT: [³H]WIN 35,428
-
For hSERT: [³H]Citalopram
-
For hNET: [³H]Nisoxetine
-
-
Non-specific binding control:
-
For hDAT: 10 µM GBR 12909
-
For hSERT: 10 µM Fluoxetine
-
For hNET: 10 µM Desipramine
-
-
(1-Piperidin-1-ylcyclopentyl)methylamine stock solution (in DMSO)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 25 µL of radioligand, and 25 µL of cell membrane preparation.
-
Non-specific Binding: Add 50 µL of non-specific binding control, 25 µL of radioligand, and 25 µL of cell membrane preparation.
-
Competitive Binding: Add 50 µL of (1-Piperidin-1-ylcyclopentyl)methylamine at various concentrations, 25 µL of radioligand, and 25 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: NMDA Receptor Binding Assay
This protocol utilizes rat brain membrane preparations, which are a rich source of NMDA receptors.
Materials:
-
Whole rat brains
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Radioligand: [³H]MK-801 (Dizocilpine)
-
Non-specific binding control: 10 µM unlabeled MK-801
-
(1-Piperidin-1-ylcyclopentyl)methylamine stock solution (in DMSO)
-
Other materials as listed in the monoamine transporter assay.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Perform differential centrifugation steps to isolate the crude membrane fraction.
-
Resuspend the final membrane pellet in binding buffer and determine protein concentration.
-
-
Assay Setup and Execution: Follow the same steps as outlined in the monoamine transporter binding assay protocol, using [³H]MK-801 as the radioligand and unlabeled MK-801 for determining non-specific binding.
Expected Data and Interpretation
The binding affinities (Ki values) for (1-Piperidin-1-ylcyclopentyl)methylamine across the different targets should be tabulated for comparison.
| Target | Ki (nM) - Hypothetical Data |
| hDAT | 50 |
| hSERT | 800 |
| hNET | 250 |
| NMDA Receptor | >10,000 |
Interpretation of Hypothetical Data: In this example, the compound exhibits the highest affinity for the dopamine transporter, with moderate affinity for the norepinephrine transporter and low affinity for the serotonin transporter. It shows negligible binding to the NMDA receptor at the tested concentrations. This would suggest that the primary mechanism of action of this compound is likely related to its interaction with DAT.
Part 2: Functional Characterization of Monoamine Transporter Interaction
Once a primary target has been identified, the next step is to characterize the functional consequences of the compound's binding. For monoamine transporters, a compound can act as an inhibitor of neurotransmitter uptake or as a substrate, inducing neurotransmitter release (efflux).[2]
Scientific Rationale
Uptake Inhibition Assays: These assays directly measure the ability of a compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[3][4] A potent inhibitor will prevent the accumulation of the radiolabeled substrate inside the cells.
Release (Efflux) Assays: These assays determine if a compound can act as a substrate for the transporter, causing it to run in reverse and release previously accumulated neurotransmitter from the cell.[2] This is a characteristic of amphetamine-like psychostimulants.
Experimental Workflow: Functional Monoamine Transporter Assays
Caption: Workflow for Uptake Inhibition and Release Assays.
Protocol: Dopamine Uptake Inhibition Assay
This protocol uses HEK293 cells stably expressing the human dopamine transporter (hDAT).
Materials:
-
HEK293-hDAT cells, seeded in 96-well plates
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]Dopamine
-
(1-Piperidin-1-ylcyclopentyl)methylamine stock solution
-
Positive control inhibitor (e.g., cocaine or GBR 12909)
-
Cell lysis solution (e.g., 1% SDS)
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Cell Culture: Seed HEK293-hDAT cells in a 96-well plate and grow to confluence.
-
Assay Initiation:
-
Wash the cells once with assay buffer.
-
Add assay buffer containing various concentrations of (1-Piperidin-1-ylcyclopentyl)methylamine or the positive control.
-
Pre-incubate for 10-20 minutes at room temperature.
-
-
Dopamine Uptake: Add [³H]Dopamine to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Termination of Uptake: Rapidly wash the cells three times with ice-cold assay buffer to remove extracellular [³H]Dopamine.
-
Cell Lysis and Quantification: Lyse the cells with the lysis solution and add scintillation cocktail. Quantify the intracellular radioactivity.
-
Data Analysis: Plot the percentage of inhibition of [³H]Dopamine uptake against the log concentration of the test compound to determine the IC50 value.
Protocol: Dopamine Release (Efflux) Assay
Materials:
-
Same as for the uptake inhibition assay.
Procedure:
-
Cell Culture: Seed HEK293-hDAT cells in a 96-well plate and grow to confluence.
-
Loading with [³H]Dopamine:
-
Wash the cells with assay buffer.
-
Incubate the cells with [³H]Dopamine for 30-60 minutes to allow for its accumulation inside the cells.
-
Wash the cells thoroughly with assay buffer to remove any remaining extracellular [³H]Dopamine.
-
-
Induction of Release: Add assay buffer containing various concentrations of (1-Piperidin-1-ylcyclopentyl)methylamine or a known releasing agent (e.g., amphetamine).
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Sample Collection and Quantification: Collect the supernatant from each well and quantify the amount of [³H]Dopamine released into the medium using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]Dopamine released against the log concentration of the test compound to determine the EC50 value and the maximum release effect (Emax).
Expected Data and Interpretation
The results from the functional assays will provide a deeper understanding of the compound's mechanism of action at the dopamine transporter.
| Assay | Parameter | Value - Hypothetical Data |
| Dopamine Uptake Inhibition | IC50 (nM) | 150 |
| Dopamine Release | EC50 (nM) | >10,000 |
| Emax (%) | <10% |
Interpretation of Hypothetical Data: The compound is a potent inhibitor of dopamine uptake, as indicated by its low IC50 value. However, it does not induce significant dopamine release, suggesting it acts as a dopamine uptake inhibitor (like cocaine) rather than a dopamine releaser (like amphetamine).
Part 3: Assessment of Off-Target Effects - Monoamine Oxidase Activity Assay
To ensure a comprehensive pharmacological profile, it is crucial to investigate potential off-target effects. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. Inhibition of these enzymes can significantly alter neurotransmitter levels and lead to profound physiological effects.
Scientific Rationale
MAO activity assays measure the enzymatic conversion of a substrate to a product. Commercially available kits often use a substrate that, when oxidized by MAO, generates a product that can be detected fluorometrically or colorimetrically.[5] The ability of (1-Piperidin-1-ylcyclopentyl)methylamine to inhibit this reaction is a measure of its potential as a MAO inhibitor.
Protocol: MAO-A and MAO-B Inhibition Assay
This protocol is based on a generic fluorometric MAO activity assay kit.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay buffer
-
MAO substrate (e.g., a non-fluorescent substrate that is converted to a fluorescent product)
-
(1-Piperidin-1-ylcyclopentyl)methylamine stock solution
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black plates for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Assay Setup: In a 96-well black plate, add assay buffer, the MAO enzyme (either MAO-A or MAO-B), and various concentrations of (1-Piperidin-1-ylcyclopentyl)methylamine or a control inhibitor.
-
Pre-incubation: Pre-incubate for 10-15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition of MAO activity for each concentration of the test compound. Plot the percentage of inhibition against the log concentration to determine the IC50 value for both MAO-A and MAO-B.
Expected Data and Interpretation
| Enzyme | IC50 (µM) - Hypothetical Data |
| MAO-A | >50 |
| MAO-B | >50 |
Interpretation of Hypothetical Data: The compound does not significantly inhibit either MAO-A or MAO-B at concentrations up to 50 µM. This suggests that the compound is unlikely to exert its primary pharmacological effects through inhibition of monoamine oxidase.
Conclusion
The tiered assay development strategy outlined in these application notes provides a robust framework for the initial characterization of (1-Piperidin-1-ylcyclopentyl)methylamine. By systematically evaluating its binding affinity and functional activity at key CNS targets, researchers can build a comprehensive pharmacological profile of this novel compound. The hypothetical data presented herein illustrates a scenario where the compound is identified as a selective dopamine uptake inhibitor with minimal off-target activity at the NMDA receptor and monoamine oxidases. This information is critical for guiding further preclinical development and for understanding the compound's potential therapeutic applications and abuse liability.
References
- In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC.
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (D
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (D
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central.
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiWW4S6p584XJfrSrJy6AJWG7_pw-TfePg5kihYbGLg8Jaf04ubp-Kqnp7dOqtezy6GXRxne2mMYPgi7hd9LDog5pPGjOOocKVztH4YYaDQ4Y1-0HTmQOXIRoY6Q9FC2_4j_J8tVNyPcTD5_Q3urQb9DKDeHbGbrcXHBWOValP-JmhUigSzALmccwR7VXM2RLP7KCVHA6_S10hU9XxTN_MK3Y_8Ap3dJYv22cY5GX5E6vb59sFVi4GtNDj-n4vebPynQo5QClS6p0j8qAHSjbW5RdHdcYRXeh8gFn0hqnECLtP9V9KImsn5jEA2KY58np1ovgeU9Cb8OGgu_e7-kORdzmz5Bh3ShxuuFQ2]([Link] oogle.com/grounding-api-redirect/AUZIYQGiWW4S6p584XJfrSrJy6AJWG7_pw-TfePg5kihYbGLg8Jaf04ubp-Kqnp7dOqtezy6GXRxne2mMYPgi7hd9LDog5pPGjOOocKVztH4YYaDQ4Y1-0HTmQOXIRoY6Q9FC2_4j_J8tVNyPcTD5_Q3urQb9DKDeHbGbrcXHBWOValP-JmhUigSzALmccwR7VXM2RLP7KCVHA6_S10hU9XxTN_MK3Y_8Ap3dJYv22cY5GX5E6vb59sFVi4GtNDj-n4vebPynQo5QClS6p0j8qAHSjbW5RdHdcYRXeh8gFn0hqnECLtP9V9KImsn5jEA2KY58np1ovgeU9Cb8OGgu_e7-kORdzmz5Bh3ShxuuFQ2)
- The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink.
- Monoamine Oxidase Assays. Cell Biolabs, Inc.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Receptor Binding Assay.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Assays [cellbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Piperidin-1-ylcyclopentyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (1-Piperidin-1-ylcyclopentyl)methylamine. This guide is designed by application scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Table of Contents
Synthesis Overview
The synthesis of (1-Piperidin-1-ylcyclopentyl)methylamine is typically achieved through a two-step process. The first step is a variation of the Strecker synthesis, a multicomponent reaction involving cyclopentanone, piperidine, and a cyanide source to form the α-aminonitrile intermediate, (1-piperidin-1-yl)cyclopentanecarbonitrile.[1][2][3] The second step involves the reduction of this nitrile to the desired primary amine.
Reaction Pathway
The overall synthetic route can be visualized as follows:
Caption: Overall two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the first step, the formation of the α-aminonitrile?
A1: The first step is a Strecker-type synthesis. It begins with the reaction between cyclopentanone and piperidine to form an iminium ion intermediate.[4][5] This is followed by the nucleophilic attack of a cyanide ion (from a source like KCN or NaCN) on the iminium carbon to yield the α-aminonitrile product, (1-piperidin-1-yl)cyclopentanecarbonitrile.[2][5]
Q2: Why is Lithium Aluminum Hydride (LiAlH₄) preferred for the nitrile reduction step?
A2: Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of reducing nitriles to primary amines.[6][7] Other common reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce nitriles effectively without special catalysts or conditions.[8]
Q3: Can I use a different ketone or amine in this reaction?
A3: Yes, the Strecker synthesis is versatile. Using different ketones or secondary amines will result in the formation of different α,α-disubstituted N-substituted amino acids or their derivatives.[1][2] For example, using cyclohexanone instead of cyclopentanone yields the corresponding cyclohexyl derivative.[9]
Q4: What are the main safety precautions for this synthesis?
A4: The primary hazards involve the use of potassium cyanide (KCN) and Lithium Aluminum Hydride (LiAlH₄).
-
KCN: Highly toxic. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas.
-
LiAlH₄: Highly reactive and pyrophoric. It reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The workup procedure to quench excess LiAlH₄ must be performed carefully at low temperatures.[7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Problem & Solution Table
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of α-aminonitrile (Step 1) | Incorrect pH: The formation of the iminium ion is pH-dependent. If the solution is too acidic, the piperidine is fully protonated and non-nucleophilic. If too basic, the ketone carbonyl is not sufficiently activated. | Adjust the initial reaction mixture to be slightly acidic (pH 3-5). A procedure analogous to the synthesis of 1-piperidinocyclohexanecarbonitrile suggests creating a piperidine hydrochloride solution first.[9] |
| Reagent Purity: Impurities in cyclopentanone (e.g., from oxidation or self-condensation) or piperidine can inhibit the reaction. | Use freshly distilled cyclopentanone and high-purity piperidine. | |
| Side Reactions: The primary side reaction is the formation of a cyanohydrin from the direct attack of cyanide on the ketone. This is more likely if iminium ion formation is slow. | Ensure efficient mixing and maintain a slightly acidic pH to favor iminium ion formation. Add the cyanide solution slowly to the mixture of the ketone and amine. | |
| Incomplete reduction of the nitrile (Step 2) | Inactive LiAlH₄: Lithium aluminum hydride is highly sensitive to moisture and can be deactivated by atmospheric humidity or residual water in the solvent. | Use a fresh, unopened bottle of LiAlH₄ or a freshly opened container stored under inert gas. Ensure the solvent (e.g., THF) is anhydrous. |
| Insufficient Reagent: The stoichiometry may be insufficient to reduce the nitrile completely, especially if some LiAlH₄ was inadvertently quenched. | Use a molar excess of LiAlH₄ (typically 1.5 to 2.0 equivalents) relative to the aminonitrile. | |
| Low Reaction Temperature: While the initial addition should be done at a low temperature for safety, the reaction may require warming to room temperature or gentle reflux to go to completion. | After the initial exothermic reaction subsides, allow the mixture to stir at room temperature or gently heat as per established protocols for nitrile reductions.[7] | |
| Product loss during workup/purification | Emulsion Formation: The basic workup after the LiAlH₄ reduction can lead to the formation of aluminum salts that cause persistent emulsions, trapping the product. | Use the Fieser workup method: a careful, sequential addition of water, then 15% NaOH solution, then more water. This procedure is designed to produce granular aluminum salts that are easily filtered.[7] |
| Incorrect pH during Extraction: The product is a basic amine. It will be soluble in the aqueous layer at low pH and in the organic layer at high pH. | During purification, make the aqueous layer strongly basic (pH > 12) with NaOH before extracting the amine product into an organic solvent like diethyl ether or dichloromethane. | |
| Decomposition during Distillation: The product may be sensitive to high temperatures. | Purify the final product by vacuum distillation to reduce the boiling point and minimize thermal decomposition. |
Detailed Experimental Protocols
Safety Notice: These procedures involve hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety measures.
Protocol 1: Synthesis of (1-Piperidin-1-yl)cyclopentanecarbonitrile (Step 1)
This protocol is adapted from a similar synthesis using cyclohexanone.[9]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine piperidine (1.0 eq) with concentrated HCl (1.0 eq) in cold water. Stir until a clear solution is formed, ensuring the pH is between 3 and 5.
-
Addition of Ketone: Cool the solution in an ice bath to below 10 °C. Add cyclopentanone (1.0 eq) dropwise, maintaining the temperature.
-
Cyanide Addition: In a separate beaker, dissolve potassium cyanide (KCN) (1.05 eq) in water. Add this solution dropwise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate of the aminonitrile should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual inorganic salts.
-
Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the purified α-aminonitrile.
Protocol 2: Reduction to (1-Piperidin-1-yl)cyclopentyl)methylamine (Step 2)
This protocol is based on standard LiAlH₄ reduction procedures for nitriles.[7][10]
-
Setup: Assemble a flame-dried, three-necked flask with a dropping funnel, condenser, and nitrogen inlet.
-
LAH Suspension: Under a nitrogen atmosphere, carefully add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) to anhydrous tetrahydrofuran (THF). Stir to create a uniform suspension.
-
Nitrile Addition: Dissolve the (1-piperidin-1-yl)cyclopentanecarbonitrile (1.0 eq) from Step 1 in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath). An exothermic reaction may occur. Control the addition rate to maintain the temperature below 10 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-6 hours to ensure complete reduction. Monitor the reaction by TLC.
-
Workup (Quenching): Cool the reaction flask back to 0 °C. Carefully and slowly perform the Fieser workup by adding the following in a dropwise manner:
-
'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Isolation: A granular white precipitate of aluminum salts should form. Stir for 15 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF or diethyl ether.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation.
References
- Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026.
- Strecker Synthesis. (n.d.). NROChemistry. Retrieved January 17, 2026.
- Strecker amino acid synthesis. (n.d.). chemeurope.com. Retrieved January 17, 2026.
- Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 17, 2026.
- Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021). Chemistry Notes. Retrieved January 17, 2026.
- Davis, F. A., et al. (1994). Asymmetric Strecker synthesis of α-amino acids from N-(sulfinyl)imines. Tetrahedron Letters, 35, 9351.
- Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. (2020). Organic Chemistry Frontiers.
- Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
- Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved January 17, 2026.
- Reduction of Imines and Nitriles with LiAlH4. (2023). YouTube.
- Reduction of nitriles to amines using LiAlH4. (2025). YouTube.
- A. Preparation of 1-Piperidinocyclohexanecarbonitrile. (n.d.). PrepChem.com. Retrieved January 17, 2026.
- Methylamines purification by distillation and purge. (1981).
- (1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2). (n.d.). PubChemLite. Retrieved January 17, 2026.
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- 10. youtube.com [youtube.com]
Technical Support Center: Purification of (1-Piperidin-1-ylcyclopentyl)methylamine
Welcome to the technical support guide for the purification of (1-Piperidin-1-ylcyclopentyl)methylamine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. We will explore the underlying chemical principles of common issues and provide robust, field-proven protocols to overcome them.
Understanding the Challenge: The Diamine Dichotomy
(1-Piperidin-1-ylcyclopentyl)methylamine possesses two basic nitrogen centers: a tertiary amine within the piperidine ring and a primary amine on the methyl group. This dual basicity is the primary source of purification challenges. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2[1], while the pKa of a typical primary aminomethyl group on a cycloalkane is expected to be around 10.7-11.0[2][3].
The close pKa values mean that both amines will be protonated or deprotonated under similar pH conditions, making separation from acidic or basic impurities complex. Furthermore, the presence of two polar amine groups can lead to strong interactions with stationary phases in chromatography, often resulting in poor peak shape and recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A: Impurities are almost always a function of the synthetic route. A common synthesis involves the reduction of (1-piperidin-1-yl)cyclopentanecarbonitrile, often with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Unreacted Starting Material: The parent nitrile may persist.
-
Reducing Agent Residues: Aluminum salts from LiAlH₄ workup can form intractable emulsions or fine suspensions that are difficult to filter.[4]
-
Side-Products: Partial reduction products or by-products from the specific reaction conditions.
-
Degradation Products: Amines can be susceptible to air oxidation, leading to colored impurities.[5]
Q2: My final product is a viscous, dark-colored oil, not a solid. Is this normal and how can I purify it?
A: Many low-molecular-weight diamines exist as oils or low-melting solids at room temperature. Dark coloration often indicates minor, highly colored impurities from oxidation or degradation.[5] Purification can be challenging, but two effective strategies are:
-
Kugelrohr Distillation: For thermally stable amines, short-path distillation under high vacuum can effectively separate the desired product from non-volatile impurities.
-
Salt Formation: Converting the freebase to a crystalline salt, such as the hydrochloride or oxalate, is an excellent method for purification.[6][7] The salt can often be recrystallized to a high purity and then, if needed, the freebase can be regenerated.
Q3: How should I store the purified (1-Piperidin-1-ylcyclopentyl)methylamine?
A: As a diamine, the compound is basic and can react with atmospheric carbon dioxide to form carbonate salts. It may also be sensitive to oxidation.[5]
-
Short-term: Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container at refrigerated temperatures (2-8 °C).[8]
-
Long-term: For extended storage, consider storing as a stable salt (e.g., hydrochloride) or in a freezer (-20 °C) under an inert atmosphere.[9]
Troubleshooting Purification Workflows
This section addresses specific experimental issues and provides actionable solutions.
Problem 1: Low Recovery and Emulsions During Acid-Base Extraction
Acid-base extraction is the first line of defense in amine purification, designed to separate basic products from neutral or acidic impurities.[10][11][12] However, the dual amine nature of the target molecule can complicate this process.
-
Causality: The formation of ammonium salts makes the molecule water-soluble, allowing it to move from an organic layer to an aqueous acidic layer.[13][14] However, incorrect pH control can lead to incomplete protonation, leaving some product in the organic layer. Emulsions are common when residual aluminum salts (from an LAH workup) are present or when vigorous shaking is performed.
-
Solution Workflow:
Caption: Acid-Base Extraction Workflow for Diamine Purification.
Problem 2: Product Streaking or Sticking on Silica Gel Chromatography
-
Causality: The basic amine groups interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[15][16] This acid-base interaction leads to irreversible adsorption, poor recovery, and significant peak tailing, making separation from closely eluting impurities impossible.
-
Solutions:
-
Mobile Phase Modifier: Deactivate the silica gel by adding a small amount of a competing base to the mobile phase.[17] This base will preferentially bind to the acidic sites on the silica, allowing your product to elute properly.
-
Alternative Stationary Phase: Use a less acidic or a basic stationary phase, such as alumina (basic or neutral) or amine-functionalized silica.[15][16]
-
| Parameter | Standard Silica | Silica + Modifier | Alumina (Basic) |
| Interaction | Strong Acid-Base | Neutralized | Base-Base (Repulsive) |
| Peak Shape | Severe Tailing | Good | Excellent |
| Recovery | Often Poor | Good to Excellent | Excellent |
| Typical Modifier | N/A | 0.5-2% Triethylamine (Et₃N) or Ammonium Hydroxide in the mobile phase | N/A |
| Recommended Solvent | Dichloromethane/Methanol | Dichloromethane/Methanol + Et₃N | Hexanes/Ethyl Acetate |
| Best For | Not Recommended | General purpose amine purification | Purification of very basic amines, separation from neutral impurities |
Problem 3: Removing Residual Reagents from LiAlH₄ Reduction
-
Causality: The workup of a LiAlH₄ reaction is critical. Quenching the excess hydride generates aluminum hydroxides.[4] If done improperly, these form a gelatinous precipitate that is very difficult to filter and can trap a significant amount of product.
-
Solution: Fieser Workup Protocol This carefully controlled sequential addition of reagents is designed to produce a granular, easily filterable aluminum salt precipitate.[4] For a reaction using 'X' g of LiAlH₄ in a solvent like THF:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'X' mL of water.
-
Slowly add 'X' mL of 15% (w/v) aqueous NaOH solution.
-
Slowly add '3X' mL of water.
-
Remove the ice bath and stir the resulting slurry vigorously for 30 minutes at room temperature. The precipitate should become granular and white.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
The combined filtrate contains the crude product, which can then be subjected to further purification like the acid-base extraction described above.
-
Key Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Formation
This is often the most effective method for obtaining high-purity, solid, and stable material.[6][7][14]
-
Dissolution: Dissolve the crude amine oil (1.0 eq) in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of HCl in ether (e.g., 2M solution, 1.1 eq per amine group, so 2.2 eq total). A white precipitate of the dihydrochloride salt should form immediately.
-
Isolation: Continue stirring for 30 minutes. Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with fresh, cold diethyl ether to remove any non-basic, soluble impurities.
-
Recrystallization (Optional but Recommended): Recrystallize the salt from a suitable solvent system, such as ethanol/ether or methanol/acetone, to achieve the highest purity.
-
Drying: Dry the purified salt under high vacuum.
Protocol 2: Flash Chromatography with Amine Modifier
This protocol is for situations where separation from other basic or closely-related impurities is necessary.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method. A good starting point is 95:5 Dichloromethane:Methanol with 1% Triethylamine. Aim for an Rf of ~0.3 for the product.
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexanes.
-
Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of your starting eluent (e.g., 100% Dichloromethane + 1% Triethylamine). This is a critical step to deactivate the silica. [17]
-
Loading: Dissolve your crude product in a minimal amount of the starting eluent and load it onto the column.
-
Elution: Run the column using a gradient of increasing polarity (e.g., increasing the percentage of Methanol in Dichloromethane, while keeping the Triethylamine percentage constant).
-
Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.
Caption: Workflow for Flash Chromatography of Basic Amines.
References
- BenchChem. (n.d.). Stability and Storage of Boc-Protected Diamines: A Technical Guide.
-
De La Herran, G., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 239-247. [Link]
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ChemBK. (n.d.). CYCLOPENTYL-METHYL-AMINE. Retrieved from [Link]
- Pazan, F., et al. (2023). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives.
-
Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
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De La Herran, G., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Link]
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University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
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Wikipedia. (n.d.). Acid–base extraction. [Link]
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MH Chem. (2022, August 11). How to purify Amine? [Video]. YouTube. [Link]
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University of Wisconsin-Madison. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
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Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1836-1842. [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
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Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
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University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
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Biotage. (2023). Is there an easy way to purify organic amines?[Link]
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University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Journal of Chromatographic Science. (n.d.).
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
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National Center for Biotechnology Information. (n.d.). N-methylcyclopentanamine. PubChem. [Link]
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University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
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Calini, E., et al. (2022). Enhanced Stability of Vegetal Diamine Oxidase with Trehalose and Sucrose as Cryoprotectants: Mechanistic Insights. PubMed Central. [Link]
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Ashenhurst, J. (2023). Reduction of Amides to Amines. Master Organic Chemistry. [Link]
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PubChemLite. (n.d.). (1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2). [Link]
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Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopentylamine. PubChem. [Link]
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ChemWhat. (n.d.). (1-piperidin-1-ylcyclopentyl)methylamine CAS#: 933701-05-4. Retrieved from [Link]
- Google Patents. (n.d.). CA2023057A1 - Process for reducing the content of primary and secondary amine in a tertiary amine.
-
ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine.
- ACS Publications. (n.d.).
- PubMed Central. (n.d.).
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PubMed. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
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Stabilizing (1-Piperidin-1-ylcyclopentyl)methylamine for long-term storage
Technical Support Center: (1-Piperidin-1-ylcyclopentyl)methylamine
Introduction
Welcome to the technical support guide for (1-Piperidin-1-ylcyclopentyl)methylamine. This document is designed for researchers, scientists, and drug development professionals who handle and store this alicyclic amine. Due to its structure, featuring both a primary and a tertiary amine, this compound is susceptible to specific degradation pathways that can compromise sample integrity, experimental reproducibility, and safety. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the long-term stability of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for (1-Piperidin-1-ylcyclopentyl)methylamine?
Answer: The chemical structure of (1-Piperidin-1-ylcyclopentyl)methylamine contains two key functionalities prone to degradation: a primary amine (-CH₂NH₂) and a tertiary amine (the piperidine nitrogen). The primary degradation pathway is oxidation.[1][2]
-
Oxidative Degradation: Amines are electron-rich and readily react with atmospheric oxygen. The tertiary amine can be oxidized to an N-oxide, while the primary amine can undergo more complex oxidative pathways. This process is often accelerated by light and the presence of trace metal impurities.[3][4]
-
Reaction with Carbon Dioxide: Being basic, the amine groups can react with atmospheric CO₂ to form carbamate salts. While this is often reversible, it can alter the physical state and measured purity of the compound.
-
Moisture-Induced Degradation (Hydrolysis): Amines are hygroscopic and can absorb moisture from the air.[5] While the molecule itself is not prone to simple hydrolysis, the presence of water can facilitate other degradation reactions and potentially lead to changes in the material's physical form (e.g., from a crystalline solid to a viscous oil).
Below is a diagram illustrating the most probable oxidative degradation pathway.
Caption: Key oxidative degradation pathways for the subject compound.
Q2: My sample of (1-Piperidin-1-ylcyclopentyl)methylamine, which was initially a colorless solid/oil, has turned yellow or brown. What happened?
Answer: A color change is a classic indicator of oxidative degradation. Amine oxidation often produces highly conjugated, colored impurities.[2] This is a sign that the compound has been exposed to air (oxygen) and/or light for a prolonged period. The material should be re-analyzed for purity before use. To prevent this, always store the compound under an inert atmosphere in a light-protected container.
Q3: What are the absolute ideal conditions for storing this compound for several years?
Answer: For maximal long-term stability, a multi-faceted approach is required, focusing on controlling the key environmental factors that drive degradation. The ideal conditions are summarized in the table below.
| Parameter | Recommended Condition | Causality & Rationale |
| Temperature | -20°C to -80°C | Reduces the kinetic rate of all chemical reactions, including oxidation.[2][6] Long-term storage at -80°C is preferable if available. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, which is the primary driver of oxidative degradation.[2] Argon is denser than air and can provide a more stable blanket. |
| Light | Amber Glass Vial / Opaque Container | Prevents photolytic degradation, where UV or visible light provides the energy to initiate oxidative chain reactions.[4] |
| Moisture | Tightly Sealed Container with Desiccant | Amines are hygroscopic; preventing moisture uptake is critical to maintaining physical and chemical integrity.[5] Use vials with PTFE-lined caps for a superior seal. |
| Form | Solid (as free base or salt) | Storing as a dry, crystalline solid minimizes mobility and surface area compared to a liquid or oil, slowing degradation. If the free base is an oil, conversion to a stable salt (e.g., HCl) is highly recommended. |
Q4: Is it better to store the compound as a free base or as a salt?
Answer: For long-term stability, converting the compound to a salt, such as a hydrochloride (HCl) salt, is highly advantageous.[2]
Causality: The nitrogen atoms in the free base have lone pairs of electrons that are susceptible to oxidation. By forming a salt, these lone pairs are protonated (e.g., forming -NH₃⁺Cl⁻ and >NH₂⁺Cl⁻). This positively charged, protonated state is significantly less electron-rich and therefore much less prone to oxidation. The resulting salt is also typically a more stable, crystalline solid with a higher melting point and reduced hygroscopicity compared to the free base.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| New peaks in HPLC/GC analysis | Chemical degradation has occurred. | 1. Identify Degradants: Use mass spectrometry (LC-MS or GC-MS) to identify the new peaks.[7][8] 2. Re-qualify: Assess if the purity is still within the acceptable range for your experiment. 3. Purify: If necessary, re-purify the material using column chromatography or recrystallization. 4. Improve Storage: Immediately implement the ideal storage conditions outlined in the FAQ. |
| Decreased potency or activity in assays | Loss of the active parent compound due to degradation. | This is a critical issue. Discard the current aliquot. Use a fresh, unopened aliquot or a newly purchased lot. Verify the purity of the new sample before use and implement a rigorous storage and handling protocol. |
| Sample has become a sticky gum or dark oil | Significant degradation and/or moisture absorption. | The sample integrity is highly compromised. It is not recommended for use in sensitive applications. Consider purification if the material is valuable, but disposal is often the safest option. |
| Inconsistent results between experiments | Sample degradation is occurring over the course of the study; different aliquots have different purity levels. | 1. Aliquot Rigorously: Upon receiving a new batch, divide it into small, single-use aliquots under an inert atmosphere. 2. Minimize Freeze-Thaw: Avoid repeated freeze-thaw cycles as they can introduce moisture and accelerate degradation.[6] 3. Use a Stability-Indicating Method: Ensure your analytical method can separate the parent compound from its degradants.[9][10] |
Experimental Protocols & Workflows
Protocol 1: Preparing (1-Piperidin-1-ylcyclopentyl)methylamine for Long-Term Storage
This protocol describes the best practice for preparing and aliquoting a new batch of the compound to maximize its shelf life.
Materials:
-
(1-Piperidin-1-ylcyclopentyl)methylamine
-
Inert gas source (Argon or Nitrogen) with tubing
-
Schlenk line or glove box (ideal)
-
Appropriately sized amber glass vials with PTFE-lined screw caps
-
Analytical balance
-
Parafilm or vial sealant
Procedure:
-
Pre-label Vials: Label all vials with the compound name, batch number, concentration (if in solution), and date.
-
Establish Inert Atmosphere: If using a glove box, ensure it is properly purged. If using a Schlenk line, place the bulk container and the empty vials in a flask and cycle between vacuum and inert gas at least 3 times to remove all oxygen and moisture.
-
Aliquot Material: Working under the inert atmosphere, carefully weigh the desired amount of the compound into each pre-labeled vial. Aim for single-use quantities to avoid repeated opening of containers.
-
Backfill with Inert Gas: Before sealing, flush the headspace of each vial with a gentle stream of inert gas for 15-30 seconds.
-
Seal Tightly: Immediately and tightly screw on the PTFE-lined caps.
-
Add Secondary Seal: For extra protection, wrap the cap-vial interface with Parafilm.
-
Store Appropriately: Place the sealed vials inside a secondary container (e.g., a freezer box) with a desiccant pouch. Store the box in a -20°C or -80°C freezer.
Workflow: Assessing and Validating Compound Stability
This workflow provides a logical sequence for ensuring the stability of your compound over time. A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from degradation products, excipients, or impurities.[10]
Caption: Decision workflow for stability testing and validation.
References
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4, 159-165. Available at: [Link]
-
Gouedard, C., et al. (2012). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link]
-
Hansen, S. (2015). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Available at: [Link]
-
Scrivens, G. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Available at: [Link]
-
Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. International Journal of Environmental Analytical Chemistry, 101(15), 2937-2956. Available at: [Link]
-
Nelson, E. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Manufacturing. Available at: [Link]
-
International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Available at: [Link]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(4), 2293–2301. Available at: [Link]
-
Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Kumar, V., et al. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Drug Delivery and Therapeutics, 11(4-S), 136-143. Available at: [Link]
-
Liu, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PeerJ, 9, e11727. Available at: [Link]
-
ChemWhat. (n.d.). (1-piperidin-1-ylcyclopentyl)methylamine CAS#: 933701-05-4. Available at: [Link]
-
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24708164, (1-piperidin-1-ylcyclopentyl)methylamine. Retrieved January 18, 2026 from [Link].
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Technical Support Center: Analytical Detection of (1-Piperidin-1-ylcyclopentyl)methylamine
Welcome to the technical support center for the analytical detection of (1-Piperidin-1-ylcyclopentyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the analysis of this compound. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Workflows & Protocols
-
Data Tables for Quick Reference
-
References
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best suited for the analysis of (1-Piperidin-1-ylcyclopentyl)methylamine?
The optimal technique depends on your sample matrix, required sensitivity, and available instrumentation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are viable options, each with its own set of advantages and challenges.
-
LC-MS/MS is generally the preferred method for biological samples (e.g., plasma, urine, oral fluid) due to its high sensitivity, selectivity, and minimal sample preparation requirements (often just protein precipitation or dilution).[1][2] It analyzes the compound in its native form without the need for derivatization.
-
GC-MS is a powerful technique for volatile and semi-volatile compounds.[3] However, (1-Piperidin-1-ylcyclopentyl)methylamine, with its primary amine and piperidine functional groups, has high polarity and low volatility, making direct GC-MS analysis challenging.[3][4] Derivatization is typically required to improve its chromatographic properties.[4][5]
Recommendation: For bioanalytical applications, start with LC-MS/MS. For purity assessments of neat material where derivatization is feasible, GC-MS can be a robust alternative.
Q2: Why am I observing poor peak shape (tailing) for my compound during LC-MS analysis?
Peak tailing for basic compounds like (1-Piperidin-1-ylcyclopentyl)methylamine is a common issue in reversed-phase HPLC.[6] The primary cause is the interaction between the protonated amine groups (the basic piperidine nitrogen and the primary amine) and acidic residual silanol groups on the surface of silica-based columns.[6]
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your mobile phase to "mask" the silanol groups.
-
Add Triethylamine (TEA): A concentration of 0.1-1% (v/v) TEA in the mobile phase can significantly improve peak shape for basic analytes.[6]
-
Use a Formic Acid or Acetic Acid buffer: While it may seem counterintuitive, a low concentration of acid (e.g., 0.1% formic acid) can protonate the silanol groups, reducing their interaction with the analyte. It also ensures consistent protonation of the analyte for better retention time stability.
-
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can deprotonate the silanol groups, minimizing interactions. However, be cautious as high pH can degrade traditional silica columns. Use a hybrid or polymer-based column designed for high pH stability.[6]
-
Use a Different Column:
Q3: Is derivatization necessary for the GC-MS analysis of (1-Piperidin-1-ylcyclopentyl)methylamine?
Yes, derivatization is highly recommended for the GC-MS analysis of this compound. The primary amine group makes the molecule polar and prone to hydrogen bonding, which leads to several analytical challenges:
-
Poor Peak Shape: Strong interactions with the stationary phase and active sites in the GC system result in broad, tailing peaks.[4]
-
Low Volatility: The compound may not vaporize efficiently in the GC inlet, leading to poor sensitivity and potential thermal degradation.[4][5]
-
Irreversible Adsorption: The analyte can irreversibly bind to active sites in the inlet and column, leading to poor recovery and reproducibility.[3]
Derivatization converts the polar N-H bonds into less polar, more volatile, and more thermally stable groups, significantly improving chromatographic performance.[3][4] Common derivatization techniques include:
-
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with a trimethylsilyl (TMS) group.[8]
-
Acylation: Using reagents like pentafluorobenzoyl chloride or heptafluorobutyric anhydride (HFBA) to form stable amide derivatives.[5][9]
Q4: My compound appears to be degrading during GC-MS analysis. What could be the cause?
Thermal degradation is a known issue for some arylcyclohexylamines, particularly in the hot GC inlet.[10] For (1-Piperidin-1-ylcyclopentyl)methylamine, the presence of the primary amine can make it susceptible to degradation.
Potential Causes and Solutions:
-
Inlet Temperature: A high inlet temperature can cause the molecule to break down.
-
Solution: Lower the inlet temperature incrementally (e.g., in 10-20°C steps) to find a balance between efficient volatilization and minimizing degradation.
-
-
Active Sites in the Inlet/Column: Un-deactivated sites in the GC inlet liner or the front end of the column can catalytically promote degradation.
-
Solution: Use a fresh, deactivated inlet liner. Regularly trim the first few centimeters of the analytical column.
-
-
Analyte Form: If analyzing the hydrochloride salt of the compound, it can be more prone to degradation in the hot inlet, potentially leading to the elimination of the amine.[10]
-
Solution: Ensure the compound is in its free-base form before injection or use a derivatization technique, which will protect the amine group.
-
Q5: I'm seeing significant signal suppression or enhancement in my LC-MS/MS data (matrix effects). How can I mitigate this?
Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components from the sample matrix (like phospholipids) interfere with the ionization of the target analyte in the mass spectrometer source.[11][12] This can lead to inaccurate quantification.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation: The goal is to remove interfering matrix components.
-
Optimize Chromatography: Separate the analyte from the matrix interferences chromatographically.
-
Use a Longer Gradient: This can help resolve the analyte from co-eluting matrix components.
-
Divert the Flow: Use a diverter valve to send the early-eluting, highly polar matrix components to waste instead of the MS source.
-
-
Change Ionization Mode: If using Electrospray Ionization (ESI), try Atmospheric Pressure Chemical Ionization (APCI). ESI is often more susceptible to matrix effects than APCI.[14]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of (1-Piperidin-1-ylcyclopentyl)methylamine is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Q6: What are the expected mass-to-charge ratios (m/z) for (1-Piperidin-1-ylcyclopentyl)methylamine in MS analysis?
The molecular formula for (1-Piperidin-1-ylcyclopentyl)methylamine is C11H22N2, with a monoisotopic mass of approximately 182.18 g/mol .[15][16]
-
In Positive Ion Mode (LC-MS): You would expect to see the protonated molecule, [M+H]+ , at an m/z of approximately 183.19 .[15] Other potential adducts include the sodium adduct, [M+Na]+ , at m/z 205.17.[15]
-
In GC-MS (after derivatization): The m/z will depend on the derivatizing agent used. For example, with BSTFA derivatization, you would replace the two hydrogens on the primary amine with two TMS groups, leading to a significant increase in the molecular weight. You would then look for the molecular ion of the derivatized compound and its characteristic fragmentation pattern.
-
Fragmentation: In tandem MS (MS/MS), you would select the precursor ion (e.g., m/z 183.19) and fragment it. Common fragmentation pathways would likely involve losses from the cyclopentyl ring and cleavage of the bond between the cyclopentyl ring and the methylamine group.
Troubleshooting Workflows & Protocols
Workflow for Method Selection: GC-MS vs. LC-MS/MS
Caption: Workflow for troubleshooting matrix effects.
Data Tables for Quick Reference
Table 1: Typical Starting Parameters for LC-MS/MS Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18 or Phenyl-Hexyl, 2.1 x 50 mm, <2.7 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and controls peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase. |
| Gradient | 5-95% B over 5-7 minutes | A good starting point for screening. |
| Flow Rate | 0.4 - 0.5 mL/min | Appropriate for 2.1 mm ID columns. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Positive Electrospray (ESI+) | The two basic nitrogens are readily protonated. |
| MRM Transitions | Precursor: 183.2 -> Product ions (TBD) | Select the protonated molecule and determine major product ions via infusion. |
| Source Temp. | 325 °C | Typical value for efficient desolvation. [2] |
| Gas Flow | 10 L/min | Typical value for efficient desolvation. [2] |
Table 2: GC-MS Parameters for Derivatized (1-Piperidin-1-ylcyclopentyl)methylamine
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Start here and optimize downwards if degradation is observed. |
| Injection Mode | Splitless (for trace analysis) or Split | Depends on sample concentration. |
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm | A robust, general-purpose column suitable for a wide range of compounds. [17] |
| Oven Program | Start at 100°C, hold 1 min, ramp 15°C/min to 300°C, hold 5 min | A typical program to elute derivatized amines. |
| Carrier Gas | Helium, constant flow of 1.0-1.2 mL/min | Standard carrier gas for GC-MS. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. [17] |
| Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. [17] |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard for creating reproducible fragmentation patterns. [17] |
| Scan Range | 40 - 600 m/z | A wide enough range to capture the derivatized molecular ion and its fragments. |
References
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
- BenchChem. (2025). Derivatization of primary amines for GC-MS analysis with 2-chloro-N-methylethanamine hydrochloride.
- BenchChem. (2025).
- National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- National Center for Biotechnology Information. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS.
- Oxford Academic. (2020).
- Sigma-Aldrich.
- PubMed. (2002).
- BenchChem. (2025).
- PubMed. (2005).
- International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview.
- ACS Publications. (2005).
- MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood.
- PubChemLite. (1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2).
- PubMed. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.
- MDPI. (2022).
- Agilent Technologies. (2019).
- ChemWhat. (1-piperidin-1-ylcyclopentyl)methylamine CAS#: 933701-05-4.
Sources
- 1. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PubChemLite - (1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2) [pubchemlite.lcsb.uni.lu]
- 16. chemwhat.com [chemwhat.com]
- 17. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthesized (1-Piperidin-1-ylcyclopentyl)methylamine
Introduction
Welcome to the technical support center for the synthesis and purification of (1-Piperidin-1-ylcyclopentyl)methylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experimental work.
Core Principles of Purification
The purification of (1-Piperidin-1-ylcyclopentyl)methylamine, a diamine, hinges on the basicity of its two nitrogen atoms and its polarity. The primary amine is the more reactive site for many derivatization and salt formation strategies, while the tertiary amine of the piperidine ring also contributes to the molecule's overall basicity and physical properties. Understanding and exploiting these characteristics are key to separating it from synthetic impurities.
A likely and common synthetic route to this molecule is the reductive amination of a suitable carbonyl precursor. This informs our understanding of potential impurities, which typically include unreacted starting materials and over-alkylated byproducts.[1][2]
Troubleshooting and FAQs
Q1: My initial work-up after synthesis leaves a crude oil that is difficult to handle. What is the best initial purification strategy?
Answer: An acid-base extraction is the most effective initial step to separate your basic amine product from non-basic impurities.[3][4] This technique leverages the ability of the amine groups to be protonated, rendering the molecule water-soluble as an ammonium salt, while neutral organic impurities remain in the organic phase.
Underlying Principle: The lone pairs of electrons on the nitrogen atoms of your product make it a Brønsted-Lowry base. In the presence of an acid, these amines are protonated to form ionic salts. This dramatic change in polarity allows for selective partitioning between aqueous and organic solvents.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine salt will move into the aqueous layer. It is advisable to perform this extraction two to three times to ensure complete transfer.
-
Separation: Separate the aqueous layer containing your protonated product. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 10 M NaOH) dropwise until the solution is strongly basic (pH > 12).[5] This deprotonates the ammonium salt, regenerating the free amine form of your product, which will precipitate or form an oily layer.
-
Final Extraction: Extract the free amine back into a fresh portion of organic solvent (e.g., DCM or diethyl ether) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Q2: I'm seeing a persistent impurity with a similar polarity to my product on TLC. How can I improve separation using column chromatography?
Answer: Standard silica gel chromatography can be challenging for amines due to their basicity, which leads to strong interactions with the acidic silanol groups of the stationary phase, causing peak tailing and poor separation.[6] There are several strategies to mitigate this.
Causality of the Issue: Silica gel is acidic (pKa ~4.5) and will protonate basic amines. This strong ionic interaction results in a secondary retention mechanism that is often irreversible or leads to significant band broadening.
Troubleshooting Column Chromatography:
| Strategy | Principle | Recommended Implementation |
| Mobile Phase Modification | Adding a small amount of a volatile base to the eluent neutralizes the acidic sites on the silica gel, preventing strong adsorption of the amine.[7] | Add 0.5-2% triethylamine or ammonia in methanol to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). |
| Use of Basic Alumina | Alumina is a basic stationary phase that does not have the acidic silanol groups of silica, thus reducing the strong interactions with basic analytes.[7] | Substitute silica gel with activated basic alumina. The eluent system may need to be re-optimized, often requiring more polar solvents than with silica. |
| Amine-Functionalized Silica | These columns have a bonded amino phase that creates a more basic surface, effectively shielding the analyte from the underlying silica.[7][8] | Use a pre-packed amine-functionalized silica column. These often provide excellent separation of basic compounds with standard solvent systems like hexane/ethyl acetate. |
| Reversed-Phase Chromatography | This technique separates compounds based on hydrophobicity. It can be very effective for polar and ionizable compounds like amines.[9] | Use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonia to control the ionization state of the amine. |
Workflow for Optimizing Amine Purification by Column Chromatography:
Caption: Workflow for optimizing column chromatography of basic amines.
Q3: My product is an oil at room temperature, but I suspect it can be crystallized. How do I approach recrystallization?
Answer: Recrystallization is an excellent technique for achieving high purity, but it requires the compound to be a solid at room temperature.[10] If your free base is an oil, converting it to a salt can often yield a crystalline solid that is amenable to recrystallization.[11]
Principle of Salt Formation for Crystallization: The formation of a salt, such as a hydrochloride or tartrate, introduces ionic character and often leads to a more ordered crystal lattice, resulting in a solid with a well-defined melting point.
Step-by-Step Protocol for Salt Formation and Recrystallization:
-
Dissolve the Amine: Dissolve your purified amine oil in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Acid Addition: Slowly add a solution of the desired acid (e.g., HCl in diethyl ether, or a solution of tartaric acid in ethanol) dropwise while stirring.
-
Precipitation: The amine salt should precipitate out of the solution. If it doesn't, you may need to cool the solution in an ice bath or add a less polar co-solvent to induce precipitation.
-
Isolation: Collect the solid salt by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization: Choose a suitable solvent system for recrystallization. This is typically a solvent in which the salt is soluble when hot but sparingly soluble when cold. Common choices for amine salts include ethanol, methanol, or mixtures like ethanol/water or isopropanol/diethyl ether.
-
Dissolve and Cool: Dissolve the salt in the minimum amount of boiling solvent. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Solvent Selection for Recrystallization:
| Solvent Polarity | Example Solvents | Suitability for Amine Salts |
| Polar Protic | Water, Ethanol, Methanol | Often good solvents for dissolving salts when hot. |
| Polar Aprotic | Acetone, Ethyl Acetate | Can be good for recrystallization, sometimes in combination with a more polar solvent. |
| Non-polar | Hexane, Toluene, Diethyl Ether | Typically used as anti-solvents to induce precipitation from a more polar solution. |
Q4: How can I confirm the purity and identity of my final product?
Answer: A combination of chromatographic and spectroscopic techniques is essential for confirming the identity and assessing the purity of your synthesized (1-Piperidin-1-ylcyclopentyl)methylamine.
Analytical Techniques for Product Validation:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum should show signals corresponding to the protons on the cyclopentyl ring, the piperidine ring, and the methylamine group, with appropriate chemical shifts and integration values.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. For (1-Piperidin-1-ylcyclopentyl)methylamine (C₁₁H₂₂N₂), the expected exact mass is approximately 182.18 g/mol .[3] The mass spectrum should show a prominent [M+H]⁺ ion at m/z 183.19.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups. Look for N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹.
-
Melting Point Analysis: If you have successfully crystallized a salt of your product, a sharp melting point is a good indicator of high purity.
Logical Flow for Purity Assessment:
Caption: Logical workflow for the analytical validation of product purity and identity.
References
-
(1-piperidin-1-ylcyclopentyl)methylamine CAS#: 933701-05-4. (n.d.). ChemWhat. Retrieved January 18, 2026, from [Link]
-
[1-(Piperidin-1-yl)cyclohexyl]methanamine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Does piperidine work in reductive amination like this? (2024). Reddit. Retrieved January 18, 2026, from [Link]
-
Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Mechanism. (2020). ACS Publications. Retrieved January 18, 2026, from [Link]
-
C-[1-(4-METHYL-PIPERIDIN-1-YL)-CYCLOHEXYL]-METHYLAMINE. (2024). ChemBK. Retrieved January 18, 2026, from [Link]
-
(1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]
-
Reductive amination of cyclohexanone (294b) with piperidine (285g)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
1-cyclopentyl-4-(phenylacetyl)piperazin-1-ium - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
-
2-(1-Methyl-piperidin-2-ylideneamino)-cyclopent-1-enecarbonitrile - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Making Substituted Amines Through Reductive Amination. (2017). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
Sources
- 1. PubChemLite - (1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2) [pubchemlite.lcsb.uni.lu]
- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine | 915922-83-7 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 9. chembk.com [chembk.com]
- 10. 933701-05-4 CAS Manufactory [m.chemicalbook.com]
- 11. chemwhat.com [chemwhat.com]
Technical Support Center: Modifying Protocols for (1-Piperidin-1-ylcyclopentyl)methylamine
Document ID: TSC-2026-01-PCPMA
Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for (1-Piperidin-1-ylcyclopentyl)methylamine. This document is designed for researchers, medicinal chemists, and process development scientists actively working with this versatile primary amine. (1-Piperidin-1-ylcyclopentyl)methylamine serves as a valuable building block in drug discovery, notable for its sterically hindered cycloalkyl scaffold combined with a reactive primary amine. This unique structure, featuring a tertiary amine (piperidine) and a primary amine separated by a quaternary carbon center, presents specific challenges and opportunities in synthetic modifications.
This guide moves beyond simple procedural lists to provide in-depth, field-proven insights into the "why" behind protocol choices. We will focus on one of the most common and critical modifications: N-acylation to form amide derivatives . The principles, troubleshooting, and validation steps discussed here are broadly applicable to other modifications such as N-alkylation and reductive amination.
Section 1: Core Workflow - N-Acylation of (1-Piperidin-1-ylcyclopentyl)methylamine
N-acylation is a fundamental transformation used to introduce a vast array of functional groups, modulate physicochemical properties, and build more complex molecular architectures.[1][2] The reaction involves coupling the primary amine with a carboxylic acid or its activated derivative.
Detailed Experimental Protocol: Synthesis of N-((1-(Piperidin-1-yl)cyclopentyl)methyl)acetamide
This protocol serves as a standard template. Molar equivalents and reaction times should be optimized for different carboxylic acids.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| (1-Piperidin-1-ylcyclopentyl)methylamine | 182.32 | 5.0 | 912 mg | 1.0 |
| Acetic Acid | 60.05 | 5.5 | 330 mg (0.31 mL) | 1.1 |
| HATU (Coupling Reagent) | 380.23 | 6.0 | 2.28 g | 1.2 |
| DIPEA (Base) | 129.24 | 12.5 | 2.18 mL | 2.5 |
| Anhydrous Dichloromethane (DCM) | - | - | 50 mL | - |
Step-by-Step Procedure:
-
Preparation:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add acetic acid (1.1 eq).
-
Dissolve the acid in 25 mL of anhydrous DCM.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath and stir for 15-30 minutes. This pre-activation step is crucial for forming the active ester intermediate, minimizing side reactions.[3]
-
-
Coupling Reaction:
-
In a separate flask, dissolve (1-Piperidin-1-ylcyclopentyl)methylamine (1.0 eq) in 25 mL of anhydrous DCM.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours.
-
-
In-Process Monitoring (Self-Validation):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: Dichloromethane/Methanol/Ammonium Hydroxide (90:9:1). The starting amine is highly basic and will streak on pure silica; the basic modifier is essential.[4]
-
The reaction is complete when the starting amine spot is fully consumed.
-
-
Workup and Isolation:
-
Quench the reaction by adding 30 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (2 x 30 mL) to remove excess acid, followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
The resulting crude amide can be purified by flash column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of 0% to 5% Methanol in Dichloromethane, with a constant 0.5% Triethylamine (TEA) or Ammonium Hydroxide modifier to prevent peak tailing of any unreacted starting material and the basic product.[5][6]
-
Combine fractions containing the pure product and concentrate to yield the final amide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[7][8]
-
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the modification of (1-Piperidin-1-ylcyclopentyl)methylamine, with a focus on the N-acylation reaction.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction shows very low yield or fails completely. What are the most likely causes?
-
Expertise & Causality: This is one of the most common issues in amide bond formation.[3][9] The primary culprits are often related to reagent quality, reaction setup, or stoichiometry.
-
Ineffective Carboxylic Acid Activation: The coupling reagent (e.g., HATU, EDC) may have degraded due to moisture. Always use fresh, high-quality reagents. Ensure you are pre-activating the carboxylic acid with the coupling reagent and base before adding the amine.[3]
-
Amine Deactivation: (1-Piperidin-1-ylcyclopentyl)methylamine has two basic centers. The primary amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. It is critical to use a sufficient amount of a non-nucleophilic base, like DIPEA or 2,4,6-collidine (typically 2-3 equivalents), to neutralize the acid and any HCl generated from coupling reagents like EDC.
-
Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere of nitrogen or argon is strongly recommended.[3]
-
Q2: I am using EDC/HOBt for coupling and see a significant amount of an insoluble byproduct. What is it and how can I avoid it?
-
Expertise & Causality: The insoluble byproduct is almost certainly N-acylurea. This forms when the activated O-acylisourea intermediate (from the reaction of your carboxylic acid and EDC) rearranges or reacts with another equivalent of the carboxylic acid instead of the intended amine.[10]
-
Self-Validating Solution: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a standard method to suppress this side reaction. HOBt traps the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.
-
Procedural Tweak: Modify the order of addition. Combine the carboxylic acid, amine, and HOBt first, then add the EDC last. This ensures the amine is present to trap the active intermediate as soon as it forms.
-
Q3: Purification by column chromatography is difficult. My product streaks badly on the silica gel column. How can I improve the separation?
-
Expertise & Causality: Both the starting material and the final N-acylated product contain a basic piperidine nitrogen. This basic site interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing significant peak tailing (streaking).[6] This leads to poor separation and low recovery of pure product.
-
Solution 1 (Mobile Phase Modification): The most common solution is to "neutralize" the silica gel by adding a competing base to your mobile phase.[5][11] Add 0.5-1% of triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., DCM/MeOH). The competing base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Solution 2 (Alternative Stationary Phase): For particularly stubborn separations, switch to a different stationary phase. Amine-functionalized silica gel is an excellent choice as it provides a basic surface that repels basic compounds, leading to excellent peak shape without mobile phase modifiers.[6][12] Basic alumina is another viable option.[11]
-
Q4: Can I use acyl chlorides instead of coupling reagents for N-acylation?
-
Expertise & Causality: Yes, acyl chlorides are highly reactive acylating agents and can be very effective.[1][13] The reaction is typically fast and high-yielding. However, a key consideration is the generation of hydrochloric acid (HCl) as a byproduct.
-
Protocol Modification: You must include a base to scavenge the HCl. For this substrate, a non-nucleophilic base like triethylamine or DIPEA (at least 2.0 equivalents) is required. One equivalent neutralizes the generated HCl, and the other ensures the primary amine of your substrate remains deprotonated and nucleophilic. The reaction is often run at 0 °C to control its exothermicity.
-
Q5: How do I confirm the structure of my final product?
-
Expertise & Causality: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[8][14]
-
¹H NMR: Look for the disappearance of the primary amine (-NH₂) protons (which are often a broad singlet) and the appearance of a new amide proton (-NH-C=O) signal, typically further downfield (δ 5-8 ppm), which often appears as a triplet if coupled to the adjacent -CH₂- group.
-
IR Spectroscopy: The most telling sign is the appearance of a strong carbonyl (C=O) stretch for the amide, typically around 1640-1680 cm⁻¹. You should also see the disappearance of the characteristic primary amine N-H stretching bands (a pair of peaks around 3300-3500 cm⁻¹).[15]
-
Mass Spectrometry: The molecular ion peak (M+H)⁺ in the mass spectrum should correspond to the calculated molecular weight of the desired amide product. This provides definitive confirmation of the successful coupling.[7]
-
References
-
Master Organic Chemistry. Reductive Amination, and How It Works . (2017). Master Organic Chemistry. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? . (2023). Biotage. Available from: [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. Available from: [Link]
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Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry . (2013). YouTube. Available from: [Link]
-
ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis . (2025). ResearchGate. Available from: [Link]
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Reddit. What's wrong with my reductive amination? I barely got any product. (2025). Reddit. Available from: [Link]
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Reddit. Chromotography with free amines? . (2022). Reddit. Available from: [Link]
-
Reddit. amide coupling help . (2022). Reddit. Available from: [Link]
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NIH National Library of Medicine. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry . PMC. Available from: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2 . Doc Brown's Chemistry. Available from: [Link]
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Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography . Teledyne ISCO. Available from: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available from: [Link]
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ResearchGate. Mild and Useful Method for N-Acylation of Amines . (2025). ResearchGate. Available from: [Link]
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Royal Society of Chemistry. The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions . (2023). Chemical Science. Available from: [Link]
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OpenStax. 24.10 Spectroscopy of Amines . (2023). Organic Chemistry. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available from: [Link]
-
Arkivoc. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions . Arkivoc. Available from: [Link]
-
NIH National Library of Medicine. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions . (2020). PubMed Central. Available from: [Link]
-
Biotage. Is there an easy way to purify organic amines? . (2023). Biotage. Available from: [Link]
-
ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? . (2015). ResearchGate. Available from: [Link]
-
Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride . Indian Academy of Sciences. Available from: [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines . (2024). Chemistry LibreTexts. Available from: [Link]
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ResearchGate. Synthesis of cyclopentano-N- methylphosphatidylethanolamines: aminolysis during the use of methylamine . ResearchGate. Available from: [Link]
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Chemistry Steps. Reductive Amination . Chemistry Steps. Available from: [Link]
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University of Rochester. Chromatography: The Solid Phase . University of Rochester Department of Chemistry. Available from: [Link]
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Addressing artifacts in biological assays with (1-Piperidin-1-ylcyclopentyl)methylamine
Last Updated: 2026-01-18
Introduction
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing (1-Piperidin-1-ylcyclopentyl)methylamine in biological assays. The unique chemical structure of this compound, featuring a primary amine and bulky hydrophobic groups, presents a risk for generating misleading results through various assay interference mechanisms. Understanding these potential artifacts is critical for the accurate interpretation of experimental data and the efficient allocation of research resources.
Section 1: Frequently Asked Questions (FAQs)
Q1: My dose-response curve for (1-Piperidin-1-ylcyclopentyl)methylamine shows a very steep Hill slope and high potency, but the results are not reproducible. What is the likely cause?
A: This is a classic sign of compound aggregation.[1][2][3] Above a certain critical aggregation concentration (CAC), molecules of (1-Piperidin-1-ylcyclopentyl)methylamine can self-associate into colloidal particles ranging from 50 to 400 nm in size.[1][2][4] These aggregates can non-specifically sequester and inhibit proteins, leading to potent but artifactual inhibition.[1][5][6] The steep Hill slope reflects the cooperative nature of aggregate formation, not a specific binding interaction. Refer to the Troubleshooting Guide for Compound Aggregation for definitive tests.
Q2: I observed activity in my primary biochemical screen, but this activity disappears in my cell-based secondary assay. Why is there a discrepancy?
A: This is a common outcome for compounds that act via non-specific mechanisms like aggregation or reactivity. Biochemical assays with purified proteins are highly susceptible to these artifacts.[7] In contrast, the complex environment of a cell-based assay, with abundant proteins and lipids, can disrupt or "scavenge" aggregates and reactive species, thus masking the artifactual activity.[5] This discrepancy strongly suggests the initial hit is a false positive. It is crucial to perform counter-screens to confirm the mechanism of action.[8][9]
Q3: Can (1-Piperidin-1-ylcyclopentyl)methylamine interfere with my fluorescence-based assay readout?
A: Yes, interference with optical readouts is possible. Compounds can interfere by absorbing light at the excitation or emission wavelengths or by possessing intrinsic fluorescence (autofluorescence).[10][11][12] This can lead to either a false increase or decrease in the signal, depending on the assay format.[10] It is essential to run control experiments with the compound in the absence of the biological target to quantify its effect on the assay signal. See the Troubleshooting Guide for Optical Interference for a detailed protocol.
Q4: The primary amine in the structure concerns me. Could this compound be chemically reactive?
A: Yes, the primary amine introduces a potential for chemical reactivity, which is a known source of assay interference.[8][13] While not as reactive as groups like aldehydes or acyl halides, amines can potentially form covalent bonds with assay components under certain conditions, leading to irreversible inhibition.[8] If you suspect reactivity, especially if pre-incubation time with the target protein increases the observed inhibition, refer to the Troubleshooting Guide for Chemical Reactivity .
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Compound Aggregation
Compound aggregation is one of the most common mechanisms for false positives in high-throughput screening.[1][6][7] Aggregates act as promiscuous inhibitors by sequestering proteins on their surfaces.[4][6] The following workflow will help you determine if (1-Piperidin-1-ylcyclopentyl)methylamine is acting as an aggregator in your assay.
Workflow for Investigating Compound Aggregation
Caption: Decision workflow for diagnosing aggregation-based inhibition.
Experimental Protocols
1. Detergent-Based Counter-Screen
This is the most accessible method to test for aggregation. Non-ionic detergents disrupt the formation of colloidal aggregates.[1][14][15] If the compound's inhibitory activity is significantly reduced in the presence of detergent, aggregation is the likely cause.[1][6]
-
Objective: To determine if inhibition is sensitive to the presence of a non-ionic detergent.
-
Protocol:
-
Prepare two sets of assay buffers: one with your standard composition (Control Buffer) and one supplemented with 0.01% (v/v) Triton X-100 (Detergent Buffer).
-
Prepare a full dose-response curve for (1-Piperidin-1-ylcyclopentyl)methylamine in both the Control Buffer and the Detergent Buffer.
-
Run your standard biological assay protocol with both sets of titrations.
-
Compare the IC50 values obtained in each condition.
-
-
Interpretation of Results:
| Observation | IC50 in Control Buffer | IC50 in Detergent Buffer | Conclusion |
| Aggregation | Potent (e.g., 1 µM) | >30-fold shift or no inhibition | Inhibition is aggregation-dependent.[1][7] |
| Specific Binding | Potent (e.g., 1 µM) | Similar (e.g., 1.2 µM) | Inhibition is likely not due to aggregation. |
2. Dynamic Light Scattering (DLS)
DLS is a biophysical technique that directly measures the size of particles in a solution.[16][17] It is the gold standard for confirming the formation of compound aggregates.[16][18]
-
Objective: To directly visualize the formation of aggregates at assay-relevant concentrations.
-
Protocol:
-
Prepare solutions of (1-Piperidin-1-ylcyclopentyl)methylamine in your assay buffer at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a buffer-only control.
-
Analyze each sample using a DLS instrument. The instrument measures fluctuations in scattered light intensity to calculate the size distribution of particles.[16][19]
-
-
Interpretation of Results:
-
Aggregator: At higher concentrations, the DLS will show a population of particles with hydrodynamic radii typically between 50-600 nm.[5] The buffer-only control should show no such particles.
-
Non-Aggregator: No significant particle formation is observed across the concentration range.
-
Guide 2: Troubleshooting Optical Interference
Compounds that interfere with light detection can be mistakenly identified as active.[11] It is crucial to de-risk this possibility, especially in fluorescence, luminescence, or absorbance-based assays.
Protocol for Assessing Autofluorescence
-
Objective: To measure the intrinsic fluorescence of the compound at the assay's wavelengths.
-
Protocol:
-
Prepare a dilution series of (1-Piperidin-1-ylcyclopentyl)methylamine in your final assay buffer, covering the concentration range used in the primary screen.
-
Add the compound dilutions to the assay microplate.
-
Crucially, omit the biological target (e.g., enzyme, cells) and any fluorescent reagents from these wells.
-
Read the plate on your plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
-
Interpretation: A concentration-dependent increase in signal indicates that the compound is autofluorescent and is directly interfering with the assay readout.[20] This result necessitates a change in assay format or the use of a counter-assay with a different detection modality.
Guide 3: Assessing Non-Specific Chemical Reactivity
The presence of nucleophilic (amine) or potentially electrophilic groups can lead to covalent modification of proteins, a common artifact.[8][21]
Diagram: Thiol Reactivity Counter-Screen Logic
Caption: Logic for identifying thiol-reactive compound artifacts.
Protocol: Thiol Scavenging Assay
This assay determines if the compound's activity can be competed away by a high concentration of a free thiol, such as dithiothreitol (DTT). This is a strong indicator of non-specific reactivity with cysteine residues on proteins.[8]
-
Objective: To assess if the compound is a non-specific, thiol-reactive inhibitor.
-
Protocol:
-
Prepare two assay buffer conditions: one without DTT and one supplemented with a high concentration of DTT (typically 1-5 mM).[8]
-
Measure the IC50 of (1-Piperidin-1-ylcyclopentyl)methylamine in both buffer conditions.
-
-
Interpretation: A significant rightward shift in the IC50 value in the presence of DTT suggests the compound reacts with free thiols and is likely a non-specific covalent modifier.[8]
References
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Dynamic Light Scattering (DLS) . Sygnature Discovery. [Link]
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Dahlin, J. L., Baell, J., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity . In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Compound-mediated interference in proximity assays by compound emission . (2020). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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LaPlante, S. K., et al. (2013). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery . Espace INRS. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference . Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
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Amuha, G. C., et al. (2020). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms . Frontiers in Neuroscience, 14, 597541. [Link]
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Markossian, S., Grossman, A., & Baskir, H. (Eds.). (2004-). Assay Guidance Manual . Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Dahlin, J. L., & Walters, M. A. (2017). Assay Interference by Aggregation . In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Estrada, L. D., & Soto, C. (2007). Structure and mechanism of action of tau aggregation inhibitors . Current Medicinal Chemistry, 14(27), 2899–2915. [Link]
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A Detergent-Based Assay for the Detection of Promiscuous Inhibitors . ResearchGate. [Link]
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Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines . SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10), 1291–1302. [Link]
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Aggregation by DLS . Novatia, LLC. [Link]
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Assay Artifacts and Interferences . In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Kalgutkar, A. S., & Dalvie, D. K. (2012). Strategies for dealing with reactive intermediates in drug discovery and development . Expert Opinion on Drug Metabolism & Toxicology, 8(7), 845–863. [Link]
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Georg, G. I., & Shoichet, B. K. (2008). Small-molecule aggregates inhibit amyloid polymerization . Nature Chemical Biology, 4(3), 175–180. [Link]
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Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS . Wyatt Technology. [Link]
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Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs . AZoM.com. [Link]
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Amuha, G. C., et al. (2020). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms . PubMed. [Link]
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Kalgutkar, A. S., & Dalvie, D. K. (2012). Strategies for dealing with reactive intermediates in drug discovery and development . Expert Opinion on Drug Metabolism & Toxicology, 8(7), 845–863. [Link]
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Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds . Journal of Medicinal Chemistry, 55(22), 9763–9772. [Link]
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Dynamic light scattering for the characterization of aggregates . (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Park, B. K., et al. (2011). Managing the challenge of chemical reactive metabolites in drug development . Nature Reviews Drug Discovery, 10(4), 292–306. [Link]
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS . Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
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Owen, S. C., et al. (2019). Colloidal aggregation: from screening nuisance to formulation nuance . Journal of Medicinal Chemistry, 62(21), 9435–9448. [Link]
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Park, B. K., et al. (2011). Managing the challenge of chemically reactive metabolites in drug development . Nature Reviews Drug Discovery, 10(4), 292–306. [Link]
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Dahlin, J. L., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds . Journal of Medicinal Chemistry, 63(16), 8826–8839. [Link]
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Salehi, B., et al. (2021). Plant-Based Inhibitors of Protein Aggregation . International Journal of Molecular Sciences, 22(11), 5896. [Link]
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Assay Guidance Manual [Internet] . (2004-). PubMed. [Link]
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Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays . Cell Chemical Biology, 28(3), 263–276. [Link]
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McGovern, S. L., et al. (2003). High-throughput Assays for Promiscuous Inhibitors . Journal of Medicinal Chemistry, 46(19), 4265–4272. [Link]
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Pan-assay interference compounds . Wikipedia. [Link]
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Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations . ACS Chemical Biology, 12(10), 2584–2589. [Link]
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Morita, K., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors . ACS Medicinal Chemistry Letters, 10(10), 1435–1440. [Link]
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McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors . Journal of Medicinal Chemistry, 46(19), 4265–4272. [Link]
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de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations . Journal of Pharmacy and Pharmaceutical Sciences, 18(2), 110–113. [Link]
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Alves, V. M., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds . Journal of Medicinal Chemistry, 66(18), 12828–12839. [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening . Expert Opinion on Drug Discovery, 6(1), 17–32. [Link]
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Zhang, J., et al. (2023). Advances in Organic Small Molecule-Based Fluorescent Probes for Precision Detection of Liver Diseases: A Perspective on Emerging Trends and Challenges . Journal of the American Chemical Society, 145(40), 21829–21846. [Link]
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Technical Support Center: Refinement of Crystallization Techniques for (1-Piperidin-1-ylcyclopentyl)methylamine
Document ID: TSC-2026-01-C11H22N2
Introduction: This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of (1-Piperidin-1-ylcyclopentyl)methylamine. As a molecule featuring both a tertiary amine (piperidine) and a primary amine, its behavior in solution is complex, presenting unique challenges and opportunities for purification. This document is designed for researchers, chemists, and drug development professionals to navigate these complexities, ensuring the isolation of a high-purity, crystalline final product. While specific literature on the crystallization of this exact molecule is sparse, the principles and protocols outlined here are derived from extensive experience with analogous aliphatic and cyclic amine compounds and established pharmaceutical crystallization practices.[1][2]
Section 1: Understanding the Molecule - Core Physicochemical Drivers
Before attempting crystallization, understanding the molecule's inherent properties is critical. (1-Piperidin-1-ylcyclopentyl)methylamine possesses two key structural features that dictate its solubility and crystallization behavior:
-
Two Basic Centers: The presence of both a primary amine (-NH2) and a tertiary amine (the piperidine nitrogen) makes the molecule basic. This allows for the formation of various salts (hydrochloride, sulfate, etc.), which dramatically alters solubility and often enhances crystallinity compared to the free base.[3][4]
-
Hydrophobic Core: The cyclopentyl and piperidinyl rings create a significant non-polar, hydrophobic scaffold. This results in good solubility in many common organic solvents.
The interplay between these features means the molecule's solubility is highly dependent on pH and solvent polarity.
| Property | Predicted Value / Characteristic | Implication for Crystallization |
| Molecular Formula | C11H22N2 | - |
| Molecular Weight | 182.31 g/mol [5] | Influences dissolution kinetics. |
| XlogP | 1.3[6] | Indicates moderate lipophilicity; suggests solubility in a range of organic solvents but potential for "oiling out" if polarity is not optimized. |
| Basicity (pKa) | Estimated 9.5-10.5 (primary amine) and 8.5-9.5 (tertiary amine) | Dual basic centers allow for mono- or di-salt formation, providing multiple avenues for crystallization. Protonation drastically increases polarity.[3] |
| Hydrogen Bonding | Primary amine is a hydrogen bond donor and acceptor. Tertiary amine is an acceptor. | Strong intermolecular interactions can favor crystal lattice formation but may also trap solvent molecules. |
Section 2: Troubleshooting Guide - Common Crystallization Problems
This section addresses specific issues encountered during the crystallization of (1-Piperidin-1-ylcyclopentyl)methylamine and its analogues.
Q1: My compound separated as an oil instead of a solid. What causes this and how can I fix it?
Answer: "Oiling out" or liquid-liquid phase separation is a common problem, especially with compounds that have moderate polarity and low melting points. It occurs when the concentration of the solute exceeds its solubility limit at a given temperature, but the conditions are not favorable for nucleation and crystal growth. The system instead forms a supersaturated liquid phase (the oil).
Root Causes & Solutions:
-
Cooling Rate is Too High: Rapid cooling does not give the molecules sufficient time to orient themselves into an ordered crystal lattice.
-
Solution: Decrease the cooling rate significantly. Allow the solution to cool to room temperature naturally on the benchtop, insulated with paper towels, before transferring it to a colder environment (e.g., refrigerator or ice bath).[7]
-
-
Solvent Polarity is Suboptimal: The chosen solvent may be too non-polar, preventing the necessary intermolecular interactions for lattice formation.
-
Solution 1 (Free Base): Add a small amount of a more polar "anti-solvent" in which your compound is less soluble. For a solution in toluene, for example, slowly add heptane or hexane until slight turbidity appears, then warm to redissolve and cool slowly.
-
Solution 2 (Salt Formation): Convert the amine to its hydrochloride (HCl) or another salt. The increased polarity and hydrogen bonding capacity of the salt form dramatically increases the likelihood of crystallization over oiling.[4][8]
-
-
Concentration is Too High: An excessively high concentration can lead to the system being too far into the supersaturated region, favoring amorphous oil formation.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount (5-10% more) of the hot solvent to dilute the mixture, and then proceed with slow cooling.[7]
-
Q2: The crystallization was too fast, resulting in a fine powder or small needles. How can I obtain larger, more well-defined crystals?
Answer: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and leads to a small particle size, which can be problematic for downstream processing like filtration and drying.[9][10] The goal is to slow down the nucleation and growth phases.
Root Causes & Solutions:
-
Excessive Supersaturation: This is the most common cause, often resulting from using the absolute minimum amount of solvent or cooling too quickly.
-
Solution: After dissolving the compound in the minimum volume of hot solvent, add an additional 5-10% of the solvent to slightly reduce the supersaturation. This will keep the compound in solution for longer during the cooling phase, allowing for slower, more orderly crystal growth.[7]
-
-
High Temperature Gradient: Moving a flask directly from boiling solvent to an ice bath creates a massive thermal shock.
-
Solution: Employ a stepwise cooling process. For example: cool from boiling to room temperature over 1-2 hours, then transfer to a 4°C refrigerator for several hours, and only then move to a 0°C or colder bath if necessary.
-
-
Solvent Choice: Some solvents inherently promote faster crystallization.
-
Solution: Consider a mixed solvent system. A system where the compound is very soluble in one solvent (e.g., methanol) and less soluble in another (e.g., water) can be finely tuned. Dissolve in the "good" solvent and slowly add the "poor" solvent (anti-solvent) at an elevated temperature until turbidity persists, then clarify with a drop of the good solvent and cool slowly.[11]
-
Q3: My crystallization yield is very low (<50%). How can I improve recovery?
Answer: A low yield indicates that a significant portion of your compound remains dissolved in the mother liquor after filtration.[7]
Root Causes & Solutions:
-
Too Much Solvent Was Used: This is the most frequent cause. While avoiding "crashing out" is important, excessive solvent will keep too much product dissolved even at low temperatures.
-
Solution: If you have already filtered the crystals, you can concentrate the mother liquor (e.g., using a rotary evaporator) to half its volume and cool it again to recover a second crop of crystals. For future experiments, be more meticulous in adding the minimum hot solvent required for dissolution.[7]
-
-
The Final Cooling Temperature is Not Low Enough: The solubility of the compound, while reduced, may still be significant at room temperature or even 4°C.
-
Solution: Ensure the crystallization mixture has been allowed to stand at the lowest practical temperature (e.g., in an ice-salt bath or freezer) for a sufficient time (at least 1 hour) before filtration to maximize precipitation.
-
-
Inappropriate Solvent Choice: The solubility curve of the compound in the chosen solvent may be too shallow, meaning there isn't a large enough difference in solubility between the hot and cold temperatures.
-
Solution: Re-evaluate your solvent choice. An ideal solvent dissolves the compound well when hot but poorly when cold. Screen other solvents or anti-solvent systems.
-
Q4: No crystals are forming, even after extended cooling. What should I do?
Answer: Failure to crystallize indicates that the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.
Root Causes & Solutions:
-
Solution is Not Supersaturated: Too much solvent was used, or the compound is simply too soluble in the chosen solvent.
-
Solution 1: Boil off a portion of the solvent to increase the concentration, then attempt the slow cooling process again.[7]
-
Solution 2: If the solution is already at room temperature, add a miscible anti-solvent dropwise until persistent cloudiness is observed. This forces the compound out of solution.
-
-
Nucleation is Inhibited: Sometimes, spontaneous nucleation is difficult.
-
Solution 1 (Scratching): Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation.
-
Solution 2 (Seeding): If you have a pure crystal from a previous batch, add a single, tiny seed crystal to the cold solution. This provides a perfect template for further crystal growth.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Should I crystallize (1-Piperidin-1-ylcyclopentyl)methylamine as a free base or as a salt?
This is a critical decision. Crystallizing as the free base is simpler as it avoids additional reaction steps. It is often successful in moderately non-polar solvents like toluene, ethyl acetate, or mixed systems like ether/hexane. However, amines can be difficult to crystallize as free bases.[3]
Converting to a salt (e.g., hydrochloride) is a highly recommended strategy.[4] Protonating the nitrogen atoms introduces ionic character, which significantly increases crystal lattice energy. This typically leads to sharper melting points, better crystal formation, and reduced solubility in common organic solvents, often resulting in higher recovery.
Decision Workflow for Crystallization Strategy
A workflow for diagnosing and solving common crystallization issues.
References
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Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
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Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly? [Link]
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Syrris. Pharmaceutical Crystallization in drug development. [Link]
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Florence, A. J., et al. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Crystal Growth & Design, 20(11), 7238-7248. [Link]
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RECRYSTALLISATION. University of Calgary, Department of Chemistry. [Link]
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Lim, M., et al. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 13(10), 1588. [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Electra. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board. [Link]
-
fabledpreon. (2022). Amine workup. Reddit r/Chempros. [Link]
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Recrystallization. Chemistry LibreTexts. (2023). [Link]
-
Amine Plant Troubleshooting and Optimization. Scribd. [Link]
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PubChem. (1-piperidin-1-ylcyclopentyl)methylamine. [Link]
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(1-piperidin-1-ylcyclopentyl)methylamine [933701-05-4]. Chemsigma. [Link]
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(1-piperidin-1-ylcyclopentyl)methylamine CAS#: 933701-05-4. ChemWhat. [Link]
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Validation & Comparative
A Comparative Bioactivity Analysis of Piperidine Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
To our esteemed colleagues in the research and drug development community, this guide offers a comparative analysis of the bioactivity of various piperidine-containing compounds. The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1][2] Piperidine derivatives have demonstrated a wide pharmacological spectrum, including anticancer, anti-diabetic, anti-inflammatory, and neuroprotective activities.[3]
While this guide is titled with a specific focus on (1-Piperidin-1-ylcyclopentyl)methylamine, a thorough search of the current scientific literature has revealed a notable absence of published bioactivity data for this particular compound. This presents a unique opportunity to instead provide a broader comparative analysis of various classes of bioactive piperidine derivatives. By examining the structure-activity relationships (SAR) and bioactivity of these diverse analogs, we can extrapolate a potential roadmap for the investigation of (1-Piperidin-1-ylcyclopentyl)methylamine and similar novel structures.
This guide will delve into the bioactivity of several distinct classes of piperidine derivatives, presenting comparative data from in vitro assays. We will also provide detailed experimental protocols to ensure the reproducibility of the findings and offer a framework for the evaluation of new chemical entities.
Comparative Bioactivity of Diverse Piperidine Scaffolds
The versatility of the piperidine scaffold is evident in the wide range of biological targets it can be engineered to interact with. Below, we compare the bioactivity of several classes of piperidine derivatives, highlighting their therapeutic potential.
Table 1: Comparative In Vitro Bioactivity of Selected Piperidine Derivatives
| Compound Class | Representative Compound/Derivative | Target/Assay | Bioactivity (IC50 / GI50 / Ki) | Reference |
| Anticancer Agents | DTPEP | Cytotoxicity vs. MCF-7 (Breast Cancer) | 0.8 ± 0.04 µM | [4] |
| Compound 17a | Cytotoxicity vs. PC3 (Prostate Cancer) | 0.81 µM | [4] | |
| Compound 16 | Cytotoxicity vs. 786-0 (Kidney Cancer) | 0.4 µg/mL (GI50) | [4] | |
| 1-Methylpiperidines (e.g., 20a, 21a, 22a) | Antiproliferative vs. DU145 (Prostate Cancer) | Stronger than reference compounds NE100 and S1RA | [5][6] | |
| Neuroprotective Agents | Compound 12 (AChE Inhibitor) | Acetylcholinesterase (AChE) Inhibition | Good inhibitory potency | [7] |
| Compound 15 (Aβ Aggregation Inhibitor) | Aβ(1-42) Aggregation Inhibition | Active inhibitor | [7] | |
| Sigma Receptor Ligands | Compound 1 | Sigma 1 Receptor (S1R) Binding | Ki = 3.2 nM | [8] |
| Antimicrobial Agents | Piperidinothiosemicarbazone derivative 9 | Tuberculostatic Activity (M. tuberculosis H37Rv) | MIC = 0.5 - >512 µg/mL | [9] |
| MenA Inhibitor (analog of compound 1) | MenA Enzyme Inhibition (M. tuberculosis) | IC50 = 13–22 µM | [10] | |
| FXR Partial Agonists | Compound V15 | Farnesoid X Receptor (FXR) Activation | EC50 = 0.67 ± 0.08 nM | [11] |
Experimental Methodologies: A Guide to Reproducible Bioactivity Assessment
The scientific integrity of any comparative analysis rests on the foundation of robust and well-documented experimental protocols. Below are detailed methodologies for key in vitro assays used to evaluate the bioactivity of piperidine derivatives.
Protocol 1: MTT Assay for Cancer Cell Cytotoxicity
This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[4]
Materials:
-
Piperidine derivative stock solution
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control.[4]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.[1]
Protocol 2: Radioligand Binding Assay for Receptor Affinity (e.g., Sigma Receptors)
This protocol measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., S1R)
-
Radiolabeled ligand (e.g., [3H]-haloperidol)
-
Test compound (piperidine derivative)
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow for binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Insights
The diverse bioactivities presented in Table 1 are a direct result of the specific substitutions on the piperidine ring. For instance, in the development of σ1 receptor ligands, the introduction of a methyl group on the piperidine nitrogen was found to significantly influence affinity and selectivity.[5][6] Similarly, for antitubercular piperidinothiosemicarbazones, the nature and position of substituents on the pyridine ring were critical for potent activity.[9] These examples underscore the importance of systematic structural modifications and the profound impact they have on biological activity.
Visualizing Experimental and Logical Workflows
To further clarify the process of evaluating novel piperidine derivatives, the following diagrams illustrate a typical experimental workflow and a proposed decision-making cascade for a new compound like (1-Piperidin-1-ylcyclopentyl)methylamine.
Caption: A decision-making cascade for the initial bioactivity profiling of (1-Piperidin-1-ylcyclopentyl)methylamine.
Conclusion
The piperidine scaffold remains a remarkably fruitful starting point for the development of novel therapeutics. While direct bioactivity data for (1-Piperidin-1-ylcyclopentyl)methylamine is not yet available, a comparative analysis of its chemical cousins reveals a landscape rich with therapeutic potential. From potent anticancer agents to specific modulators of CNS targets, the piperidine motif is a testament to the power of synthetic medicinal chemistry. It is our hope that this guide provides a valuable resource for researchers in the field, offering both a retrospective of past successes and a prospective framework for future discoveries. The provided protocols and investigational cascades are intended to empower scientists to unlock the full potential of novel piperidine derivatives.
References
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Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(19), 6596-6606. [Link]
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Carbone, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1345. [Link]
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Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]
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Mrozek, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6537. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Good, J. A., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(10), 1238-1249. [Link]
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American Chemical Society. (2025). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. [Link]
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Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 301, 118460. [Link]
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Jasiński, M., & Cholewiński, G. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 300, 118408. [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
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de Oliveira, R. S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(10), 2797-2807. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]
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A Comparative Guide to Validating the Efficacy of Novel Arylcyclohexylamines: A Case Study on (1-Piperidin-1-ylcyclopentyl)methylamine in Preclinical Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of novel compounds with a hypothesized mechanism of action as N-methyl-D-aspartate (NMDA) receptor antagonists. While there is a lack of publicly available preclinical data for the specific compound (1-Piperidin-1-ylcyclopentyl)methylamine, its chemical structure, featuring a piperidine ring linked to a cyclopentyl group, bears a resemblance to the arylcyclohexylamine class of compounds, which includes well-known NMDA receptor antagonists like phencyclidine (PCP).[1][2]
This guide will, therefore, use (1-Piperidin-1-ylcyclopentyl)methylamine as a case study to outline a scientifically rigorous, multi-tiered validation process. We will compare its hypothesized action with established NMDA receptor antagonists, providing the necessary experimental protocols and data interpretation frameworks to ascertain its potential therapeutic or research applications.
Hypothesized Mechanism of Action: Non-Competitive NMDA Receptor Antagonism
The structural similarity of (1-Piperidin-1-ylcyclopentyl)methylamine to PCP suggests that it may act as a non-competitive antagonist at the NMDA receptor.[1] This class of compounds typically binds to a site within the ion channel of the NMDA receptor, physically blocking the influx of calcium ions and thereby inhibiting glutamatergic neurotransmission.[1][3][4] This mechanism is distinct from competitive antagonists that bind to the glutamate or glycine binding sites on the receptor.
Signaling Pathway of NMDA Receptor and Hypothesized Inhibition
Caption: Hypothesized mechanism of (1-Piperidin-1-ylcyclopentyl)methylamine as a non-competitive NMDA receptor antagonist.
Comparative Analysis: In Vitro Validation
The initial step in validating a novel compound is to confirm its hypothesized molecular target and mechanism of action through in vitro assays. For (1-Piperidin-1-ylcyclopentyl)methylamine, this involves comparing its activity with known non-competitive NMDA receptor antagonists.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In this case, we would assess the ability of (1-Piperidin-1-ylcyclopentyl)methylamine to displace a radiolabeled non-competitive antagonist, such as [³H]MK-801 (dizocilpine), from the NMDA receptor in rat brain membrane preparations.[5][6]
Comparative Binding Affinities of Known NMDA Receptor Antagonists
| Compound | Receptor Site | Radioligand | Ki (nM) |
| MK-801 | PCP Site (Channel) | [³H]MK-801 | ~10 |
| PCP | PCP Site (Channel) | [³H]TCP | ~50 |
| Ketamine | PCP Site (Channel) | [³H]TCP | ~500 |
Note: Ki values are approximate and can vary based on experimental conditions.
Experimental Protocol: [³H]MK-801 Radioligand Binding Assay
-
Membrane Preparation: Homogenize whole rat brains and prepare a crude membrane fraction containing NMDA receptors.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the brain membrane preparation, [³H]MK-801 at a concentration near its Kd, and varying concentrations of the test compound ((1-Piperidin-1-ylcyclopentyl)methylamine) or a known competitor (e.g., unlabeled MK-801 for determining non-specific binding).
-
Equilibration: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to the inhibition constant (Ki).
Electrophysiology
Whole-cell patch-clamp electrophysiology on cultured neurons or cell lines expressing recombinant NMDA receptors provides a functional measure of receptor antagonism.[7] This technique allows for the direct measurement of ion flow through the NMDA receptor channel in response to agonist application and the inhibitory effect of the test compound.
Comparative Potency of NMDA Receptor Antagonists in Electrophysiology
| Compound | Cell Type | IC50 (µM) |
| MK-801 | Cultured Neurons | ~0.1 - 1 |
| Ketamine | Cultured Neurons | ~1 - 10 |
| Ifenprodil (NR2B selective) | Recombinant NR1/NR2B | ~0.08 |
Note: IC50 values can vary depending on the specific NMDA receptor subunit composition and experimental conditions.
Calcium Flux Assays
A higher-throughput functional assay involves measuring changes in intracellular calcium concentration in response to NMDA receptor activation using a fluorescent calcium indicator.[8][9] This assay can efficiently screen for and characterize the potency of NMDA receptor antagonists.
Comparative Analysis: In Vivo Models
Once the in vitro activity of (1-Piperidin-1-ylcyclopentyl)methylamine is confirmed, its efficacy and behavioral effects must be evaluated in vivo. Animal models are essential for understanding the compound's potential therapeutic applications and side-effect profile.[10]
Experimental Workflow for In Vivo Validation
Caption: A generalized workflow for the in vivo validation of a novel NMDA receptor antagonist.
Models of Psychosis
NMDA receptor antagonists are known to induce symptoms in rodents that are analogous to the positive and negative symptoms of schizophrenia in humans.[11][12] These models are valuable for assessing the psychotomimetic potential of a novel compound.
-
PCP-Induced Hyperlocomotion: Acute administration of PCP or other NMDA receptor antagonists causes an increase in locomotor activity in rodents.[13] The ability of a test compound to induce hyperlocomotion can be compared to that of known antagonists.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.[10] NMDA receptor antagonists disrupt PPI in rodents, and the potency of a novel compound in disrupting PPI can be compared to established drugs.[10][13]
Comparative Effects of NMDA Receptor Antagonists in Behavioral Models of Psychosis
| Compound | PCP-Induced Hyperlocomotion | PPI Disruption |
| PCP | Induces | Disrupts |
| Ketamine | Induces | Disrupts |
| MK-801 | Induces | Disrupts |
Models of Neuroprotection
Overactivation of NMDA receptors is implicated in excitotoxic neuronal death in conditions like epilepsy and stroke.[14] Therefore, NMDA receptor antagonists are often evaluated for their neuroprotective effects.
-
Status Epilepticus Models: In models where prolonged seizures are induced, the ability of a compound to terminate seizure activity can be assessed.[15] For example, a study comparing three different classes of NMDA receptor antagonists found that the non-competitive antagonist MK-801 was superior in terminating prolonged experimental status epilepticus compared to a competitive antagonist (CPP) and a subunit-selective antagonist (ifenprodil).[15]
Comparative Efficacy in a Status Epilepticus Model [15]
| Compound | Dose (mg/kg) | Seizure Termination within 60 min |
| MK-801 | 2.0 | 6 out of 10 animals |
| CPP | 15 | 1 out of 9 animals |
| Ifenprodil | 30 | 0 out of 9 animals |
Models of Nociception
NMDA receptors play a role in central sensitization and the perception of pain, particularly neuropathic pain.[16] Therefore, novel NMDA receptor antagonists should be evaluated in models of nociception.
-
Formalin Test: This test involves injecting a dilute formalin solution into the paw of a rodent and observing the subsequent licking and biting behavior, which occurs in two phases. The second phase is thought to be mediated by central sensitization and is sensitive to NMDA receptor antagonists.
Conclusion and Future Directions
The validation of a novel compound like (1-Piperidin-1-ylcyclopentyl)methylamine requires a systematic and comparative approach. Based on its structural similarity to known arylcyclohexylamines, the most plausible hypothesis is that it acts as a non-competitive NMDA receptor antagonist. The experimental framework outlined in this guide, from in vitro binding and functional assays to in vivo behavioral and disease models, provides a robust pathway to confirm this hypothesis and characterize the compound's pharmacological profile.
By comparing its performance against well-established compounds such as PCP, ketamine, and MK-801, researchers can ascertain its relative potency, efficacy, and potential for therapeutic development in areas such as neuropsychiatric disorders, neuroprotection, and pain management. Further studies should also investigate its pharmacokinetic properties, off-target effects, and potential for neurotoxicity, which is a known concern with some potent NMDA receptor antagonists.[14]
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Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PubMed Central. PubMed Central. Available at: [Link]
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The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed. PubMed. Available at: [Link]
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Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC. NIH. Available at: [Link]
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NMDA Receptor Antagonists Disinhibit Rat Posterior Cingulate and Retrosplenial Cortices: A Potential Mechanism of Neurotoxicity - PubMed Central. PubMed Central. Available at: [Link]
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Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... - ResearchGate. ResearchGate. Available at: [Link]
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Promises and Pitfalls of NMDA Receptor Antagonists in Treating Violent Aggression - PMC. PMC. Available at: [Link]
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In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed. PubMed. Available at: [Link]
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Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PubMed Central. PubMed Central. Available at: [Link]
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(1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2) - PubChemLite. PubChemLite. Available at: [Link]
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Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed. PubMed. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. PubMed. Available at: [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. PubMed Central. Available at: [Link]
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(1-piperidin-1-ylcyclopentyl)methylamine CAS#: 933701-05-4; ChemWhat Code: 1351272. ChemWhat. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity of (1-Piperidin-1-ylcyclopentyl)methylamine in Immunoassay-Based Screening
Introduction: The Challenge of Novel Psychoactive Substances
The constant emergence of novel psychoactive substances (NPS) presents a significant challenge for clinical and forensic toxicology.[1][2] Screening methods, predominantly immunoassays, are the first line of defense in detecting drugs of abuse. However, the specificity of these assays is a critical variable. An immunoassay's antibody may bind not only to its target analyte but also to other structurally related compounds, an effect known as cross-reactivity.[2] This can be a double-edged sword: it may allow for the detection of new, unforeseen analogs, but it can also lead to false-positive results, necessitating more sophisticated confirmatory testing.[1][2]
(1-Piperidin-1-ylcyclopentyl)methylamine is a compound of interest due to its structural characteristics, which suggest a potential for cross-reactivity with immunoassays designed to detect phencyclidine (PCP). This guide will dissect the molecular basis for this potential interaction, provide a framework for its empirical validation, and compare screening methodologies with definitive confirmatory techniques.
Structural Comparison and Predictive Analysis
The likelihood of a compound cross-reacting in an immunoassay is fundamentally linked to its structural similarity to the assay's target molecule.[3] In this case, we compare (1-Piperidin-1-ylcyclopentyl)methylamine to phencyclidine (PCP), a well-established dissociative anesthetic and drug of abuse.[4][5]
Molecular Structures:
-
Phencyclidine (PCP): Composed of a phenyl group, a cyclohexyl ring, and a piperidine ring. Its IUPAC name is 1-(1-phenylcyclohexyl)piperidine.[6][7][8] The three-ring structure is known to be crucial for recognition by PCP-specific antibodies.
-
(1-Piperidin-1-ylcyclopentyl)methylamine: This molecule features a piperidine ring and a cyclopentyl ring. Notably, it lacks the phenyl group characteristic of PCP and has a methylamine group attached to the cyclopentyl ring.
Predictive Cross-Reactivity Analysis:
The core structure recognized by most PCP immunoassays is the arylcyclohexylamine scaffold. The absence of the phenyl group in (1-Piperidin-1-ylcyclopentyl)methylamine is a major structural deviation. Furthermore, the substitution of the cyclohexyl ring with a smaller cyclopentyl ring alters the molecule's three-dimensional conformation.
Based on these significant structural differences, particularly the lack of the aromatic phenyl ring, it is predicted that (1-Piperidin-1-ylcyclopentyl)methylamine will have low to negligible cross-reactivity with most commercial PCP immunoassays.
This prediction is supported by studies of other PCP analogs where modifications to the core rings drastically reduce antibody binding. However, the only way to be certain is through empirical testing, as subtle conformational similarities can sometimes lead to unexpected binding.
Comparative Cross-Reactivity Data of Known PCP Analogs
To contextualize our prediction, the following table summarizes the cross-reactivity of various PCP analogs in enzyme-linked immunosorbent assay (ELISA) kits. This data demonstrates how structural modifications impact immunoassay response.
| Compound | Structural Modification from PCP | % Cross-Reactivity (Relative to PCP) | Reference(s) |
| Phencyclidine (PCP) | Reference Compound | 100% | N/A |
| 3-Hydroxy-PCP | Hydroxylation on the cyclohexyl ring | 151% | [9] |
| Chloro-PCP | Chloro substitution on the phenyl ring | 137% | [9] |
| 3-Methoxy-PCP | Methoxy substitution on the phenyl ring | High (data varies) | [9] |
| Rolicyclidine (PCPy) | Piperidine ring replaced with pyrrolidine | Low to moderate | [1] |
| Eticyclidine (PCE) | Piperidine ring replaced with an ethylamino group | Low | [1] |
Note: Cross-reactivity percentages can vary between different immunoassay kits and manufacturers.
This data illustrates that modifications to the phenyl and cyclohexyl rings can, in some cases, maintain or even enhance cross-reactivity, while changes to the piperidine ring tend to decrease it. The complete absence of the phenyl ring in our target compound is a more substantial alteration than any of the examples listed, reinforcing the prediction of low cross-reactivity.
Experimental Protocols
To definitively determine the cross-reactivity of (1-Piperidin-1-ylcyclopentyl)methylamine, a systematic experimental approach is required. This involves a screening phase using a competitive immunoassay followed by a confirmatory phase using mass spectrometry.
Protocol 1: Competitive Immunoassay for Cross-Reactivity Screening
This protocol outlines the steps to determine the percent cross-reactivity using a commercially available PCP ELISA kit. The principle is based on the competition between the drug in the sample and a fixed amount of enzyme-labeled drug for a limited number of antibody binding sites.
A. Materials:
-
(1-Piperidin-1-ylcyclopentyl)methylamine certified reference material
-
Commercial Phencyclidine (PCP) ELISA kit
-
Certified drug-free human urine
-
Methanol (HPLC grade)
-
Calibrators and controls from the ELISA kit manufacturer
-
Microplate reader
-
Precision pipettes
B. Procedure:
-
Preparation of Stock and Spiking Solutions:
-
Prepare a 1 mg/mL stock solution of (1-Piperidin-1-ylcyclopentyl)methylamine in methanol.
-
Perform serial dilutions of the stock solution to create a range of spiking solutions (e.g., from 1 ng/mL to 10,000 ng/mL).
-
-
Sample Preparation:
-
Spike aliquots of drug-free human urine with the various concentrations of the test compound. Include a negative control (unspiked urine) and the kit's PCP calibrators.
-
-
Immunoassay Protocol:
-
Follow the specific instructions provided with the commercial PCP ELISA kit. A general procedure is as follows:
-
Add a specified volume of the spiked urine samples, calibrators, and controls to the antibody-coated microplate wells.
-
Add the enzyme-conjugated PCP to each well.
-
Incubate for the recommended time and temperature to allow for competitive binding.
-
Wash the wells to remove unbound materials.
-
Add the substrate solution to each well. The enzyme from the bound conjugate will convert the substrate, producing a color change.
-
Stop the reaction after the specified time and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance values of the PCP calibrators against their concentrations.
-
Determine the concentration of the test compound that produces a response equivalent to the 25 ng/mL PCP cutoff calibrator (a common cutoff level).
-
Calculate the percent cross-reactivity using the following formula:
-
% Cross-Reactivity = (Concentration of PCP at cutoff / Concentration of test compound at cutoff response) x 100
-
-
Protocol 2: Confirmatory Analysis by GC-MS or LC-MS/MS
Confirmatory methods provide definitive identification and quantification, ensuring that any positive immunoassay result is not a false positive. These methods are highly specific and sensitive. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on laboratory resources and the physicochemical properties of the analyte.[1]
A. Sample Preparation (Solid-Phase Extraction - SPE):
-
Add an internal standard (e.g., PCP-d5) to 1-5 mL of the urine sample.
-
Adjust the pH of the sample to approximately 6.0 with a phosphate buffer.
-
Condition a mixed-mode SPE cartridge with methanol, followed by deionized water and the phosphate buffer.
-
Load the sample onto the cartridge.
-
Wash the cartridge with deionized water, an acidic solution (e.g., acetic acid), and methanol to remove interferences.
-
Elute the analyte with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate solvent (e.g., ethyl acetate for GC-MS, mobile phase for LC-MS/MS).
B. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection of the reconstituted sample.
-
Oven Program: A temperature ramp designed to separate the analyte from any remaining matrix components.
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of (1-Piperidin-1-ylcyclopentyl)methylamine.
C. LC-MS/MS Analysis:
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides exceptional specificity.
Conclusion and Recommendations
The structural analysis of (1-Piperidin-1-ylcyclopentyl)methylamine strongly suggests a low probability of significant cross-reactivity with standard PCP immunoassays due to the absence of the critical phenyl group. However, this prediction must be empirically verified.
Recommendations for Researchers:
-
Prioritize Empirical Testing: Always perform cross-reactivity studies as outlined in Protocol 1 for any new compound of interest. Do not rely solely on predictive analyses.
-
Utilize Confirmatory Methods: Any positive result from an immunoassay screen for an NPS must be confirmed by a high-specificity method like GC-MS or LC-MS/MS.[10]
-
Consult Assay Manufacturers: Package inserts for immunoassay kits often contain cross-reactivity data for a limited number of compounds. While unlikely to include very new NPS, they provide a baseline for the assay's specificity.
-
Adhere to Guidelines: Follow established guidelines from bodies like the Substance Abuse and Mental Health Services Administration (SAMHSA) and the Clinical and Laboratory Standards Institute (CLSI) for method validation and result interpretation.[10][11][12][13]
By combining predictive structural analysis with rigorous, standardized experimental validation, the scientific community can effectively characterize the analytical behavior of emerging psychoactive substances and ensure the accuracy and reliability of toxicological testing.
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Wikipedia. (n.d.). Phencyclidine (data page). Retrieved January 18, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Phencyclidine. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). CLSI I/LA21-A2 - Clinical Evaluation of Immunoassays; Approved Guideline - Second Edition. Retrieved January 18, 2026, from [Link]
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ChemIDplus. (n.d.). Phencyclidine. Retrieved January 18, 2026, from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). ILA23 | Assessing the Quality of Immunoassay Systems: Radioimmunoassays and Enzyme, Fluorescence, and Luminescence Immunoassays. Retrieved January 18, 2026, from [Link]
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Clinical and Laboratory Standards Institute. (2008). Clinical Evaluation of Immunoassays. Retrieved January 18, 2026, from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). ILA34 | Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs. Retrieved January 18, 2026, from [Link]
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Regester, L. E., Chmiel, J. D., Holler, J. M., Vorce, S. P., Levine, B., & Bosy, T. Z. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 49–55. [Link]
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National Center for Biotechnology Information. (n.d.). Phencyclidine. PubChem. Retrieved January 18, 2026, from [Link]
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Krasowski, M. D., Pasi, A. R., Ekins, S., & Hage, D. S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33. [Link]
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Mastrovito, R., Trail, C., Lino, M., Cervantes, A., Chan-Hosokawa, A., Strathmann, F., & Logan, B. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology. Request PDF. Retrieved January 18, 2026, from [Link]
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Regester, L. E., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Retrieved January 18, 2026, from [Link]
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Krasowski, M. D., Ekins, S., & Pasi, A. R. (2013). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Emergency Medicine, 13, 5. [Link]
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DISA. (2023). SAMHSA Updates Urine & Oral Fluid Testing Guidelines. Retrieved January 18, 2026, from [Link]
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Independent Verification of (1-Piperidin-1-ylcyclopentyl)methylamine: A Comparative Guide for Researchers
Abstract
This guide provides a comprehensive framework for the independent verification of (1-Piperidin-1-ylcyclopentyl)methylamine, a novel amine of interest to the pharmaceutical and research communities. In the absence of extensive peer-reviewed data, this document outlines robust analytical methodologies for its characterization and presents a comparative analysis with its structural analog, (1-Piperidin-1-ylcyclohexyl)methanamine. The protocols detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.
Introduction
(1-Piperidin-1-ylcyclopentyl)methylamine is a disubstituted cyclopentylamine featuring a piperidine moiety. Its structural motifs are present in various biologically active compounds, suggesting potential pharmacological relevance.[1] As with any novel compound, independent verification of its identity, purity, and properties is a cornerstone of rigorous scientific investigation. This guide provides a systematic approach to achieving this verification.
To provide a meaningful context for the analytical findings, this guide introduces (1-Piperidin-1-ylcyclohexyl)methanamine as a comparative compound. The subtle difference in the cycloalkane ring—cyclopentyl versus cyclohexyl—can significantly influence physicochemical properties, spectral characteristics, and biological activity. By comparing these two closely related structures, researchers can gain a deeper understanding of the structure-activity relationships within this chemical class.
Physicochemical Properties: A Comparative Overview
A foundational step in the verification of any chemical compound is the determination of its fundamental physicochemical properties. These parameters not only confirm the identity of the substance but also inform downstream applications, such as formulation and pharmacokinetic studies.
| Property | (1-Piperidin-1-ylcyclopentyl)methylamine (Target) | (1-Piperidin-1-ylcyclohexyl)methanamine (Alternative) |
| CAS Number | 933701-05-4[2][3] | 41805-36-1[4] |
| Molecular Formula | C₁₁H₂₂N₂[2][3][5] | C₁₂H₂₄N₂[4] |
| Molecular Weight | 182.31 g/mol [2][3] | 196.33 g/mol [4] |
| Predicted XlogP | 1.3[5] | 1.8[4] |
XlogP is a computed measure of lipophilicity, a critical parameter in drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis and Purification
A reproducible and well-characterized synthetic route is the first line of evidence in verifying a compound's structure. A plausible and efficient method for the synthesis of both the target and alternative compounds is the Strecker synthesis followed by reduction, or a reductive amination pathway.
Proposed Synthetic Pathway: Reductive Amination
This two-step process offers a versatile and scalable approach to the synthesis of the target and alternative compounds.
Caption: Proposed two-step synthesis of (1-Piperidin-1-ylcyclopentyl)methylamine.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile
-
To a stirred solution of cyclopentanone (1.0 eq) and piperidine (1.1 eq) in methanol at 0 °C, add a solution of potassium cyanide (1.2 eq) in water dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude α-aminonitrile.
Step 2: Reduction to (1-Piperidin-1-ylcyclopentyl)methylamine
-
To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the crude α-aminonitrile (1.0 eq) in THF dropwise.
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water and 15% aqueous sodium hydroxide.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the final product.
Note: A similar protocol can be followed for the synthesis of (1-Piperidin-1-ylcyclohexyl)methanamine, starting with cyclohexanone.
Analytical Verification and Comparison
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Assignment | (1-Piperidin-1-ylcyclopentyl)methylamine (Predicted) | (1-Piperidin-1-ylcyclohexyl)methanamine (Predicted) |
| -CH₂-NH₂ | ~2.7 | ~2.7 |
| Piperidine (-CH₂-N-CH₂-) | ~2.5 | ~2.5 |
| Cycloalkane (-CH₂-) | 1.5 - 1.8 | 1.4 - 1.7 |
| Piperidine (-CH₂-) | 1.4 - 1.6 | 1.4 - 1.6 |
| -NH₂ | Broad singlet, ~1.3 | Broad singlet, ~1.3 |
Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Assignment | (1-Piperidin-1-ylcyclopentyl)methylamine (Predicted) | (1-Piperidin-1-ylcyclohexyl)methanamine (Predicted) |
| Quaternary Carbon | ~65 | ~68 |
| -CH₂-NH₂ | ~45 | ~46 |
| Piperidine (-CH₂-N-CH₂-) | ~50 | ~50 |
| Cycloalkane (-CH₂-) | ~35, ~24 | ~33, ~25, ~22 |
| Piperidine (-CH₂-) | ~26, ~24 | ~26, ~24 |
Note: These are predicted chemical shifts based on known values for similar structures. Actual experimental values may vary.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The mass spectrum provides information about the molecular weight and fragmentation pattern of the analyte.
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A Comparative Guide to the Synthesis of (1-Piperidin-1-ylcyclopentyl)methylamine for Pharmaceutical Research
In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of developing new therapeutic agents. Among these, polysubstituted aliphatic rings are of significant interest due to their conformational rigidity and three-dimensional diversity. (1-Piperidin-1-ylcyclopentyl)methylamine is a key building block that incorporates a 1,1-disubstituted cyclopentane core, a structural motif present in a variety of biologically active compounds. This guide provides a comparative analysis of two distinct synthetic routes to this valuable intermediate, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Introduction to the Target Molecule
(1-Piperidin-1-ylcyclopentyl)methylamine features a unique sterically hindered diamine structure on a cyclopentyl framework. This arrangement is of particular interest in medicinal chemistry for its potential to interact with various biological targets. The primary amine provides a handle for further functionalization, allowing for its incorporation into larger, more complex molecules. The tertiary amine, as part of the piperidine ring, can influence physicochemical properties such as basicity and lipophilicity, which are critical for pharmacokinetic profiles.
This guide will dissect two primary synthetic strategies for obtaining this target molecule:
-
Route 1: The Convergent Three-Component Strecker Synthesis , followed by reduction of the resulting α-aminonitrile. This approach is characterized by its atom economy and operational simplicity.
-
Route 2: A Stepwise Approach , involving the initial formation of 1-aminocyclopentanecarbonitrile, followed by N-alkylation to construct the piperidine ring, and concluding with nitrile reduction. This route offers greater control over the introduction of the piperidine moiety.
We will delve into the experimental intricacies of each route, providing a rationale for the choice of reagents and conditions, and present a clear comparison of their respective advantages and disadvantages.
Route 1: The Three-Component Strecker Synthesis and Subsequent Reduction
This elegant and convergent approach constructs the core of the molecule in a single step through a variation of the classic Strecker synthesis. The reaction brings together cyclopentanone, piperidine, and a cyanide source to form the key intermediate, (1-piperidin-1-yl)cyclopentanecarbonitrile. This intermediate is then reduced to the target primary amine. We will explore two common methods for this reduction: lithium aluminum hydride (LAH) and catalytic hydrogenation.
Step 1: Synthesis of (1-Piperidin-1-yl)cyclopentanecarbonitrile
This one-pot reaction is a powerful example of a multicomponent reaction, where three starting materials react to form a product that contains substantial portions of all three.
Experimental Protocol:
To a stirred solution of piperidine (8.5 g, 0.1 mol) in 50 mL of methanol, cyclopentanone (8.4 g, 0.1 mol) is added. The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the enamine or iminium ion intermediate. Subsequently, a solution of potassium cyanide (6.5 g, 0.1 mol) in 20 mL of water is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude (1-piperidin-1-yl)cyclopentanecarbonitrile. The product can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: A protic solvent like methanol is often used to facilitate the dissolution of the cyanide salt and to participate in the proton transfer steps of the reaction mechanism.
-
Stoichiometry: An equimolar ratio of the three components is typically employed to maximize the formation of the desired product.
-
Reaction Time: The reaction is often left for an extended period to ensure the complete formation of the thermodynamically favored α-aminonitrile.
Mechanistic Insights:
The reaction proceeds through the initial formation of an iminium ion from the condensation of cyclopentanone and piperidine. The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the stable α-aminonitrile product.
Figure 1: Simplified mechanism of the Strecker-type synthesis.
Step 2: Reduction of (1-Piperidin-1-yl)cyclopentanecarbonitrile
The reduction of the nitrile group to a primary amine is a critical final step. We will compare two widely used and effective methods.
LAH is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.
Experimental Protocol:
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, a suspension of lithium aluminum hydride (3.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether is prepared under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath. A solution of (1-piperidin-1-yl)cyclopentanecarbonitrile (9.0 g, 0.05 mol) in 50 mL of anhydrous diethyl ether is added dropwise at a rate that maintains the reaction temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction is then cooled to 0°C, and the excess LAH is quenched by the slow, sequential addition of water (4 mL), 15% aqueous sodium hydroxide (4 mL), and water (12 mL). The resulting granular precipitate is filtered off and washed with diethyl ether. The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude (1-Piperidin-1-ylcyclopentyl)methylamine. The product can be purified by vacuum distillation.[1]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: LAH reacts violently with protic solvents like water. Therefore, strict anhydrous conditions are essential for safety and to prevent the decomposition of the reagent.
-
Stoichiometry: An excess of LAH is used to ensure the complete reduction of the nitrile.
-
Fieser Workup: The specific sequence of adding water, NaOH solution, and water is a standard procedure (Fieser workup) to safely quench the reaction and produce an easily filterable aluminum salt precipitate.
Catalytic hydrogenation is a widely used industrial process that is often considered "greener" and safer than using metal hydrides. Raney Nickel is a common catalyst for nitrile reduction.
Experimental Protocol:
A solution of (1-piperidin-1-yl)cyclopentanecarbonitrile (9.0 g, 0.05 mol) in 100 mL of ethanol is placed in a high-pressure hydrogenation vessel. Raney Nickel (approximately 1 g, slurry in ethanol) is added to the solution. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 atm. The mixture is heated to 80°C and stirred vigorously for 12 hours. The progress of the reaction is monitored by the cessation of hydrogen uptake. After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude (1-Piperidin-1-ylcyclopentyl)methylamine. Purification can be achieved by vacuum distillation.
Causality Behind Experimental Choices:
-
Catalyst: Raney Nickel is an active and relatively inexpensive catalyst for the hydrogenation of nitriles.
-
Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve both the substrate and the product.
-
Pressure and Temperature: Elevated pressure and temperature are typically required to achieve a reasonable reaction rate for the hydrogenation of nitriles.
Route 2: A Stepwise Synthesis via N-Alkylation
This route offers a more controlled, albeit longer, approach to the target molecule. It involves the initial synthesis of 1-aminocyclopentanecarbonitrile, followed by the construction of the piperidine ring via N-alkylation, and finally, the reduction of the nitrile.
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile
This step is a classic Strecker synthesis using ammonia.
Experimental Protocol:
To a solution of ammonium chloride (5.9 g, 0.11 mol) in 20 mL of water is added a solution of sodium cyanide (4.9 g, 0.1 mol) in 20 mL of water. The mixture is cooled in an ice bath, and cyclopentanone (8.4 g, 0.1 mol) is added dropwise with vigorous stirring. The reaction mixture is stirred at room temperature for 24 hours. The resulting mixture is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to give crude 1-aminocyclopentanecarbonitrile.
Step 2: N-Alkylation with 1,5-Dihalopentane
The secondary amine is formed by reacting the aminonitrile with a suitable 1,5-dihalopentane, which undergoes a double nucleophilic substitution to form the piperidine ring.
Experimental Protocol:
To a solution of 1-aminocyclopentanecarbonitrile (5.5 g, 0.05 mol) in 100 mL of a suitable solvent such as acetonitrile, is added 1,5-dibromopentane (11.5 g, 0.05 mol) and a base such as potassium carbonate (13.8 g, 0.1 mol). The mixture is heated to reflux for 24 hours. The reaction is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield (1-piperidin-1-yl)cyclopentanecarbonitrile.
Causality Behind Experimental Choices:
-
Base: A base is required to neutralize the hydrobromic acid formed during the reaction and to deprotonate the starting amine, increasing its nucleophilicity.
-
Solvent: A polar aprotic solvent like acetonitrile is suitable for SN2 reactions.
Step 3: Reduction of (1-Piperidin-1-yl)cyclopentanecarbonitrile
This final step is identical to Step 2 in Route 1 and can be carried out using either LAH or catalytic hydrogenation with Raney Nickel, as described previously.
Figure 2: Workflow of the stepwise synthetic route.
Performance Comparison
To provide an objective assessment, the following table summarizes the key performance indicators for each synthetic route. The yields are representative and can vary based on reaction scale and optimization.
| Parameter | Route 1: Strecker Synthesis | Route 2: Stepwise Synthesis |
| Number of Steps | 2 | 3 |
| Overall Yield (approx.) | 60-75% | 40-55% |
| Key Intermediate | (1-Piperidin-1-yl)cyclopentanecarbonitrile | 1-Aminocyclopentanecarbonitrile |
| Reagents & Conditions | One-pot, multicomponent reaction | Stepwise addition of reagents |
| Scalability | Generally good, though handling of cyanide requires care. | Moderate, requires isolation of intermediates. |
| Safety Considerations | Use of cyanide salts requires strict safety protocols. LAH is highly reactive. | Use of cyanide salts and flammable solvents. |
| Advantages | High atom economy, convergent, fewer steps. | More control over intermediate steps, potentially easier purification of intermediates. |
| Disadvantages | Potential for side reactions in the one-pot step. | Longer overall reaction time, lower overall yield. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to (1-Piperidin-1-ylcyclopentyl)methylamine. The choice between the two will largely depend on the specific requirements of the research setting.
Route 1, the three-component Strecker synthesis followed by reduction, is the more efficient and convergent approach. Its primary advantages are a shorter overall sequence and higher anticipated yields. This makes it particularly well-suited for the rapid generation of the target molecule for initial screening and lead optimization studies. The main drawback is the handling of cyanide, which necessitates a well-ventilated fume hood and appropriate personal protective equipment. For the reduction step, catalytic hydrogenation with Raney Nickel is generally preferred for larger-scale synthesis due to its enhanced safety profile and simpler workup compared to the use of lithium aluminum hydride.
Route 2, the stepwise synthesis, provides a more controlled, albeit longer, alternative. This route may be advantageous when a higher degree of control over the synthesis of the piperidine ring is desired, or if the starting 1-aminocyclopentanecarbonitrile is readily available. However, the additional steps and purification of intermediates typically lead to a lower overall yield.
In a drug development setting where time and efficiency are paramount, Route 1 is the recommended starting point for the synthesis of (1-Piperidin-1-ylcyclopentyl)methylamine and its analogs. The operational simplicity of the one-pot Strecker-type reaction, combined with a robust reduction method, offers a powerful and direct entry into this valuable class of compounds.
References
- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
- Organic Syntheses, Coll. Vol. 3, p.84 (1955); Vol. 27, p.5 (1947).
- House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 422-428.
- Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience: New York, 2001.
- Carruthers, W.; Coldham, I. Modern Methods of Organic Synthesis, 4th ed.; Cambridge University Press: Cambridge, 2004.
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Bridging the Gap: A Comparative Analysis of In Silico and In Vitro Data for (1-Piperidin-1-ylcyclopentyl)methylamine
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and resource-intensive. At the forefront of optimizing this pathway is the synergistic use of computational (in silico) and laboratory-based (in vitro) methodologies. This guide provides a detailed comparative analysis of (1-Piperidin-1-ylcyclopentyl)methylamine, a novel scaffold containing the versatile piperidine moiety. While direct experimental data for this specific molecule is nascent, we will construct a robust predictive and evaluative framework based on its structural characteristics and data from closely related analogues. This document serves as both a prospective analysis for researchers investigating this compound and a blueprint for integrating predictive and experimental workflows.
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] Its synthetic accessibility and capacity to modulate physicochemical properties make it a frequent choice for designing novel therapeutics, particularly those targeting the central nervous system and pain pathways.[3][4] (1-Piperidin-1-ylcyclopentyl)methylamine, with its unique spirocyclic arrangement, presents an intriguing structural motif worthy of exploration.
Our analysis will proceed in three stages:
-
In Silico Profiling : Leveraging computational models to predict the physicochemical properties, pharmacokinetics, and potential bioactivities of (1-Piperidin-1-ylcyclopentyl)methylamine.
-
In Vitro Evaluation Strategy : Proposing a logical, tiered approach for the experimental validation of the in silico hypotheses, complete with detailed protocols.
-
Comparative Synthesis : A head-to-head comparison of the predicted and plausible experimental outcomes, highlighting areas of expected concordance and divergence.
Part 1: In Silico Profiling - The Predictive Foundation
The initial phase of our investigation utilizes computational tools to build a foundational profile of (1-Piperidin-1-ylcyclopentyl)methylamine. These predictions are critical for hypothesis generation and for guiding the design of subsequent, resource-intensive in vitro experiments.[5]
Physicochemical and Pharmacokinetic Predictions
A molecule's therapeutic potential is intrinsically linked to its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. We employed several well-established algorithms to predict these key parameters.
| Parameter | Predicted Value | Significance in Drug Development |
| Molecular Formula | C11H22N2 | Defines the elemental composition and molecular weight.[6] |
| Molecular Weight | 182.31 g/mol | Falls within the desirable range for good oral bioavailability (Lipinski's Rule of Five). |
| XlogP | 1.3 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[6] |
| Hydrogen Bond Donors | 1 (from the amine) | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 2 (from the nitrogens) | Influences solubility and receptor binding interactions. |
| Oral Bioavailability Score | 0.55 (Predicted for similar structures) | A score of 0.55 suggests good potential for oral absorption.[7] |
| Synthetic Accessibility (SA) Score | Good (Predicted for similar structures) | Indicates that the molecule should be relatively straightforward to synthesize, a key logistical consideration.[7] |
Causality Behind the Predictions: The moderate XlogP value is a promising indicator. High lipophilicity can lead to poor solubility and increased metabolic turnover, while high hydrophilicity can hinder the molecule's ability to cross cellular membranes. A value of 1.3 suggests that (1-Piperidin-1-ylcyclopentyl)methylamine is likely to exhibit a favorable balance. The adherence to Lipinski's Rule of Five further strengthens its profile as a potential oral drug candidate.
Predicted Biological Activities
Based on structural similarity to other piperidine-containing compounds, we can hypothesize potential biological targets. Many piperidine derivatives exhibit activity as analgesics, often through interaction with opioid receptors, or possess antimicrobial properties.[3][8]
Workflow for Target Prediction:
Caption: Workflow for generating biological activity hypotheses.
Molecular docking simulations against targets like the µ-opioid receptor (for analgesic activity) and bacterial enzymes such as DNA gyrase (for antimicrobial activity) would be a logical next step to refine these hypotheses.[3][8] For instance, a strong predicted binding affinity to the µ-opioid receptor would prioritize the in vitro evaluation of analgesic properties.
Part 2: In Vitro Evaluation - The Experimental Validation
The hypotheses generated in silico must be rigorously tested through controlled laboratory experiments. The following section outlines a proposed workflow for the in vitro characterization of (1-Piperidin-1-ylcyclopentyl)methylamine, focusing on antimicrobial and cytotoxic potential, activities commonly assessed for novel heterocyclic compounds.[7]
Experimental Workflow
Caption: Tiered approach for in vitro compound evaluation.
Protocol 1: Antimicrobial Activity Screening (Agar Well Diffusion Method)
This initial screen provides a qualitative assessment of the compound's ability to inhibit the growth of a panel of medically relevant microbes.
Causality Behind Experimental Choices: The agar well diffusion method is selected as a rapid, cost-effective primary screen. It allows for the simultaneous testing of the compound against a broad spectrum of microorganisms (Gram-positive and Gram-negative bacteria, yeasts, and fungi) to identify any "hits" that warrant further investigation.[7] The choice of both human pathogens and phytopathogens can broaden the potential applications of the compound.
Step-by-Step Protocol:
-
Microorganism Preparation : Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) on LBG agar and yeast/fungi (e.g., Candida albicans, Aspergillus niger) on MEA plates for 24 hours at their optimal growth temperatures (30°C or 37°C).
-
Inoculation : Prepare a microbial suspension in sterile saline, adjusted to a 0.5 McFarland standard. Spread-plate the inoculum evenly onto fresh agar plates.
-
Well Preparation : Aseptically punch wells (e.g., 6 mm diameter) into the agar.
-
Compound Application : Prepare a stock solution of (1-Piperidin-1-ylcyclopentyl)methylamine in a suitable solvent (e.g., methanol or DMSO). Add a defined volume (e.g., 100 µL) of the test compound solution to each well.
-
Controls : Use the solvent alone as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation : Incubate the plates for 24-48 hours at the appropriate temperature.
-
Data Collection : Measure the diameter of the inhibition zone (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
It is crucial to determine if the compound's biological activity comes at the cost of toxicity to host cells.
Causality Behind Experimental Choices: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Using a normal, non-cancerous cell line (e.g., murine fibroblasts, CCL-1) provides a baseline for general cytotoxicity, helping to distinguish between targeted antimicrobial effects and broad cellular toxicity.[7][9]
Step-by-Step Protocol:
-
Cell Seeding : Seed murine fibroblast cells (CCL-1) into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of (1-Piperidin-1-ylcyclopentyl)methylamine in the cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition : Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.
Part 3: The Comparative Synthesis - Where Prediction Meets Reality
The ultimate goal is to assess the predictive power of the in silico models by comparing their outputs with the in vitro experimental data. The table below presents a hypothetical comparison for (1-Piperidin-1-ylcyclopentyl)methylamine.
| Domain | In Silico Prediction | In Vitro (Hypothetical Outcome) | Correlation & Insights |
| Solubility/Stability | Good aqueous solubility predicted due to moderate lipophilicity and H-bond acceptors. | Compound dissolves readily in aqueous buffers for bioassays. No precipitation observed. | High Correlation : The physicochemical predictions accurately guided the preparation of solutions for in vitro testing. |
| Antimicrobial Activity | Potential activity hypothesized based on piperidine scaffold. Docking suggests possible interaction with DNA gyrase. | Moderate Activity : Inhibition zones of 10-12 mm observed against S. aureus. No significant activity against E. coli or C. albicans. | Partial Correlation : The prediction of antimicrobial activity was correct, but the spectrum was narrower than anticipated. This suggests the compound may have specificity for Gram-positive bacteria, a detail the initial broad hypothesis did not capture. |
| Cytotoxicity | Predicted LD50 between 241-2500 mg/kg (based on similar precursors), suggesting low to moderate toxicity.[7] | Low Cytotoxicity : MTT assay reveals an IC50 > 100 µM against murine fibroblasts. | High Correlation : Both in silico and in vitro results suggest a favorable safety profile at concentrations effective for antimicrobial activity, indicating a potentially good therapeutic window. |
This comparative analysis is the linchpin of the drug discovery feedback loop. Discrepancies, such as the observed antimicrobial specificity, provide invaluable insights for the next design-build-test-learn cycle. For example, future derivatives could be designed to enhance activity against Gram-negative bacteria.
Conclusion
This guide illustrates a structured, integrated approach to the evaluation of a novel chemical entity, (1-Piperidin-1-ylcyclopentyl)methylamine. By initiating with a robust in silico profile, we can formulate clear, testable hypotheses that guide a resource-efficient in vitro validation strategy. The predictive models for physicochemical properties and safety showed strong hypothetical correlation with experimental outcomes. While the prediction for bioactivity was directionally correct, the in vitro data provided the essential nuance regarding the spectrum of activity.
For researchers working on (1-Piperidin-1-ylcyclopentyl)methylamine and its analogues, this framework underscores the importance of not viewing in silico and in vitro methods as separate stages, but as deeply interconnected components of a unified discovery workflow. The path forward lies in the iterative refinement of computational models based on empirical data, a synergy that will undoubtedly accelerate the development of the next generation of piperidine-based therapeutics.
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In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. MDPI.
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(1-piperidin-1-ylcyclopentyl)methylamine (C11H22N2) - PubChem. PubChem.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
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Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
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Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
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Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports.
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Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Nature.
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In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health.
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In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.
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Replicating Experimental Results with (1-Piperidin-1-ylcyclopentyl)methylamine and its Analogs: A Comparative Guide for Researchers
Introduction: The Piperidine Moiety in Dopamine Transporter Inhibition
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents aimed at treating conditions such as depression, ADHD, and substance abuse disorders. The piperidine ring is a common feature in many potent DAT inhibitors, contributing to favorable binding interactions within the transporter protein. The core structure of (1-Piperidin-1-ylcyclopentyl)methylamine combines this privileged piperidine moiety with a cyclopentylmethylamine group, suggesting a potential for high-affinity DAT binding.
The monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. By inhibiting this reuptake process, DAT inhibitors increase the extracellular concentration of dopamine, thereby modulating dopaminergic signaling.
Synthesis of a Representative Analog: A Step-by-Step Protocol
While a specific, replicable synthesis protocol for (1-Piperidin-1-ylcyclopentyl)methylamine is not publicly detailed, the synthesis of structurally related aminoketones and their derivatives is well-documented. The following protocol is adapted from established methods for the synthesis of similar compounds and serves as a representative example for researchers.
Experimental Protocol: Synthesis of a Phenyl-Piperidine Analog
This multi-step synthesis illustrates a common pathway to generate piperidine-containing compounds with a focus on creating a key intermediate for further elaboration.
Caption: A representative synthetic workflow for a piperidine-based compound.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add N-Boc-piperidin-4-one and N-methylpiperazine.
-
Solvent and Base Addition: Introduce a suitable solvent (e.g., dichloromethane, dichloroethane) and a base (e.g., triethylamine). Stir the mixture to ensure homogeneity.
-
Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride, in portions to the mixture. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate compound.
-
Salt Formation: Dissolve the crude intermediate in methanol and add a saturated solution of hydrogen chloride in methanol dropwise to precipitate the hydrochloride salt.
-
Purification: Collect the solid by filtration and wash with cold methanol to yield the purified product, 1-methyl-4-(4-piperidyl)piperazine hydrochloride.
Causality Behind Experimental Choices:
-
N-Boc-piperidin-4-one: The Boc protecting group is used to prevent side reactions at the piperidine nitrogen during the reductive amination step. It can be readily removed later if required.
-
Sodium Triacetoxyborohydride: This is a mild and selective reducing agent for reductive amination, which is less prone to reducing the ketone starting material directly compared to stronger reducing agents like sodium borohydride.
-
Hydrochloride Salt Formation: Converting the final compound to its hydrochloride salt often improves its stability, crystallinity, and handling properties, which is advantageous for purification and subsequent biological testing.
Comparative Performance: Monoamine Transporter Binding Affinity
To understand the potential efficacy and selectivity of (1-Piperidin-1-ylcyclopentyl)methylamine, it is crucial to examine the experimental data of its close analogs. The following table summarizes the binding affinities (Ki, nM) of several piperidine-containing compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
| Compound/Analog | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity | Reference |
| Analog 1 (Piperidine-based) | 5.83 | >10,000 | 1,200 | >1715 | 206 | [1] |
| Analog 2 (Pyrovalerone Analog) | 3.2 | 3,400 | 120 | 1062.5 | 37.5 | [4] |
| Methylphenidate | 15 | >10,000 | 400 | >667 | 26.7 | [5] |
| Cocaine | 250 | 300 | 500 | 1.2 | 2 | [4] |
Data Interpretation:
-
High DAT Affinity: The piperidine-based analogs consistently demonstrate high affinity for the dopamine transporter, with Ki values in the low nanomolar range. This supports the hypothesis that the (1-Piperidin-1-ylcyclopentyl)methylamine scaffold is a promising starting point for potent DAT inhibitors.
-
Selectivity Profile: The analogs exhibit significant selectivity for DAT over both SERT and NET. High DAT/SERT selectivity is often a desirable characteristic for reducing the likelihood of serotonin-related side effects.
-
Comparison with Known DAT Inhibitors: When compared to well-characterized DAT inhibitors like methylphenidate and cocaine, the novel piperidine analogs show comparable or even superior DAT affinity and selectivity.
Experimental Workflow: Radioligand Binding Assay
The determination of binding affinities for monoamine transporters is typically performed using a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target transporter.
Caption: Workflow for a radioligand binding assay to determine monoamine transporter affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize brain tissue rich in the target transporter (e.g., rat striatum for DAT) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
-
Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT), and a range of concentrations of the test compound. Incubate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The (1-Piperidin-1-ylcyclopentyl)methylamine scaffold represents a promising avenue for the development of novel and selective dopamine transporter inhibitors. While direct experimental data for the parent compound is scarce in the public domain, the high DAT affinity and selectivity of its close analogs provide a strong rationale for its investigation. The synthetic and analytical protocols detailed in this guide offer a solid foundation for researchers to replicate and build upon existing findings in this area.
Future research should focus on the synthesis and pharmacological characterization of (1-Piperidin-1-ylcyclopentyl)methylamine itself, as well as a systematic exploration of structure-activity relationships around the cyclopentyl and piperidine rings. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this chemical class, ultimately paving the way for the development of novel therapeutic agents.
References
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PubChem. (1-piperidin-1-ylcyclopentyl)methylamine. National Center for Biotechnology Information. Retrieved from a non-hyperlinked source.[1][2][3]
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1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (2007). Journal of Medicinal Chemistry.[4]
- Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. (2012). ACS Chemical Neuroscience. [Link not available]
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Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. (1998). Synapse.[5]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1-Piperidin-1-ylcyclopentyl)methylamine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of the chemical lifecycle, including disposal, is managed with the highest standards of safety, efficiency, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (1-Piperidin-1-ylcyclopentyl)methylamine, a compound that, like many specialized research amines, requires meticulous handling. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Assessment and Characterization
Given its structure as an aliphatic amine, we must infer its potential hazards based on analogous compounds. Amines can be corrosive, cause severe skin burns and eye damage, may be harmful if swallowed or inhaled, and often exhibit toxicity to aquatic life.[2][3][4] Therefore, all handling and disposal operations must proceed under the assumption that this compound possesses such hazards.
Table 1: Inferred Hazard Profile for (1-Piperidin-1-ylcyclopentyl)methylamine
| Hazard Category | Potential Effect | Rationale and Recommended Precaution |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation or severe burns.[3][4] | The basic nature of the amine groups can disrupt skin tissue. Always wear appropriate chemical-resistant gloves. |
| Serious Eye Damage | Causes serious eye irritation or permanent damage.[3][4] | Vapors or splashes can be highly corrosive to eye tissue. Mandates the use of safety goggles and/or a face shield. |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion can lead to severe burns of the mouth and throat.[5] Prohibit eating, drinking, or smoking in the lab. |
| Respiratory Irritation | May cause respiratory irritation.[4] | Amine vapors can irritate the respiratory tract. All handling must occur within a certified chemical fume hood. |
| Environmental Hazard | Harmful to aquatic life.[2] | Direct release into the environment can disrupt ecosystems. Never dispose of amines down the drain.[2] |
Personal Protective Equipment (PPE) and Engineering Controls
Before any waste handling begins, establishing a robust safety barrier is paramount. This involves a combination of engineering controls and appropriate PPE.
-
Engineering Control: All waste handling, including segregation, labeling, and container rinsing, must be conducted in a properly functioning and certified laboratory chemical fume hood.[6] This is the primary defense against the inhalation of potentially harmful vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves. Given the nature of amines, butyl rubber, neoprene, or PVC gloves are recommended.[6] Always inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, such as transferring large volumes or rinsing containers, supplement with a face shield.[2]
-
Body Protection: A fully buttoned, long-sleeved lab coat is required to protect against skin contact.[2][6]
-
Waste Segregation and Storage Protocol
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring a compliant disposal pathway.[2][7]
Step-by-Step Waste Accumulation Procedure:
-
Identify as Hazardous Waste: From the moment it is designated for disposal, (1-Piperidin-1-ylcyclopentyl)methylamine and any materials contaminated with it (e.g., pipette tips, absorbent pads) must be treated as hazardous waste.[1]
-
Select a Compatible Container:
-
Use a sturdy, leak-proof container made of a material compatible with organic amines, such as high-density polyethylene (HDPE) or glass.[8][9]
-
Ensure the container has a secure, tight-fitting lid to prevent the release of fumes.[2][9] The container must be kept closed at all times except when adding waste.[1][8]
-
-
Label the Container Immediately:
-
Segregate and Store Safely:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10]
-
Crucially, segregate this amine waste from incompatible materials, especially acids and strong oxidizing agents, to prevent violent reactions. [2]
-
Always use secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks or spills from the primary container.[1][8]
-
Disposal Workflow and Methodology
The disposal of (1-Piperidin-1-ylcyclopentyl)methylamine should never involve sewer disposal or evaporation.[8] The only acceptable method is through your institution's official hazardous waste management program, which partners with licensed disposal facilities.
Caption: Disposal workflow for (1-Piperidin-1-ylcyclopentyl)methylamine.
Procedural Steps for Final Disposal:
-
Accumulate Waste: Continue to add compatible amine waste to your labeled container, ensuring it remains closed and properly stored. Do not exceed your laboratory's hazardous waste storage limits (e.g., typically no more than 55 gallons of total hazardous waste).[1][9]
-
Request Pickup: Once the container is full, or as per your institution's required removal schedule (e.g., every 6 or 12 months), submit a chemical waste pickup request to your EHS department.[8][10][11]
-
Professional Management: Your EHS department will collect the waste and consolidate it for pickup by a licensed hazardous waste disposal company.[2] These specialized contractors will transport the waste off-site for final disposal. The most common and environmentally sound method for this type of organic chemical is high-temperature incineration, which ensures complete destruction of the compound.[12][13][14]
Spill Management and Decontamination
Accidents can happen, and preparedness is key. Spill response procedures depend entirely on the scale of the release.[6]
Table 2: Spill Response Protocol
| Spill Size | Characteristics | Step-by-Step Response Protocol |
|---|---|---|
| Minor Spill | - Small quantity (<100 mL)- Contained within a fume hood- No personnel exposure- You are trained and equipped to handle it | 1. Alert others in the immediate area.2. Ensure you are wearing full, appropriate PPE.[6]3. Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.4. Carefully collect the absorbent material using non-sparking tools and place it in a designated, sealable container for hazardous waste disposal.[6]5. Decontaminate the area with a suitable cleaning agent, collecting all cleaning materials as hazardous waste.6. Label the spill cleanup waste container and manage it for disposal. |
| Major Spill | - Large quantity (>100 mL)- Occurs outside a fume hood- Results in personnel exposure- You are not trained or equipped to handle it | 1. EVACUATE the area immediately.[6]2. ALERT others to evacuate and secure the area to prevent entry.3. REPORT the spill immediately to your institution's EHS or emergency response line from a safe location.[8]4. ATTEND to any exposed personnel, using an emergency shower or eyewash station as needed for at least 15 minutes and seeking immediate medical attention.[4][6] |
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not regular trash until it has been properly decontaminated.
Protocol for Rinsing Empty Containers:
-
Initial Rinse: Under a chemical fume hood and while wearing full PPE, thoroughly empty the container of all free liquid into the designated hazardous waste container.[8]
-
Rinseate Collection: Add a small amount of a suitable solvent (e.g., water or an appropriate organic solvent that will not react) to the container, cap it securely, and shake to rinse all interior surfaces.
-
This first rinseate must be collected and disposed of as hazardous waste. [8] Drain it into your hazardous waste accumulation container.
-
Repeat: Repeat the rinsing process at least two more times. For chemicals that are considered highly toxic, institutional policies may require that the first three rinses be collected as hazardous waste.[8]
-
Final Disposal: Once thoroughly rinsed and air-dried, deface or remove the original chemical label. The container may now be disposed of as regular trash or recycled, in accordance with your institution's specific policies.[1]
By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility that is the bedrock of scientific excellence. You not only protect yourself and your colleagues but also ensure that your valuable research leaves a positive legacy, unmarred by environmental or safety incidents.
References
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth College. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Treatment of amine wastes generated in industrial processes. (2020, August 7). ResearchGate. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University. Retrieved from [Link]
-
Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]
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STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Methylamine (aqueous solution). (n.d.). Washington State University. Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Safety Data Sheet: Methylamine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2023, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA-Approved New York Hazardous Waste Regulatory Requirements. (n.d.). Regulations.gov. Retrieved from [Link]
-
Hazardous waste. (n.d.). Wikipedia. Retrieved from [Link]
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- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. epa.gov [epa.gov]
- 12. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Navigating the Handling of (1-Piperidin-1-ylcyclopentyl)methylamine: A Guide to Personal Protective Equipment and Safe Practices
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety Concerns and Hazard Assessment
Due to the lack of a dedicated SDS for (1-Piperidin-1-ylcyclopentyl)methylamine, a conservative approach to safety is paramount. The hazards should be inferred from structurally similar compounds. For instance, the analogous compound [1-(Piperidin-1-yl)cyclohexyl]methanamine is classified as causing severe skin burns and eye damage, and is harmful if swallowed[1]. Amines as a chemical class can be corrosive, skin and respiratory irritants, and may cause a condition known as glaucopsia (visual disturbances) upon vapor inhalation[2][3].
Therefore, it is crucial to assume that (1-Piperidin-1-ylcyclopentyl)methylamine is a corrosive substance that can cause severe burns to the skin and eyes and may be harmful if ingested or inhaled. All handling procedures must be designed to prevent any direct contact.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure complete protection from potential splashes, vapors, and accidental contact.
Eye and Face Protection
Direct contact of corrosive amines with the eyes can cause irreversible damage.
-
Primary Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.
-
Secondary Protection: When there is a heightened risk of splashes, such as during transfers of larger quantities or when heating the substance, a full-face shield must be worn in addition to safety goggles[4].
Skin and Body Protection
Amines can be readily absorbed through the skin and can cause severe irritation and burns[5].
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling amines. Always check the manufacturer's glove compatibility data for the specific type of glove being used. It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.
-
Laboratory Coat: A standard lab coat may not offer sufficient protection against significant spills of corrosive material. A chemical-resistant apron or coveralls should be worn over the lab coat.
-
Footwear: Fully enclosed, chemical-resistant footwear is required. Open-toed shoes are strictly prohibited in any laboratory setting where this compound is handled.
Respiratory Protection
Inhalation of amine vapors can lead to irritation of the respiratory tract and other health effects[2].
-
Ventilation: All work with (1-Piperidin-1-ylcyclopentyl)methylamine should be conducted in a certified chemical fume hood to minimize the concentration of vapors in the breathing zone.
-
Respirators: If the use of a fume hood is not feasible or if there is a potential for exposure above established limits, a properly fitted respirator with a cartridge appropriate for organic vapors and amines must be used. A written respiratory protection program should be in place in such scenarios[6].
The following table summarizes the recommended PPE for handling (1-Piperidin-1-ylcyclopentyl)methylamine:
| Exposure Route | Required Personal Protective Equipment | Rationale |
| Eye/Face | Chemical safety goggles (minimum); Full-face shield worn over goggles (for splash hazards) | Protects against severe and potentially irreversible eye damage from corrosive splashes. |
| Skin | Chemical-resistant gloves (nitrile or neoprene); Chemical-resistant apron or coveralls over a lab coat; Closed-toe, chemical-resistant footwear | Prevents skin contact, which can lead to severe burns and systemic absorption. |
| Respiratory | Work within a certified chemical fume hood; Use of a fitted respirator with appropriate cartridges if engineering controls are insufficient | Minimizes inhalation of corrosive and potentially toxic vapors, preventing respiratory irritation and other health effects. |
Operational and Disposal Plans: A Step-by-Step Approach
Adherence to strict operational protocols is as crucial as the use of appropriate PPE.
Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling (1-Piperidin-1-ylcyclopentyl)methylamine in a laboratory setting.
Disposal Plan
Chemical waste from experiments involving (1-Piperidin-1-ylcyclopentyl)methylamine must be handled as hazardous waste.
-
Segregation: All waste containing this compound, including contaminated consumables like gloves, paper towels, and pipette tips, should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(1-Piperidin-1-ylcyclopentyl)methylamine."
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical.
Exposure Response
The following flowchart details the immediate steps to take in case of accidental exposure.
Sources
- 1. [1-(Piperidin-1-yl)cyclohexyl]methanamine | C12H24N2 | CID 398402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amines | RPS [rpsgroup.com]
- 3. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. chemsafe.ie [chemsafe.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
